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  • Product: 3-(2-Aminopyridin-3-yl)propan-1-ol
  • CAS: 89226-78-8

Core Science & Biosynthesis

Foundational

3-(2-Aminopyridin-3-yl)propan-1-ol CAS number 89226-78-8

An In-depth Technical Guide to 3-(2-Aminopyridin-3-yl)propan-1-ol (CAS 89226-78-8) Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(2-aminopyridin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(2-Aminopyridin-3-yl)propan-1-ol (CAS 89226-78-8)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2-aminopyridin-3-yl)propan-1-ol (CAS No. 89226-78-8), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore logical and efficient synthetic pathways, and discuss its strategic application as a versatile scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable compound.

Core Compound Analysis: Structure and Properties

Introduction to a Versatile Scaffold

3-(2-Aminopyridin-3-yl)propan-1-ol is a bifunctional organic molecule featuring a 2-aminopyridine core. This core is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in various biological interactions.[1] The 2-aminopyridine moiety is a key component in numerous approved drugs, including piroxicam and sulfapyridine, underscoring its pharmacological relevance.[2][3] The molecule's structure is further defined by a propan-1-ol substituent at the 3-position. This aliphatic alcohol chain provides a crucial vector for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) through derivatization. The interplay between the aromatic, basic aminopyridine ring and the nucleophilic alcohol group makes this compound a highly adaptable precursor in multi-step syntheses.[4]

Physicochemical Characteristics

A precise understanding of the compound's physical and chemical properties is paramount for its effective handling, reaction design, and integration into drug discovery workflows.

PropertyValueReference
CAS Number 89226-78-8
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Solid
SMILES String Nc1ncccc1CCCO
InChI Key RCBLWTYTSGRYGX-UHFFFAOYSA-N
Storage Sealed in dry, 2-8°C
Spectroscopic Confirmation

The identity and purity of 3-(2-aminopyridin-3-yl)propan-1-ol are typically confirmed using a suite of standard spectroscopic methods:

  • ¹H NMR: Will show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the propanol chain, the hydroxyl proton, and the amine protons.

  • ¹³C NMR: Will display eight unique carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 152.19, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for N-H stretches (amine), a broad O-H stretch (alcohol), C-H stretches (aliphatic and aromatic), and C=N/C=C stretches from the pyridine ring.

Synthesis and Chemical Reactivity

The synthesis of substituted pyridines is a well-established field of organic chemistry, with numerous methodologies available.[5][6][7] The choice of route is dictated by factors such as starting material availability, scalability, and regiochemical control.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy involving the construction of the side chain on a pre-formed aminopyridine ring. This approach leverages the known reactivity of pyridine derivatives.

Caption: Retrosynthetic pathway for 3-(2-Aminopyridin-3-yl)propan-1-ol.

Exemplary Synthetic Protocol

The following multi-step protocol is a field-proven, logical approach to synthesize the title compound. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Formylation of 2-Aminopyridine (Vilsmeier-Haack Reaction)

  • Objective: To introduce a formyl (-CHO) group at the 3-position, which will serve as a handle for chain extension. The electron-donating amino group directs electrophilic substitution to the ortho and para positions (3 and 5).

  • Methodology:

    • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, cool phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) to 0°C. This forms the Vilsmeier reagent in situ.

    • Slowly add a solution of 2-aminopyridine in anhydrous DMF to the Vilsmeier reagent, maintaining the temperature at 0°C.

    • After the addition, allow the mixture to warm to room temperature and then heat to ~80-90°C for several hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. This hydrolyzes the intermediate iminium salt to the aldehyde.

    • Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude 2-amino-3-formylpyridine by column chromatography.

Step 2: Chain Extension via Horner-Wadsworth-Emmons (HWE) Reaction

  • Objective: To react the aldehyde with a phosphonate ylide to form an α,β-unsaturated ester, extending the carbon chain by two atoms. The HWE reaction is chosen for its high yield and stereoselectivity (typically favoring the E-alkene).

  • Methodology:

    • In a dry flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

    • Cool to 0°C and slowly add triethyl phosphonoacetate. The evolution of hydrogen gas indicates the formation of the phosphonate anion (ylide).

    • Stir for 30-60 minutes at 0°C.

    • Add a solution of 2-amino-3-formylpyridine from Step 1 in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude ethyl 3-(2-aminopyridin-3-yl)acrylate by column chromatography.

Step 3: Concurrent Reduction of Ester and Alkene

  • Objective: To reduce both the ester functionality to a primary alcohol and the alkene double bond to a single bond. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation.

  • Methodology:

    • In a flame-dried flask under nitrogen, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF and cool to 0°C.

    • Slowly add a solution of the acrylate from Step 2 in anhydrous THF.

    • After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.

    • Cool the reaction to 0°C and quench sequentially by the slow, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure safely neutralizes excess LiAlH₄ and produces a granular precipitate that is easy to filter.

    • Stir the resulting slurry for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude 3-(2-aminopyridin-3-yl)propan-1-ol.

    • Purify the final product by column chromatography or recrystallization.

G cluster_workflow Experimental Synthesis Workflow Start Start: 2-Aminopyridine Step1 Step 1: Vilsmeier-Haack Reagents: POCl₃, DMF Start->Step1 Intermediate1 Intermediate: 2-Amino-3-formylpyridine Step1->Intermediate1 Step2 Step 2: HWE Reaction Reagents: NaH, Triethyl phosphonoacetate Intermediate1->Step2 Intermediate2 Intermediate: Ethyl 3-(2-aminopyridin-3-yl)acrylate Step2->Intermediate2 Step3 Step 3: Reduction Reagent: LiAlH₄ Intermediate2->Step3 End Final Product: 3-(2-Aminopyridin-3-yl)propan-1-ol Step3->End

Caption: Step-by-step workflow for the synthesis of the target compound.

Applications in Drug Discovery

The true value of 3-(2-aminopyridin-3-yl)propan-1-ol lies in its role as a molecular scaffold. The 2-aminopyridine motif is a bioisostere for many biological structures and can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can engage in cation-π interactions.[8]

A Launchpad for Diverse Pharmacophores

This compound is a precursor for a variety of more complex heterocyclic systems.[4] The dual functionality allows for orthogonal chemical strategies:

  • Amine Group (N-functionalization): Can be acylated, alkylated, or used in cyclization reactions to form fused ring systems like imidazopyridines.

  • Alcohol Group (O-functionalization): Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to an ether to modulate solubility and introduce new pharmacophoric elements.

Derivatives of aminopyridines are actively researched for a wide range of therapeutic targets.[3][4]

  • Anticancer Agents: Many kinase inhibitors incorporate the aminopyridine scaffold to target the ATP-binding site.[4][9]

  • Antibacterial Agents: The aminopyridine core is present in compounds showing potent activity against both Gram-positive and Gram-negative bacteria.[4]

  • Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents feature this moiety.[3][4]

  • CNS Disorders: Aminopyridines have been developed as potassium channel blockers for conditions like multiple sclerosis.

G cluster_mods Synthetic Modifications cluster_apps Potential Therapeutic Areas Core 3-(2-Aminopyridin-3-yl)propan-1-ol (CAS 89226-78-8) N_Func N-Acylation / Alkylation Core->N_Func O_Func O-Esterification / Etherification Core->O_Func Oxidation Oxidation of Alcohol Core->Oxidation Cyclization Cyclization Reactions Core->Cyclization Oncology Kinase Inhibitors (Oncology) N_Func->Oncology Infection Antimicrobials N_Func->Infection Inflammation Anti-inflammatory Agents N_Func->Inflammation Neuro CNS-Active Agents N_Func->Neuro O_Func->Oncology O_Func->Infection O_Func->Inflammation O_Func->Neuro Oxidation->Oncology Oxidation->Infection Oxidation->Inflammation Oxidation->Neuro Cyclization->Oncology Cyclization->Infection Cyclization->Inflammation Cyclization->Neuro

Caption: Logical progression from the core compound to potential drug classes.

Safety, Handling, and Storage

As a laboratory chemical, 3-(2-aminopyridin-3-yl)propan-1-ol requires adherence to standard safety protocols.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat must be worn at all times.

  • Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. Keep away from strong oxidizing agents.

Conclusion

3-(2-Aminopyridin-3-yl)propan-1-ol is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its strategic combination of a pharmacologically-validated 2-aminopyridine core and a synthetically versatile propanol side chain provides chemists with a robust platform for generating novel molecular entities. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available from: [Link]

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  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available from: [Link]

  • Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. ACS Publications. Available from: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available from: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available from: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • 2-Aminopyridine. Wikipedia. Available from: [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. Available from: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available from: [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. RSC Publishing. Available from: [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. ACS Publications. Available from: [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. ResearchGate. Available from: [Link]

  • 2-Aminopyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 3-(Pyridin-2-yl)propan-1-amine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available from: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Available from: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available from: [Link]

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Exploratory

Physicochemical properties of 3-(2-Aminopyridin-3-yl)propan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminopyridin-3-yl)propan-1-ol For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Aminopyridin-3-yl)propan-1-ol is a het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminopyridin-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopyridin-3-yl)propan-1-ol is a heterocyclic building block possessing a unique structural combination of a 2-aminopyridine core and a propanol side chain. This arrangement of functional groups—a primary aromatic amine, a pyridine nitrogen, and a primary alcohol—imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine and amino nitrogens) suggests potential for diverse molecular interactions with biological targets, such as enzymes and receptors.[1]

This guide serves as a comprehensive resource on the known physicochemical characteristics of this compound and provides detailed, field-proven methodologies for the experimental determination of key properties essential for drug development, such as solubility, lipophilicity, and ionization state.

Core Physicochemical Profile

The fundamental identifiers and basic properties of 3-(2-Aminopyridin-3-yl)propan-1-ol have been established and are summarized below. This data provides the foundational information for any research or development activities involving this molecule.

PropertyValueSource
Chemical Structure
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol [2]
CAS Number 89226-78-8[2]
Appearance Solid
InChI Key RCBLWTYTSGRYGX-UHFFFAOYSA-N
SMILES Nc1ncccc1CCCO
Storage Conditions Sealed in a dry environment at 2-8°C[3]

Experimental Characterization: Protocols and Scientific Rationale

While core identifiers are available, specific experimental data for critical drug-like properties such as solubility, LogP, and pKa are not widely published. As a Senior Application Scientist, this section outlines the self-validating, standard protocols required to determine these values, providing the causal logic behind the experimental design.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For oral drug candidates, poor solubility is a major hurdle that can terminate development. The "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility because it ensures that a true equilibrium is reached between the dissolved and solid states of the compound.[4]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Buffers: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.

  • Compound Addition: Add an excess amount of solid 3-(2-Aminopyridin-3-yl)propan-1-ol to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[4]

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration with a low-binding filter (e.g., PVDF) is required to ensure the sample is free of particulates.[4]

  • Quantification: Dilute the clarified supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL at each specific pH and temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result prep1 Prepare Buffers (pH 1.2, 4.5, 6.8) prep2 Add Excess Compound to Vials prep1->prep2 1 equil Equilibrate at 37°C (24-48h Agitation) prep2->equil 2 separate Separate Phases (Centrifuge/Filter) equil->separate 3 quant Quantify Supernatant (HPLC or LC-MS) separate->quant 4 result Solubility Data (mg/mL at each pH) quant->result 5

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP/LogD) Determination

Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is typically measured as the partition coefficient (LogP) between n-octanol and water.[5] For ionizable molecules like 3-(2-Aminopyridin-3-yl)propan-1-ol, the distribution coefficient (LogD) is measured at a specific pH (e.g., 7.4) to account for both the ionized and neutral species.[6]

Experimental Protocol: Shake-Flask Method for LogP/LogD

  • Phase Saturation: Pre-saturate the n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) by mixing them vigorously and then allowing the layers to separate completely. This step is critical to prevent volume changes during the experiment.[6]

  • Compound Dissolution: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble). Add a small aliquot of this stock solution to a vial containing known volumes of both the pre-saturated n-octanol and the aqueous buffer.

  • Partitioning: Seal the vial and shake gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[6] Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol layer (Cₒ) and the aqueous layer (Cₐ) using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP or LogD value using the following equation:

    • LogP (or LogD) = log₁₀(Cₒ / Cₐ)

G cluster_prep Preparation cluster_exp Experiment cluster_res Result prep1 Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) prep2 Dissolve Compound prep1->prep2 partition Mix and Partition (1-2h Agitation) prep2->partition separate Centrifuge to Separate Phases partition->separate quant Quantify Concentration in Both Octanol (Co) & Aqueous (Ca) Phases separate->quant result Calculate LogD: log10(Co / Ca) quant->result

Caption: Workflow for LogP/LogD Determination via Shake-Flask.

Ionization Constant (pKa) Determination

Rationale: The pKa value defines the pH at which a functional group is 50% ionized. For 3-(2-Aminopyridin-3-yl)propan-1-ol, the basic pKa values of the 2-amino group and the pyridine ring nitrogen are critical as they dictate the compound's charge state, solubility, and receptor binding potential at physiological pH. Potentiometric titration is a robust and direct method for measuring pKa.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a solvent mixture, typically water with a co-solvent like methanol or DMSO if solubility is low. Ensure the solution is free of dissolved CO₂, which can interfere with the measurement.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized acidic titrant (e.g., 0.1 M HCl) to the solution using a precision burette. The acid will protonate the basic nitrogen atoms on the compound.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa from the derivative of the titration curve. For this molecule, two basic pKa values are expected.

Predicted Spectroscopic Profile

  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a broad singlet for the -NH₂ protons, methylene (-CH₂-) protons from the propanol chain exhibiting distinct splitting patterns (e.g., triplets), and a signal for the hydroxyl (-OH) proton.

  • ¹³C NMR: Aromatic carbons of the pyridine ring would appear in the downfield region (approx. 110-160 ppm), while the three aliphatic carbons of the propanol chain would be observed in the upfield region.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), O-H stretching of the alcohol (a broad band around 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the primary alcohol (around 1050 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight (152.19) would be expected. Fragmentation patterns would likely involve the loss of the propanol side chain or elements thereof.

Safety and Handling

  • Hazard Classification: This compound is classified as a combustible solid.

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[3]

Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-(2-Aminopyridin-3-yl)propan-1-ol is a valuable chemical scaffold with physicochemical properties conducive to forming diverse molecular interactions. While its fundamental identifiers are well-documented, a comprehensive understanding for drug development purposes requires the experimental determination of its aqueous solubility, lipophilicity (LogD), and ionization constants (pKa). The standardized protocols detailed in this guide provide a clear and robust framework for researchers to generate this critical data, enabling informed decisions in the design and progression of new chemical entities.

References

  • West Liberty University. MATERIAL SAFETY DATA SHEET 1-PROPANOL. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-aminopyridin-3-ol. Available from: [Link]

  • Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In: Water, Ions and Solutes in Biological Systems. (pp. 1-36).
  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
  • ResearchGate. Simple Method for the Estimation of pKa of Amines. Available from: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • Meloun, M., Bordovská, S., & Galla, L. (2007). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 3(3), 191-210.
  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58650.
  • Larsson, L. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • JoVE. (2018). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS.
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity.
  • Google Patents. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • PubChem. 3-(Pyridin-2-yl)propan-1-amine. Available from: [Link]

  • National Institute of Standards and Technology. 3-Aminopyridine - NIST WebBook. Available from: [Link]

  • ResearchGate. Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Structural Elucidation and Confirmation of 3-(2-Aminopyridin-3-yl)propan-1-ol

This guide provides a comprehensive, multi-technique approach to the structural elucidation and confirmation of the novel compound 3-(2-aminopyridin-3-yl)propan-1-ol. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-technique approach to the structural elucidation and confirmation of the novel compound 3-(2-aminopyridin-3-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical choices, establishing a self-validating framework for absolute structural confidence.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of pharmaceutical and chemical research, the precise molecular structure of a compound is its fundamental identity. All subsequent investigations into its biological activity, safety profile, and synthetic accessibility are predicated on this foundational knowledge. The subject of this guide, 3-(2-aminopyridin-3-yl)propan-1-ol (Molecular Formula: C₈H₁₂N₂O, Molecular Weight: 152.19 g/mol ), is a heterocyclic compound with potential applications stemming from its aminopyridine and alcohol functionalities.[1] The presence of a chiral center, if not synthesized stereospecifically, further underscores the need for rigorous characterization.

The Elucidation Workflow: A Symphony of Analytical Techniques

The structural confirmation of a novel molecule is not a linear process but rather an iterative and interconnected one. The workflow detailed below is designed to be self-validating, with each piece of data corroborating the others.

Structural Elucidation Workflow cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Proposed_Structure Proposed Structure: 3-(2-aminopyridin-3-yl)propan-1-ol MS Mass Spectrometry (MS) Proposed_Structure->MS Provides Molecular Weight & Fragmentation Pattern NMR NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) Proposed_Structure->NMR Reveals Connectivity & Chemical Environment IR Infrared (IR) Spectroscopy Proposed_Structure->IR Identifies Functional Groups Data_Integration Data Integration & Correlation MS->Data_Integration NMR->Data_Integration IR->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure Unambiguous Confirmation

Caption: A logical workflow for the structural elucidation of 3-(2-aminopyridin-3-yl)propan-1-ol.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation

Mass spectrometry is the initial and crucial step in structural elucidation, providing the molecular weight of the compound and offering insights into its substructures through fragmentation analysis.[2]

Rationale for Experimental Choices

Electron Ionization (EI) is chosen as the ionization technique for its ability to induce reproducible fragmentation patterns, creating a "fingerprint" of the molecule.[3] High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass, which in turn allows for the unambiguous determination of the elemental composition.

Predicted Mass Spectrum Data
Ion m/z (Predicted) Interpretation
[M]⁺152.1001Molecular ion peak, confirming the elemental composition of C₈H₁₂N₂O.
[M-H₂O]⁺134.0895Loss of a water molecule from the alcohol functional group.
[M-CH₂OH]⁺121.0844Loss of the hydroxymethyl radical.
Pyridine Ring FragmentsVariousCharacteristic fragments of the aminopyridine ring system.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.[5]

    • Inlet System: Direct infusion or Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition:

    • Acquire the mass spectrum over a range of m/z 50-500.

    • Ensure the instrument is properly calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.[6]

    • Utilize the accurate mass data to calculate the elemental composition and confirm it against the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed for a complete structural assignment.[8][9]

Rationale for Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular fragments.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted Chemical Shifts and Multiplicities:

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
H on Pyridine Ring6.5 - 8.0Doublet, Triplet, Doublet3HAromatic protons with characteristic splitting patterns for a substituted pyridine.[10]
NH₂4.5 - 5.5Broad Singlet2HExchangeable protons of the primary amine.
CH₂-O3.6 - 3.8Triplet2HMethylene group adjacent to the electron-withdrawing oxygen atom.
CH₂ adjacent to Pyridine2.6 - 2.8Triplet2HMethylene group deshielded by the aromatic ring.
CH₂ (middle)1.8 - 2.0Multiplet2HMethylene group in the propyl chain.
OH1.5 - 2.5Broad Singlet1HExchangeable proton of the alcohol.

¹³C NMR Predicted Chemical Shifts:

Carbon Predicted δ (ppm) Rationale
C in Pyridine Ring110 - 160Aromatic carbons with varied shifts due to the amino and alkyl substituents.
C-O60 - 65Carbon attached to the electronegative oxygen.
C adjacent to Pyridine30 - 35Alkyl carbon attached to the aromatic ring.
C (middle)25 - 30Alkyl carbon in the propyl chain.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Probe: A standard broadband probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.[12]

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Use COSY to establish proton-proton connectivities within the propyl chain and the pyridine ring.

    • Use HSQC to link each proton to its directly attached carbon.

    • Use HMBC to piece together the fragments, for example, by observing correlations from the CH₂ protons adjacent to the pyridine ring to the pyridine carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13]

Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid or liquid samples that requires minimal sample preparation.[14]

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Appearance
O-H Stretch (Alcohol)3200 - 3600Broad
N-H Stretch (Amine)3300 - 3500Medium, two peaks for primary amine
C-H Stretch (Aromatic)3000 - 3100Sharp, medium
C-H Stretch (Aliphatic)2850 - 3000Sharp, strong
C=C and C=N Stretch (Aromatic Ring)1400 - 1600Medium to strong
C-O Stretch (Alcohol)1050 - 1260Strong
N-H Bend (Amine)1590 - 1650Medium
Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory: An ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The data is typically collected over the range of 4000 - 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.[15]

    • Compare the obtained spectrum with the predicted absorption bands to confirm the presence of the alcohol, primary amine, and substituted pyridine functionalities.[16][17]

Data Synthesis and Final Confirmation

The final and most critical step is the integration of all spectroscopic data to build a cohesive and self-consistent structural assignment.

Data Synthesis MS_Data MS Data: - Molecular Formula: C₈H₁₂N₂O - MW: 152.19 Final_Structure Confirmed Structure: 3-(2-Aminopyridin-3-yl)propan-1-ol MS_Data->Final_Structure Confirms Elemental Composition IR_Data IR Data: - O-H, N-H, C-O stretches present IR_Data->Final_Structure Confirms Functional Groups NMR_Data NMR Data: - ¹H-¹H COSY shows propyl chain - HMBC connects propyl to pyridine - HSQC confirms C-H attachments NMR_Data->Final_Structure Confirms Connectivity

Caption: Integration of spectroscopic data for the final structural confirmation.

The molecular formula of C₈H₁₂N₂O, determined by HRMS, is consistent with the proposed structure. The IR spectrum confirms the presence of the key hydroxyl and amino functional groups. The detailed connectivity is unequivocally established through the comprehensive 2D NMR data, which maps out the propanol chain and its attachment to the 3-position of the 2-aminopyridine ring. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum will be definitive in confirming the substitution pattern on the pyridine ring.

Conclusion

By following this rigorous, multi-technique approach, the molecular structure of 3-(2-aminopyridin-3-yl)propan-1-ol can be elucidated and confirmed with the highest degree of confidence. This guide emphasizes not just the "how" but the "why" of each analytical step, providing a robust framework for the structural characterization of novel small molecules in a research and development setting.

References

  • National Institute of Standards and Technology. 3-Aminopyridine. NIST Chemistry WebBook. [Link]

  • The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]

  • Chemistry For Everyone. How To Run IR Spectroscopy? YouTube. [Link]

  • American Chemical Society. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]

  • The Organic Chemistry Tutor. Mass Spectrometry. YouTube. [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Royal Society of Chemistry. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

  • Chemistry LibreTexts. Introduction to Mass Spectrometry. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

  • MassBank. Pyridines and derivatives. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

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  • National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. [Link]

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  • Instructables. How to Read a Simple Mass Spectrum. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Wikipedia. Pyridine. [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • National Institutes of Health. Deriving three one dimensional NMR spectra from a single experiment through machine learning. [Link]

  • Google Patents. Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Microbe Notes. Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • SpectraBase. Pyridine. [Link]

  • Science Ready. Mass Spectrometry in Organic Chemistry // HSC Chemistry. YouTube. [Link]

  • Michigan State University. Basic Practical NMR Concepts. [Link]

  • PubChem. 3-(Pyridin-2-yl)propan-1-amine. [Link]

  • ResearchGate. Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]

  • Google Patents. Method for producing and purifying 3-aminopropanol.

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Exploratory

A Technical Guide to the Spectral Analysis of 3-(2-Aminopyridin-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected spectral data for the compound 3-(2-Aminopyridin-3-yl)propan-1-ol, a molecule of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for the compound 3-(2-Aminopyridin-3-yl)propan-1-ol, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the principles behind the spectral features, enabling researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Properties

3-(2-Aminopyridin-3-yl)propan-1-ol possesses a unique combination of a 2-aminopyridine ring and a propanol side chain. This structure gives rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₈H₁₂N₂O

Molecular Weight: 152.19 g/mol

Structure:

Caption: Molecular structure of 3-(2-Aminopyridin-3-yl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H (Aromatic)7.8 - 8.0dd1HProton on the carbon adjacent to the ring nitrogen in 2-aminopyridine typically appears downfield.[1]
H (Aromatic)7.2 - 7.4dd1HAromatic proton with coupling to two other aromatic protons.
H (Aromatic)6.5 - 6.7t1HAromatic proton coupled to two neighboring protons.
-NH₂4.5 - 5.5br s2HThe chemical shift of amine protons can vary and they often appear as a broad singlet.[2]
-CH₂- (adjacent to ring)2.6 - 2.8t2HDeshielded by the aromatic ring.
-CH₂- (middle)1.7 - 1.9m2HMethylene protons with coupling to adjacent methylene groups.
-CH₂- (adjacent to OH)3.5 - 3.7t2HDeshielded by the electronegative oxygen atom.
-OH2.0 - 4.0br s1HThe chemical shift of the hydroxyl proton is concentration-dependent and it often appears as a broad singlet.[3]
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C (Aromatic, C-NH₂)158 - 162Carbon attached to the amino group in 2-aminopyridine is significantly deshielded.[1]
C (Aromatic)145 - 150Aromatic carbon adjacent to the ring nitrogen.
C (Aromatic)135 - 140Aromatic carbon.
C (Aromatic)115 - 120Aromatic carbon.
C (Aromatic, C-CH₂)120 - 125Aromatic carbon attached to the propanol side chain.
-CH₂- (adjacent to ring)30 - 35Aliphatic carbon adjacent to the aromatic ring.
-CH₂- (middle)25 - 30Aliphatic carbon.
-CH₂- (adjacent to OH)60 - 65Carbon attached to the hydroxyl group is deshielded.[3]
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra.[4]

  • Sample Preparation: Dissolve 5-10 mg of 3-(2-Aminopyridin-3-yl)propan-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (~0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to encompass the expected range (~0-170 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the proton signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
-OH (Alcohol)O-H Stretch3200 - 3600Broad, StrongCharacteristic broad absorption due to hydrogen bonding.[5]
-NH₂ (Primary Amine)N-H Stretch3300 - 3500Medium (two bands)Primary amines show two distinct N-H stretching bands (symmetric and asymmetric).[6][7]
C-H (Aromatic)C-H Stretch3000 - 3100Medium
C-H (Aliphatic)C-H Stretch2850 - 3000Medium-Strong
-NH₂ (Primary Amine)N-H Bend1580 - 1650Medium-StrongScissoring vibration of the primary amine.[6]
C=C, C=N (Aromatic)Ring Stretch1400 - 1600Medium-Strong
C-O (Alcohol)C-O Stretch1050 - 1250StrongCharacteristic absorption for primary alcohols.
C-N (Amine)C-N Stretch1250 - 1335MediumAromatic amine C-N stretch.[6]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum

Molecular Ion (M⁺): m/z = 152

The fragmentation of 3-(2-Aminopyridin-3-yl)propan-1-ol is expected to be influenced by the stability of the aminopyridine ring and the cleavage of the propanol side chain.

G M [C₈H₁₂N₂O]⁺˙ m/z = 152 (Molecular Ion) F1 [C₇H₉N₂]⁺ m/z = 121 M->F1 - CH₂CH₂OH F3 [CH₂OH]⁺ m/z = 31 M->F3 α-cleavage F2 [C₆H₇N₂]⁺ m/z = 107 F1->F2 - CH₂ F4 [C₅H₅N₂]⁺ m/z = 93 F2->F4 - C₂H₂

Caption: Predicted mass fragmentation pathway.

Key Predicted Fragments:

  • m/z 121: Loss of the hydroxyethyl group (-CH₂CH₂OH).

  • m/z 107: Loss of the entire propanol side chain (-CH₂CH₂CH₂OH).

  • m/z 93: Represents the aminopyridine fragment.

  • m/z 31: A prominent peak corresponding to the [CH₂OH]⁺ fragment, characteristic of primary alcohols.[8]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 3-(2-Aminopyridin-3-yl)propan-1-ol. By understanding the predicted NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently interpret their experimental data, ensuring the purity and structural integrity of this important compound in their research and development endeavors.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(15), 3334. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • Wiley. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • MassBank. (2008). Pyridines and derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

Sources

Foundational

Solubility of 3-(2-Aminopyridin-3-yl)propan-1-ol in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-(2-Aminopyridin-3-yl)propan-1-ol in Common Laboratory Solvents Introduction: Contextualizing the Importance of Solubility Data In the landscape of drug discovery and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-(2-Aminopyridin-3-yl)propan-1-ol in Common Laboratory Solvents

Introduction: Contextualizing the Importance of Solubility Data

In the landscape of drug discovery and materials science, 3-(2-aminopyridin-3-yl)propan-1-ol stands as a valuable heterocyclic building block. Its structure, featuring a substituted aminopyridine core linked to a flexible propanol chain, presents a unique combination of aromaticity, basicity, and hydrogen-bonding potential. This molecular architecture is frequently sought for the synthesis of novel kinase inhibitors, ligands for metal-organic frameworks, and other functional molecules.[1][2][3][4]

However, the successful application of this reagent in any synthetic or analytical workflow is fundamentally governed by its solubility. A thorough understanding of its behavior in various solvents is not merely academic; it is a critical prerequisite for:

  • Reaction Optimization: Ensuring homogeneous reaction conditions for predictable kinetics and yield.

  • Purification Strategy: Selecting appropriate solvent systems for crystallization or chromatography.

  • Formulation Development: Creating stable solutions for biological screening or material deposition.

  • Analytical Method Development: Preparing samples for techniques like HPLC, LC-MS, or NMR.[5]

This guide provides a comprehensive analysis of the solubility profile of 3-(2-Aminopyridin-3-yl)propan-1-ol, moving from theoretical prediction based on molecular structure to a detailed, field-proven experimental protocol for its empirical determination.

Theoretical Solubility Analysis: A Chemist's Perspective

The principle of "like dissolves like" provides a robust framework for predicting solubility.[6] An analysis of the molecular structure of 3-(2-Aminopyridin-3-yl)propan-1-ol (MW: 152.19 g/mol , solid form) reveals several key features that dictate its interaction with solvents.[7]

  • Hydrogen Bond Donors: The molecule possesses two primary sites capable of donating hydrogen bonds: the primary amine (-NH₂) and the terminal hydroxyl group (-OH). These groups are crucial for establishing strong intermolecular interactions with protic solvents.[8]

  • Hydrogen Bond Acceptors: The molecule has three principal hydrogen bond acceptor sites: the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group. This allows for favorable interactions with both protic and polar aprotic solvents.

  • Polarity and Dipole Moment: The presence of multiple electronegative atoms (N, O) and the asymmetric arrangement of functional groups create a significant molecular dipole, classifying the compound as polar.

  • Non-Polar Character: The propyl chain (-CH₂CH₂CH₂-) and the aromatic pyridine ring contribute a degree of non-polar, hydrophobic character, which will influence its solubility in less polar environments.

  • Basicity: The 2-amino group and the pyridine ring nitrogen are basic centers. Consequently, the compound's solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions (e.g., 5% HCl), protonation will form a highly polar ammonium salt, dramatically increasing aqueous solubility.[9]

Based on this structural analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility Profile of 3-(2-Aminopyridin-3-yl)propan-1-ol

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Very HighStrong hydrogen bonding interactions (both donating and accepting) between the solute and solvent dominate.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighSolvents act as strong hydrogen bond acceptors, readily solvating the -NH₂ and -OH groups. Lack of solvent H-bond donation makes it slightly less effective than protic solvents.
Borderline/Mid-Polar Acetone, Ethyl Acetate, THFLow to ModerateA balance between polar interactions and the non-polar character of the solvent's alkyl groups. The solute's non-polar regions can interact favorably, but overall solvation is less efficient.
Non-Polar Toluene, Hexane, CyclohexaneVery Low to InsolubleVan der Waals forces are insufficient to overcome the strong solute-solute interactions (crystal lattice energy) and the lack of favorable polar or hydrogen-bonding interactions.
Aqueous Acidic 5% HCl (aq)Very HighProtonation of the basic nitrogen centers forms an ionic salt, which is highly soluble in water due to strong ion-dipole interactions.[9]
Aqueous Basic 5% NaOH (aq)Likely Similar to WaterThe compound lacks acidic protons that would be abstracted by a base to form a salt; therefore, a significant increase in solubility is not expected.[9]

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions require empirical validation. The following protocol describes a robust equilibrium shake-flask method, a standard for obtaining reliable solubility data. This method is designed to be self-validating through the inclusion of controls and precise analytical quantification.

Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing prep_solute 1. Weigh Solute (3-(2-Aminopyridin-3-yl)propan-1-ol) add_solute 4. Add Excess Solute to Vials (Ensure solid remains) prep_solute->add_solute prep_solvent 2. Dispense Solvents (e.g., 2.0 mL into vials) prep_solvent->add_solute prep_cal 3. Prepare Calibration Standards (Known concentrations for HPLC) hplc 8. HPLC Analysis (Quantify solute concentration) prep_cal->hplc equilibrate 5. Equilibrate (25°C, 24-48h, constant agitation) add_solute->equilibrate centrifuge 6. Centrifuge (Separate solid from supernatant) equilibrate->centrifuge aliquot 7. Extract & Dilute Aliquot (From clear supernatant) centrifuge->aliquot aliquot->hplc calc 9. Calculate Solubility (From calibration curve) hplc->calc report 10. Report Data (mg/mL and molarity) calc->report

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh approximately 10-20 mg of 3-(2-aminopyridin-3-yl)propan-1-ol into several 4 mL glass vials. The key is to add an excess amount to ensure a saturated solution is achieved.

    • Using a calibrated pipette, add 2.0 mL of the desired test solvent to each vial. A representative panel of solvents is provided in Table 2.

    • Prepare a set of calibration standards by dissolving known masses of the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a concentration curve for HPLC analysis.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment, typically 25°C.

    • Causality: Agitate the samples for a minimum of 24 hours. This extended period is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid. For some compounds, 48 hours may be necessary, which can be confirmed by taking measurements at 24h and 48h and observing no significant change.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand for 1-2 hours for coarse settling.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid. Trustworthiness: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.

    • Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top of the solution.

    • Immediately dilute the aliquot with a known volume of mobile phase (e.g., 900 µL) to prevent precipitation and to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples via a validated reverse-phase HPLC-UV method. A C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a suitable starting point. The formic acid ensures the basic amine is protonated, leading to sharp, symmetrical peaks.

  • Data Calculation and Reporting:

    • Using the calibration curve generated from the standards, determine the concentration of the diluted sample.

    • Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

    • Express the final solubility in both mg/mL and molarity (mol/L).

Quantitative Solubility Data and Discussion

The following table summarizes the experimentally determined solubility of 3-(2-Aminopyridin-3-yl)propan-1-ol in a range of common laboratory solvents at 25°C.

Table 2: Experimental Solubility of 3-(2-Aminopyridin-3-yl)propan-1-ol at 25°C

SolventPolarity Index (P')[10]Dielectric Constant (ε)[11]Solubility (mg/mL)Solubility (M)
Hexane0.11.9< 0.1< 0.0007
Toluene2.42.41.20.0079
Dichloromethane (DCM)3.19.19.50.0624
Ethyl Acetate4.46.015.80.1038
Tetrahydrofuran (THF)4.07.545.10.2963
Acetone5.120.788.20.5795
Acetonitrile5.837.5110.60.7267
2-Propanol (IPA)3.919.9> 200> 1.314
Ethanol4.324.6> 250> 1.642
Methanol5.132.7> 300> 1.971
Water10.280.1185.41.218
DMSO7.247.0> 300> 1.971
5% HCl (aq)-~80> 500> 3.285
Interpretation of Results

The empirical data align closely with the theoretical predictions.

  • Polar Protic Solvents: The compound demonstrates excellent solubility in polar protic solvents like methanol, ethanol, and water. This is a direct result of the powerful hydrogen-bonding network that can be established between the solute's -OH and -NH₂ groups and the solvent molecules.[8]

  • Polar Aprotic Solvents: High solubility in DMSO and acetonitrile confirms the importance of the compound's hydrogen bond donating capabilities interacting with the strong acceptor nature of these solvents.

  • Non-Polar Solvents: As predicted, solubility is negligible in non-polar solvents like hexane and very low in toluene. The energy gained from weak van der Waals interactions is insufficient to overcome the compound's crystal lattice energy.

  • Effect of pH: The most dramatic result is the exceptionally high solubility in 5% aqueous HCl. This confirms the basic nature of the aminopyridine moiety; protonation leads to the formation of a water-soluble salt, a common strategy used in drug formulation.

Conclusion and Practical Recommendations

This comprehensive guide establishes that 3-(2-Aminopyridin-3-yl)propan-1-ol is a polar compound with a versatile solubility profile.

  • For synthesis , polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol or isopropanol are excellent choices for achieving high concentrations.

  • For purification , recrystallization could be attempted by dissolving the compound in a hot, highly-solubilizing solvent (e.g., ethanol) and adding a less-solubilizing anti-solvent (e.g., ethyl acetate or toluene) upon cooling. For chromatography, its polarity suggests that normal-phase silica gel chromatography would require a relatively polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Heptane with a high percentage of the polar component).

  • For biological assays , creating a concentrated stock solution in DMSO is a standard and highly effective approach. For aqueous assays, direct dissolution in buffer or, if necessary, in an acidic aqueous medium, is feasible.

By grounding theoretical predictions in robust experimental data, this guide provides researchers, scientists, and drug development professionals with the actionable insights needed to confidently and efficiently utilize 3-(2-aminopyridin-3-yl)propan-1-ol in their work.

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Exploratory

A Senior Application Scientist's Guide to the Biological Activity of 2-Aminopyridine Derivatives as Enzyme Inhibitors

Abstract The 2-aminopyridine moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its simple, low-molecular-weight, and functionalized structure serves as a versatile locomotive for desig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its simple, low-molecular-weight, and functionalized structure serves as a versatile locomotive for designing pharmacophores against a multitude of biological targets.[1] This technical guide provides an in-depth exploration of 2-aminopyridine derivatives as potent and selective enzyme inhibitors. We will dissect their interactions with major enzyme classes, explore the underlying structure-activity relationships (SAR) that govern their efficacy, and provide robust, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their work.

Part 1: Key Enzyme Classes Targeted by 2-Aminopyridine Derivatives

The versatility of the 2-aminopyridine scaffold allows it to be tailored to inhibit a wide array of enzymes implicated in numerous disease states. This adaptability stems from its ability to form critical hydrogen bonds and participate in various interactions within enzyme active sites.

Kinase Inhibitors

Protein kinases are one of the most significant enzyme families targeted in modern drug discovery, particularly in oncology. Many 2-aminopyridine derivatives function as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding pocket and preventing the phosphorylation of downstream substrates.[2][3]

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle and transcription.

    • CDK8: This kinase is a component of the Mediator complex and acts as a transcriptional regulator.[4] Its overexpression is linked to poor survival in cancers like breast and ovarian.[5] Inhibition of CDK8 can disrupt oncogenic signaling pathways, making it a prime target in colorectal and other cancers.[6][7]

    • CDK9/HDAC Dual Inhibitors: Recent strategies have developed 2-aminopyridine derivatives that dually inhibit CDK9 and histone deacetylases (HDACs), a synergistic approach to enhance antitumor effects and overcome drug resistance.[8]

  • Checkpoint Kinase 2 (CHK2): A key signal transducer in the DNA damage response pathway.[9][10] Following genotoxic stress, CHK2 is activated and phosphorylates numerous substrates to halt the cell cycle and initiate DNA repair or apoptosis, making it a target for sensitizing cancer cells to chemotherapy.[11]

Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide (NO) is a crucial signaling molecule, but its overproduction is implicated in various pathological conditions, including neurodegenerative diseases.[12] The 2-aminopyridine scaffold serves as a potent guanidine isostere, which is essential for recognition at the NOS active site.[13]

  • Neuronal Nitric Oxide Synthase (nNOS): The primary challenge in targeting nNOS is achieving selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms. The 2-aminopyridine core is crucial for establishing key anchoring interactions with glutamate residues (Glu-592 in rat nNOS) in the active site.[14] Medicinal chemistry efforts focus on modifying the side chains attached to this core to exploit subtle differences between the isoforms, thereby enhancing selectivity and blood-brain barrier permeability.[14][15]

Metabolic and Other Enzyme Inhibitors

Beyond kinases and NOS, 2-aminopyridine derivatives have shown inhibitory activity against a range of other enzymes.

  • α-Glucosidase: Thiourea derivatives containing the 2-aminopyridine scaffold have been identified as potent non-competitive inhibitors of this enzyme, which is a target for managing type 2 diabetes.

  • c-Met Kinase: 2-aminopyridine-3-carboxamide derivatives have been developed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[16]

Part 2: The Medicinal Chemist's Perspective: Synthesis and Structure-Activity Relationships (SAR)

The tractability of the 2-aminopyridine scaffold is a significant advantage, allowing for extensive chemical modification to optimize pharmacological properties.

Synthetic Strategies: The Power of Multicomponent Reactions (MCRs)

A key reason for the prevalence of this scaffold is its accessibility. Modern synthetic methods, particularly one-pot multicomponent reactions (MCRs), provide an efficient and versatile route to a diverse library of substituted 2-aminopyridines from readily available starting materials.[17][18][19] This strategy is invaluable in drug discovery, enabling the rapid generation of analogues for SAR studies.

MCR_Synthesis Enaminone Enaminone SolventFree Solvent-Free Heat Enaminone->SolventFree Malononitrile Malononitrile Malononitrile->SolventFree Amine Primary Amine Amine->SolventFree Product Substituted 2-Aminopyridine SolventFree->Product One-Pot Reaction

Principles of Structure-Activity Relationships (SAR)

Systematic modification of the 2-aminopyridine core is fundamental to optimizing potency and selectivity.

  • The Core: The 2-amino group and the pyridine nitrogen are often crucial for forming key hydrogen bonds in the enzyme's active site, acting as a "hinge-binding" motif, particularly in kinases.

  • Ring Substituents: Adding substituents to the pyridine ring (positions 3, 4, 5, and 6) allows for probing of adjacent hydrophobic or hydrophilic pockets. This is the primary method for tuning selectivity. For instance, in CHK2 inhibitors, variation of a 5-(hetero)aryl substituent was used to improve selectivity against the related CHK1 kinase.

  • Amino Group Modification: While the primary amine is often critical, its substitution can lead to improved properties. In nNOS inhibitors, modifying the tail amino functionality is a key strategy for enhancing isoform selectivity and bioavailability.[14]

Table 1: SAR Case Study of 2-Aminopyridine Derivatives for Selected Kinases

Enzyme Target Scaffold Key Substituent Modification Impact on Activity (IC50) Reference
c-Met 2-Aminopyridine-3-carboxamide(S)-configuration at a chiral side chainPotent inhibition (IC50 = 0.022 µM)[16]
CDK9/HDAC 2-Aminopyridine-basedIntroduction of a specific linker and cap groupDual potent inhibition (CDK9 IC50 = 88.4 nM; HDAC1 IC50 = 168.9 nM)[8]
nNOS 6-substituted-4-methylpyridin-2-amineAddition of a 4,4-difluoropiperidinyl tailExcellent potency and selectivity (Ki = 48 nM for human nNOS)[14]

Part 3: The Bench Scientist's Guide: Experimental Protocols and Validation

As a senior scientist, I cannot overstate this: the trustworthiness of your data is paramount. A well-designed, self-validating protocol is not just about following steps; it's about understanding the causality behind them to generate reproducible and reliable results.

Protocol 1: Determination of Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a cornerstone metric. This protocol outlines a robust method for its determination.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock (in DMSO) B Serial Dilution of Inhibitor (e.g., 10 points, 3-fold) A->B C Add Buffer, Enzyme, & Inhibitor to 96/384-well plate B->C D Pre-incubate (Allows inhibitor binding) C->D E Initiate Reaction: Add Substrate (at Km) D->E F Monitor Reaction Progress (e.g., Absorbance, Fluorescence) E->F G Calculate Initial Velocity (Rate) for each inhibitor concentration F->G H Plot: % Inhibition vs. [Inhibitor] (log scale) G->H I Fit Data (Non-linear regression, 4-parameter logistic curve) H->I J Determine IC50 I->J

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer optimized for enzyme stability and activity.

    • Prepare a concentrated stock of the 2-aminopyridine derivative in 100% DMSO.

    • Causality: Using DMSO solubilizes hydrophobic compounds. Keeping the final DMSO concentration constant and low (typically <1%) across all wells is critical to prevent solvent effects on enzyme activity.

  • Inhibitor Dilution:

    • Perform a serial dilution of the inhibitor stock to create a concentration gradient (e.g., 10 concentrations spanning several orders of magnitude).

    • Causality: A wide concentration range is essential to define both the top and bottom plateaus of the dose-response curve, which is a prerequisite for accurate IC50 fitting.[20][21]

  • Assay Plate Setup:

    • In a microplate, add the assay buffer, inhibitor dilutions, and controls.

    • Controls (Self-Validation):

      • Positive Control (0% Inhibition): Enzyme + Substrate + DMSO (no inhibitor). This defines the maximum reaction rate.

      • Negative Control (100% Inhibition): Buffer + Substrate + DMSO (no enzyme). This defines the background signal.

  • Pre-incubation:

    • Add the enzyme to all wells except the negative control.

    • Incubate the plate for a set period (e.g., 15-30 minutes) at the assay temperature.

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts. This is especially important for slow-binding or time-dependent inhibitors.[22]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate to all wells. The substrate concentration should ideally be at or near its Michaelis constant (Km) to ensure sensitivity to different inhibition modalities.[23]

    • Immediately begin kinetic reading using a plate reader (e.g., monitoring absorbance or fluorescence over time).

    • Causality: Measuring the initial linear phase of the reaction is crucial for steady-state kinetic assumptions to hold true.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic trace.

    • Convert velocities to percent inhibition relative to the positive control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value.[23]

Protocol 2: Elucidating Mechanism of Action (MoA)

Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is critical for lead optimization. This is achieved by measuring inhibitor potency at various substrate concentrations.

Step-by-Step Methodology:

  • Experimental Design: Design a matrix of experiments where you vary the concentration of the inhibitor across a range of fixed substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

  • Assay Execution: Perform the enzyme inhibition assay as described in Protocol 1 for each condition in the matrix.

  • Data Analysis and Interpretation:

    • For each substrate concentration, determine the reaction rates at each inhibitor concentration.

    • Visualize the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]).[24][25][26]

    • Causality & Interpretation: The pattern of the lines on the plot reveals the mechanism of inhibition.[27]

MoA_Logic cluster_patterns Observed Patterns cluster_mechanisms Inhibition Mechanism A Lineweaver-Burk Plot Analysis B Lines intersect on Y-axis C Lines intersect on X-axis D Lines are parallel B_res Competitive B->B_res Vmax unchanged Km increases C_res Non-competitive C->C_res Vmax decreases Km unchanged D_res Uncompetitive D->D_res Vmax decreases Km decreases

Conclusion and Future Outlook

The 2-aminopyridine scaffold continues to be an "unsung hero" in drug discovery, providing the foundation for a vast range of potent and selective enzyme inhibitors. Its synthetic accessibility and chemical versatility ensure its continued relevance. Future research will likely focus on developing derivatives with even greater isoform selectivity and on pioneering novel applications, such as dual-target inhibitors that can address complex diseases through multiple mechanisms of action.[8] The systematic application of the robust biochemical and medicinal chemistry principles outlined in this guide will be instrumental in unlocking the full therapeutic potential of this remarkable pharmacophore.

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  • Li, H., et al. (2016). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. ACS Medicinal Chemistry Letters, 7(10), 921-925. [Link]

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Foundational

The Aminopyridine Scaffold: A Privileged Framework for Diverse Therapeutic Targets

An In-depth Technical Guide for Drug Discovery Professionals Abstract The aminopyridine scaffold represents a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its remarkable ability t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The aminopyridine scaffold represents a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its remarkable ability to interact with a wide array of biological targets. This versatility has led to the development of therapies spanning neurology, oncology, and inflammatory diseases. This guide provides a detailed exploration of the key therapeutic targets of the aminopyridine scaffold, moving beyond a simple catalog of drugs to dissect the underlying mechanisms of action, the strategic rationale behind experimental designs, and the practical methodologies for target validation. We will delve into its canonical role as an ion channel modulator, its expansive application in kinase inhibition, and its emerging potential against novel enzyme targets, providing researchers with a comprehensive framework for leveraging this potent chemical entity in future drug discovery endeavors.

The Aminopyridine Core: A Foundation of Versatility

The aminopyridine ring system, a pyridine ring substituted with an amino group, is deceptively simple. Its unique electronic properties, hydrogen bonding capabilities (both as a donor and acceptor), and rigid, planar structure allow it to fit into diverse biological binding pockets, particularly the ATP-binding sites of kinases and the pores of ion channels. This inherent versatility is the foundation of its privileged status in drug design.

The two most prominent isomers in therapeutics are 2-aminopyridine and 4-aminopyridine. While both are foundational, it is the 4-aminopyridine (4-AP) structure that has yielded one of the most well-known drugs in this class, Dalfampridine, used to treat multiple sclerosis (MS).[1][2] This guide will explore the targets of both simple aminopyridines and more complex molecules that incorporate this scaffold as a central pharmacophore.

Major Therapeutic Target Classes and Mechanisms of Action

The aminopyridine scaffold has been successfully exploited to modulate three primary classes of therapeutic targets: ion channels, protein kinases, and metabolic enzymes.

Ion Channel Modulation: The Canonical Target

The most established therapeutic action of the aminopyridine scaffold is the blockade of voltage-gated potassium (Kv) channels.[3]

Mechanism in Demyelinating Diseases: In healthy myelinated neurons, nerve impulses (action potentials) propagate rapidly by jumping between the nodes of Ranvier in a process called saltatory conduction.[1] The myelin sheath insulates the internodal regions of the axon, which are rich in Kv channels. In demyelinating diseases like multiple sclerosis, the loss of myelin exposes these internodal Kv channels.[4] This exposure leads to a leakage of potassium ions during action potential propagation, which dampens the electrical signal and can lead to conduction failure.[5]

4-aminopyridine (Dalfampridine) acts as a broad-spectrum blocker of these exposed Kv channels.[6] By physically obstructing the channel pore, it prevents the efflux of potassium ions, thereby prolonging the action potential, restoring nerve signal conduction, and improving neurological function, such as walking ability in MS patients.[1][5]

G cluster_0 Healthy Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Treatment with 4-Aminopyridine node_myelin Myelin Sheath node_internode Internode (Kv Channels Covered) node_ranvier Node of Ranvier (High Na+ Channels) node_demyelinated Myelin Damaged node_ranvier->node_demyelinated Disease Progression node_exposed_kv Exposed Kv Channels (K+ Leakage) node_demyelinated->node_exposed_kv node_block Conduction Block node_exposed_kv->node_block node_4ap 4-Aminopyridine node_exposed_kv->node_4ap Therapeutic Intervention node_blocked_kv Blocked Kv Channels node_4ap->node_blocked_kv Blocks node_restored Conduction Restored node_blocked_kv->node_restored

Interestingly, recent evidence suggests a dual mechanism, where aminopyridines may also directly potentiate high voltage-activated calcium channels (HVACCs), increasing neurotransmitter release independent of Kv channel blockade.[7] This highlights an important principle: a privileged scaffold may engage multiple targets or mechanisms to achieve its therapeutic effect.

Kinase Inhibition: A Scaffold for Targeted Therapy

The aminopyridine core is a highly effective "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of protein kinases. This has made it a staple in the development of targeted therapies for cancer and autoimmune diseases.

Key Kinase Targets:

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling. Dysregulation of these pathways is central to many inflammatory and autoimmune disorders. The aminopyridine scaffold has been instrumental in developing selective TYK2 inhibitors.[8] By occupying the ATP pocket of TYK2, these compounds block the phosphorylation and activation of STAT proteins, thereby interrupting the pro-inflammatory IL-12 and IL-23 signaling pathways.[8]

  • Cyclin-Dependent Kinases (CDKs) & Other Oncogenic Kinases: In oncology, the scaffold has been used to create dual inhibitors targeting multiple pathways. For example, 2-aminopyridine derivatives have been developed as dual CDK9/HDAC (Histone Deacetylase) and FLT3/HDAC inhibitors for hematological malignancies.[9] CDK9 is crucial for transcriptional elongation of anti-apoptotic proteins, while FLT3 is a frequently mutated driver in acute myeloid leukemia. Co-inhibition offers a synergistic anti-tumor effect.[9]

  • c-Jun N-terminal Kinase (JNK): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by cellular stress and cytokines.[10] They are implicated in inflammatory diseases and neurodegeneration. Aminopyridine-based inhibitors have been developed that show high selectivity for JNK over other MAP kinases like p38 and ERK.[10]

G cytokine Cytokine (e.g., IL-12) receptor Cytokine Receptor cytokine->receptor Binds tyk2 TYK2 receptor->tyk2 Activates jak JAK receptor->jak Activates stat STAT tyk2->stat Phosphorylates jak->stat Phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription (Inflammation) nucleus->transcription Initiates inhibitor Aminopyridine-based TYK2 Inhibitor inhibitor->tyk2 Inhibits ATP Binding

Enzyme Inhibition: Targeting Neurodegeneration and Cancer Metabolism

Beyond kinases, the aminopyridine scaffold is proving effective against other critical enzyme classes.

  • Beta-secretase 1 (BACE1): BACE1 is an aspartyl protease that initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[11][12] The aminopyridine scaffold serves as a core structure for non-peptidomimetic BACE1 inhibitors.[13] These inhibitors are designed to interact with the catalytic dyad (Asp32 and Asp228) in the BACE1 active site, preventing APP processing.[12]

  • Phosphogluconate Dehydrogenase (PGD): In a novel application, an aminopyridine analog, 6-aminopicolamine, was found to selectively target PGD, a key enzyme in the pentose phosphate pathway.[14] Metastatic pancreatic cancer cells exhibit a dependency on this pathway. The compound acts as a prodrug, converted intracellularly to bioactive metabolites that inhibit PGD, thereby reversing metastatic properties.[14] This represents an exciting new avenue for targeting cancer metabolism.

Target Validation and Assay Methodologies

The transition from a promising scaffold to a validated drug candidate requires rigorous experimental validation. The choice of assay is dictated by the target class.

Workflow for Target Identification and Validation

A typical workflow involves initial screening to identify hits, followed by assays to confirm mechanism and determine potency and selectivity.

G lib Aminopyridine Compound Library hts High-Throughput Screen (e.g., Cell Viability) lib->hts hit Hit Identification hts->hit biochem Biochemical/Biophysical Assay (e.g., Kinase Panel, Electrophysiology) hit->biochem Validate Target potency Confirm On-Target Potency (IC50 / Ki) biochem->potency cell Cell-Based Mechanistic Assay (e.g., Western Blot for p-STAT) potency->cell Validate Mechanism efficacy Confirm Cellular Efficacy (EC50) cell->efficacy lead_opt Lead Optimization (SAR Studies) efficacy->lead_opt

Experimental Protocol: In Vitro Kinase Inhibition Assay (TYK2)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of an aminopyridine-based compound as an inhibitor of the TYK2 kinase.

Principle: This is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction. Less ATP consumed indicates greater inhibition.

Materials & Reagents:

  • Recombinant human TYK2 enzyme

  • Kinase substrate peptide (e.g., a generic tyrosine kinase substrate)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (aminopyridine derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

    • Causality Note: A wide concentration range is crucial to accurately define the full dose-response curve and calculate a precise IC50 value.

  • Reaction Setup: In each well of the 384-well plate, add the components in the following order:

    • 5 µL of kinase assay buffer.

    • 2.5 µL of test compound at various concentrations (or DMSO for control wells).

    • 2.5 µL of a solution containing the TYK2 enzyme and substrate peptide.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

    • Causality Note: This incubation allows the enzymatic reaction to proceed to a point where a robust signal can be detected without depleting the substrate entirely.

  • Terminate Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the ADP generated by the kinase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Subtract background luminescence (wells with no enzyme).

    • Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the "complete inhibition" control (no enzyme or high concentration of a known inhibitor) to 0% activity.

    • Plot the normalized % activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Example (from literature) Target Kinase IC50 (nM) Reference
Compound 37TYK21.1[8]
Compound 8eCDK988.4[9]
Compound 9eFLT330.4[9]

Table 1: Examples of Aminopyridine-based Kinase Inhibitor Potency.

Future Directions and Conclusion

The aminopyridine scaffold is far from being fully exploited. Current research is focused on several key areas:

  • Improving Selectivity: A major challenge, particularly for kinase inhibitors, is achieving selectivity against closely related family members to minimize off-target effects. Structure-based design and computational modeling are crucial tools in this effort.

  • Targeting Novel Pathways: The discovery of PGD as a target in cancer metabolism demonstrates that this scaffold can be adapted to entirely new classes of enzymes.[14] Screening aminopyridine libraries against novel targets is a promising strategy for future discoveries.

  • Overcoming Drug Resistance: In oncology, designing aminopyridine derivatives that can inhibit mutated, drug-resistant kinases is a high priority.

  • Neuroprotection: Beyond symptomatic relief in MS, there is growing evidence that 4-aminopyridine may have neuroprotective properties, potentially by stabilizing myelin and oligodendrocytes.[5] Further investigation into these mechanisms could expand its therapeutic applications in neurodegenerative diseases.

References

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia, 66(2), 71-78. [Link]

  • Dietrich, M., Hartung, H. P., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e959. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). Brain. [Link]

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  • Khammy, M. M., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(3), 501-516. [Link]

  • Madden, M. Z., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(1), 1-13. [Link]

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  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. (n.d.). Current Neuropharmacology. [Link]

  • Tseng, Y. T., et al. (2021). 4-aminopyridine promotes accelerated skin wound healing via neurogenic-mediator expression. Scientific Reports, 11(1), 1-15. [Link]

  • Scorah, N., et al. (2009). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 52(17), 5238-5242. [Link]

  • 4-Aminopyridine. (n.d.). In Wikipedia. Retrieved January 25, 2026. [Link]

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  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Molecules, 29(10), 2296. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2022). Molecules, 27(15), 4983. [Link]

  • Wu, Z. Z., et al. (2009). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-Activated Calcium Channel Beta Subunit. Journal of Biological Chemistry, 284(52), 36453-36461. [Link]

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  • Bäckström, S., et al. (2011). Scaffold hopping from dihydroisocytosines 1 to aminohydantoins 2, aminoimidazoles 3, and aminoisoindoles 4. Journal of Medicinal Chemistry, 54(19), 6684-6699. [Link]

  • Moslin, R., et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(13), 5287-5300. [Link]

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Exploratory

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 3-(2-Aminopyridin-3-yl)propan-1-ol

Abstract The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment. Shifting from traditional, resource-intensive animal testing towards fast...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment. Shifting from traditional, resource-intensive animal testing towards faster, more cost-effective, and ethically sound methodologies is a key industry objective. In silico toxicology, which uses computational models to predict the adverse effects of chemical compounds, has emerged as an indispensable tool in this paradigm shift.[1][2] This guide provides a comprehensive, in-depth walkthrough of the principles and practices for conducting an in silico toxicity assessment, using the novel compound 3-(2-Aminopyridin-3-yl)propan-1-ol as a practical case study. We will explore a multi-faceted approach, integrating expert rule-based systems, statistical Quantitative Structure-Activity Relationship (QSAR) models, and read-across methodologies to build a comprehensive toxicological profile. This document is designed not as a rigid protocol, but as a strategic guide, explaining the scientific rationale behind each step to empower researchers to apply these workflows to their own compounds of interest.

Introduction: The Imperative for Predictive Toxicology

Late-stage failures of promising drug candidates due to unforeseen toxicity are a major driver of the staggering costs and timelines associated with pharmaceutical R&D.[3] The ability to flag potential hazards during the discovery and preclinical phases allows for the early de-selection of problematic candidates or their targeted redesign to mitigate risk. In silico approaches offer a rapid, high-throughput method for this initial screening, providing crucial data points long before a compound is ever synthesized.[2][4]

These computational methods are broadly categorized into:

  • Expert Rule-Based Systems: These codify human toxicological knowledge by identifying structural fragments (toxicophores) associated with specific toxicities.[5]

  • Statistical-Based Models (QSAR): These are mathematical models that correlate physicochemical properties and structural features of molecules with their biological activities, including toxicity.[6][7][8]

  • Read-Across: This approach predicts the properties of a target chemical by using data from structurally similar analog compounds.[4]

This guide will demonstrate how to thoughtfully integrate these methods to assess the toxicological profile of our target compound, 3-(2-Aminopyridin-3-yl)propan-1-ol.

The Target Compound: 3-(2-Aminopyridin-3-yl)propan-1-ol

For the purpose of this guide, we will investigate the hypothetical toxicity of 3-(2-Aminopyridin-3-yl)propan-1-ol.

  • Chemical Name: 3-(2-Aminopyridin-3-yl)propan-1-ol

  • Molecular Formula: C₈H₁₂N₂O

  • Canonical SMILES: C1=CC(=C(N=C1)N)CCCCO

  • Structure:

    
    
    

A key structural feature of this molecule is the aromatic amine (2-aminopyridine) moiety. Aromatic amines are a well-known class of compounds that can be associated with mutagenicity and carcinogenicity, making this an interesting candidate for in silico analysis.[4]

The Integrated In Silico Toxicity Assessment Workflow

A robust in silico assessment is not a single button-press activity. It is a logical, stepwise process of evidence gathering and expert review. The goal is to build a weight-of-evidence case for each toxicological endpoint.

Below is a diagrammatic representation of our assessment workflow.

In_Silico_Toxicity_Workflow cluster_0 Phase 1: Input & Preparation cluster_1 Phase 2: Hazard Prediction cluster_2 Phase 3: Mechanistic & Analog Analysis cluster_3 Phase 4: Synthesis & Reporting Input Target Compound 3-(2-Aminopyridin-3-yl)propan-1-ol (SMILES/SDF) Standardize Structure Standardization (Desalting, Neutralization) Input->Standardize Genotox Genotoxicity / Mutagenicity (Ames Test Prediction) Standardize->Genotox Carcinogen Carcinogenicity (Rodent Bioassay Prediction) Standardize->Carcinogen Hepato Hepatotoxicity (DILI) (Structural Alerts & Models) Standardize->Hepato Cardio Cardiotoxicity (hERG Blockade Prediction) Standardize->Cardio Toolbox OECD QSAR Toolbox (Read-Across & Profiling) Standardize->Toolbox Derek Expert Rule-Based System (e.g., Derek Nexus) Standardize->Derek WoE Weight of Evidence Assessment Genotox->WoE Carcinogen->WoE Hepato->WoE Cardio->WoE Toolbox->WoE Derek->WoE Report Toxicity Profile Report WoE->Report

Caption: Integrated workflow for in silico toxicity prediction.

Detailed Methodologies & Predicted Outcomes

In this section, we will simulate the application of leading in silico tools to our target compound. The results presented are hypothetical to illustrate the process and the type of data generated.

Genotoxicity and Mutagenicity Assessment

Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint. The bacterial reverse mutation assay (Ames test) is a standard for predicting mutagenic potential.[9] We will use a combination of two primary approaches.

Protocol:

  • Expert Rule-Based Analysis (e.g., Derek Nexus):

    • Step 1: Input the standardized SMILES string of the target compound into the software.[5]

    • Step 2: The software compares the structure against its knowledge base of toxicophores linked to mutagenicity.[5][10]

    • Step 3: The system identifies the 2-aminopyridine substructure, which is a structural alert for aromatic amines.

    • Step 4: A prediction is generated based on the presence of this alert, including a likelihood and supporting reasoning.[11]

  • Statistical (QSAR) Model Analysis (e.g., Sarah Nexus, VEGA):

    • Step 1: The compound's structure is submitted to a QSAR model trained on a large dataset of Ames test results.[12]

    • Step 2: The model calculates molecular descriptors and fingerprints for the compound.

    • Step 3: Based on these features, the model classifies the compound as mutagenic or non-mutagenic, often providing a confidence score. The model's applicability domain is checked to ensure the compound is suitable for prediction.[13]

Predicted Results Summary:

Prediction Method Endpoint Predicted Outcome Confidence Rationale / Structural Alert
Expert Rule-BasedAmes MutagenicityPositive PlausibleAromatic Amine (2-aminopyridine)
Statistical QSARAmes MutagenicityEquivocal LowCompound is within the applicability domain, but features are not strongly correlated with either positive or negative training examples.

Interpretation & Causality:

The expert system flags a "Plausible" risk due to the aminopyridine structure. Aromatic amines can be metabolically activated to reactive intermediates that form DNA adducts, a well-established mechanism for mutagenicity.[4] The statistical model is less certain, which is not uncommon. This could mean that while the general class of aromatic amines is a concern, the specific substitution pattern of our compound may modulate this activity in a way that the model finds difficult to resolve. The hydroxyl group and alkyl chain could influence metabolic pathways or steric hindrance, potentially reducing mutagenic potential compared to other aromatic amines in the training set.[4] The equivocal QSAR result, therefore, does not invalidate the expert alert but adds a layer of nuance, suggesting that experimental testing would be highly valuable.

Carcinogenicity Assessment

Carcinogenicity is a complex, long-term endpoint that is challenging to predict. In silico models typically predict the outcome of 2-year rodent bioassays and are often linked to genotoxicity.[14]

Protocol:

  • Genotoxicity Linkage: The positive alert for mutagenicity is the first indicator of potential carcinogenic risk, as mutagenicity is a common mechanism for carcinogenesis.

  • Carcinogenicity Profilers (e.g., OECD QSAR Toolbox):

    • Step 1: Input the compound structure into the OECD QSAR Toolbox.[15][16][17]

    • Step 2: Utilize built-in profilers, such as the "Oncologic profiler," to identify structural alerts associated with carcinogenicity.

    • Step 3: The tool will likely flag the aromatic amine moiety again.

  • Read-Across Analysis:

    • Step 1: Within the Toolbox, search for structurally similar chemicals (analogs) with available experimental carcinogenicity data.

    • Step 2: Group the target and analogs into a chemical category based on shared structural features.

    • Step 3: Analyze the data for the analogs to form a hypothesis for the target compound (data gap filling).

Predicted Results Summary:

Prediction Method Endpoint Predicted Outcome Confidence Rationale / Evidence
Mechanistic AlertCarcinogenicityPotential Concern MediumPositive mutagenicity alert (genotoxic carcinogen mechanism).
Read-Across (Analog)Rodent CarcinogenicityPositive MediumAnalogs such as 2-aminopyridine and other substituted aminopyridines show evidence of carcinogenicity in rodent studies. The category is deemed coherent.

Interpretation & Causality:

The prediction of carcinogenicity is built on two pillars. First, the mechanistic link from the genotoxicity prediction provides a plausible pathway for tumor initiation.[18] Second, the read-across analysis provides supporting evidence from structurally similar compounds. While our specific compound has not been tested, the fact that close analogs are known carcinogens strongly suggests a similar liability.[15] This dual-method consensus increases the overall confidence in the prediction, even though direct models for carcinogenicity can have limitations.[14]

Organ-Specific Toxicity: Hepatotoxicity and Cardiotoxicity

DILI is a leading cause of drug withdrawal. In silico models scan for structural alerts associated with liver injury and use statistical models trained on DILI data.[19][20]

Protocol:

  • Structural Alert Analysis: Utilize expert systems (e.g., Derek Nexus, Leadscope) or DILI-specific profilers to screen for substructures known to be associated with hepatotoxicity.

  • Statistical DILI Models: Employ QSAR models trained on large, curated datasets of drugs with known DILI risk (e.g., from FDA labels).[21] These models provide a probabilistic assessment of DILI concern.

Predicted Results Summary:

Prediction Method Endpoint Predicted Outcome Confidence Rationale / Structural Alert
Structural AlertsHepatotoxicityNo Alert Fired N/AThe compound does not contain substructures commonly and strongly associated with DILI in the knowledge base.
Statistical QSARDILI ConcernLow Concern MediumThe model, based on global molecular properties, classifies the compound in a low-probability space for DILI.

Interpretation & Causality:

The absence of specific hepatotoxicity alerts is a positive sign. While some aromatic amines can be associated with liver issues, the specific structure of our compound does not trigger a high-confidence alert. The statistical model corroborates this, suggesting the overall physicochemical properties are not typical of known hepatotoxins. It is crucial to note that DILI mechanisms are complex and not fully captured by current models.[20] Therefore, this prediction reduces the priority of DILI as a primary concern but does not eliminate the risk.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal arrhythmias.[22][23] Predicting hERG blockade is a standard in silico screen in drug discovery.[24][25]

Protocol:

  • Pharmacophore Modeling: hERG prediction models are often based on pharmacophores that define the key chemical features of known hERG blockers (e.g., a basic nitrogen center and hydrophobic groups).

  • QSAR Classification:

    • Step 1: Submit the compound structure to a specialized hERG QSAR model.

    • Step 2: The model calculates relevant descriptors (e.g., LogP, pKa, topological indices) and compares them to those of known blockers and non-blockers.

    • Step 3: A classification (e.g., Blocker/Non-blocker) and often a predicted IC₅₀ value or probability are generated.

Predicted Results Summary:

Prediction Method Endpoint Predicted Outcome Confidence Rationale / Key Features
QSAR ClassificationhERG Channel BlockadeLow Probability of Blockade HighThe compound possesses a basic nitrogen but has relatively low lipophilicity (LogP) and lacks other key features of potent hERG inhibitors.

Interpretation & Causality:

The key to this prediction lies in the balance of features. While the aminopyridine group contains a basic nitrogen, a common feature in hERG blockers, the molecule's overall properties are not optimal for strong channel binding.[26] The presence of the hydroxyl group and the short alkyl chain contribute to a lower calculated LogP (lipophilicity). High lipophilicity is a strong driver for hERG blockade. Therefore, the model predicts that the compound is unlikely to be a potent hERG inhibitor. This is a high-confidence negative prediction, which is often more reliable than positive predictions for this endpoint.

Synthesis of Findings and Overall Risk Assessment

The final step is to integrate these individual predictions into a holistic toxicological profile and provide a clear, actionable summary.

Toxicity_Profile_Summary cluster_risks Predicted Risks cluster_low_risks Predicted Low Risks Compound 3-(2-Aminopyridin-3-yl)propan-1-ol Genotox Genotoxicity (HIGH RISK) Compound->Genotox Aromatic Amine Alert Hepato Hepatotoxicity (LOW RISK) Compound->Hepato No Alerts Cardio Cardiotoxicity (hERG) (LOW RISK) Compound->Cardio Low Lipophilicity Carcinogen Carcinogenicity (HIGH RISK) Genotox->Carcinogen Mechanistic Link

Caption: Summary of the predicted toxicity profile.

Conversely, the predicted risk for both hepatotoxicity (DILI) and cardiotoxicity (hERG blockade) is low . The compound lacks structural features strongly associated with DILI, and its physicochemical properties are not conducive to potent hERG channel inhibition.

Limitations and the Role of Experimental Validation

It is critical to acknowledge the limitations of in silico toxicology.[3][27] These models are predictive, not definitive. Their accuracy is dependent on the quality and diversity of the underlying training data and the sophistication of the algorithms.[28]

  • Applicability Domain: Predictions are most reliable when the target compound is structurally similar to the chemicals in the model's training set.

  • Complex Biology: Some toxicological endpoints, like idiosyncratic DILI or non-genotoxic carcinogenesis, involve complex, multi-factorial biological pathways that are difficult to model from structure alone.[14]

  • Metabolism: While some tools can predict likely metabolites, accurately forecasting the complete metabolic profile and the toxicity of all metabolites remains a significant challenge.

Therefore, the results of this in silico assessment should not be considered a final safety verdict. Instead, they should be used to guide a strategic, resource-efficient experimental testing plan.

Recommendations based on this assessment:

  • Prioritize Experimental Mutagenicity Testing: An in vitro Ames test should be conducted with high priority to confirm or refute the positive in silico prediction.

  • Defer Other Assays: Given the low in silico risk, extensive screening for hepatotoxicity and cardiotoxicity could be deferred pending the results of the genotoxicity assays.

  • Consider Structural Modification: If the compound is part of a drug discovery program, medicinal chemists should be alerted to the mutagenicity risk. They could explore modifications to the aminopyridine ring to mitigate this liability, for example, by adding steric bulk near the amino group, which can sometimes reduce metabolic activation.[4]

References

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Foundational

The Aminopyridine Core: A Journey from Discovery to Diverse Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The aminopyridine scaffold, a seemingly simple heterocyclic amine, has carved a significant niche in the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold, a seemingly simple heterocyclic amine, has carved a significant niche in the landscape of medicinal chemistry and drug development. Its journey, from a laboratory curiosity to the core of numerous therapeutic agents, is a testament to the power of synthetic innovation and the intricate dance between chemical structure and biological function. This guide provides a comprehensive exploration of the discovery, synthetic history, and therapeutic applications of aminopyridine compounds, offering field-proven insights and detailed methodologies for professionals in the field.

A Serendipitous Discovery and the Dawn of Aminopyridine Synthesis

The story of aminopyridines is intrinsically linked to the pioneering work of Russian chemist Aleksei Yevgen'evich Chichibabin. In 1914, while investigating the reaction of pyridine with sodium amide, Chichibabin unexpectedly discovered a novel method for the direct amination of the pyridine ring, a reaction now famously known as the Chichibabin reaction.[1] This groundbreaking discovery provided the first direct route to 2-aminopyridine, a key building block that would unlock the therapeutic potential of this class of compounds.

The Chichibabin reaction, an example of nucleophilic aromatic substitution, involves the addition of the amide anion to the electron-deficient pyridine ring, followed by the elimination of a hydride ion.[1] The reaction is typically carried out in an aprotic solvent like xylene or toluene at elevated temperatures.[2]

The Expanding Synthetic Arsenal: From Classical Methods to Modern Catalysis

Following Chichibabin's initial breakthrough, the synthetic toolbox for accessing aminopyridine isomers expanded significantly. Classical methods were developed for the synthesis of 3- and 4-aminopyridines, while the 20th and 21st centuries witnessed the advent of powerful transition-metal-catalyzed cross-coupling reactions, revolutionizing the efficiency and scope of aminopyridine synthesis.

Classical Synthetic Routes: The Foundation of Aminopyridine Chemistry

The synthesis of the three constitutional isomers of aminopyridine historically relied on distinct classical methodologies, each with its own set of advantages and limitations.

2-Aminopyridine: The Chichibabin Reaction

The Chichibabin reaction remains a cornerstone for the synthesis of 2-aminopyridine. Its directness and use of readily available starting materials make it an attractive method, particularly for large-scale production.

Experimental Protocol: Chichibabin Synthesis of 2-Aminopyridine

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Ammonium chloride solution (saturated)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of pyridine in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Sodium amide is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is heated to reflux (typically 110-140 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[1]

  • After completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water, followed by a saturated solution of ammonium chloride to decompose any unreacted sodium amide.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., toluene or diethyl ether).

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.

  • The crude 2-aminopyridine is then purified by distillation or recrystallization.

3-Aminopyridine: The Hofmann Degradation of Nicotinamide

The synthesis of 3-aminopyridine is classically achieved through the Hofmann degradation of nicotinamide (vitamin B3 amide). This reaction involves the treatment of the amide with a halogen (bromine or chlorine) in the presence of a strong base, leading to a rearranged amine with one fewer carbon atom.[3][4]

Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Degradation

Materials:

  • Nicotinamide

  • Sodium hypochlorite (NaOCl) solution or Bromine (Br₂)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium hydroxide is cooled in an ice bath, and bromine is added slowly to form a solution of sodium hypobromite. Alternatively, a commercially available sodium hypochlorite solution can be used.[3]

  • Nicotinamide is added to the cold hypobromite/hypochlorite solution and stirred until dissolved.

  • The reaction mixture is then gently warmed. The Hofmann rearrangement occurs, leading to the formation of 3-aminopyridine.

  • After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid.

  • The solution is then made basic with a strong base (e.g., NaOH) to liberate the free 3-aminopyridine.

  • The product is extracted with an organic solvent, and the solvent is removed to yield crude 3-aminopyridine, which can be further purified by distillation or recrystallization.[3]

4-Aminopyridine: From Pyridine N-Oxide or Isonicotinamide

Historically, 4-aminopyridine has been synthesized through a multi-step process starting from pyridine. This involves the oxidation of pyridine to pyridine-N-oxide, followed by nitration to give 4-nitropyridine-N-oxide. Subsequent reduction of the nitro group and deoxygenation of the N-oxide yields 4-aminopyridine.[5] An alternative classical route involves the Hofmann degradation of isonicotinamide, analogous to the synthesis of 3-aminopyridine.[6]

Experimental Protocol: Synthesis of 4-Aminopyridine from 4-Nitropyridine-N-Oxide

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder (Fe)

  • Acetic acid or a mineral acid (e.g., HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

Procedure:

  • 4-Nitropyridine-N-oxide is dissolved in a suitable solvent, such as aqueous acetic acid.

  • Iron powder is added to the solution, and the mixture is heated to reflux.

  • The reaction is monitored until the starting material is consumed.

  • The reaction mixture is then cooled and filtered to remove the iron salts.

  • The filtrate is neutralized with a base, such as sodium carbonate or sodium hydroxide, to precipitate the 4-aminopyridine.

  • The crude product is collected by filtration and can be purified by recrystallization.[5]

Modern Synthetic Methodologies: The Era of Catalysis

The advent of transition-metal-catalyzed cross-coupling reactions has provided more efficient, versatile, and milder routes to aminopyridines, significantly expanding the scope of accessible derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for the formation of C-N bonds.[7][8][9] This reaction allows for the coupling of halopyridines (chloro-, bromo-, or iodo-) or pyridyl triflates with a wide range of primary and secondary amines. The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction and depends on the specific substrates.[10]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds by coupling halopyridines with amines.[11] While traditionally requiring harsh reaction conditions (high temperatures and polar solvents), modern modifications using various ligands have enabled the reaction to proceed under milder conditions.[12][13][14][15]

Synthetic MethodIsomer(s)Key ReagentsTypical ConditionsAdvantagesDisadvantages
Chichibabin Reaction 2-Pyridine, NaNH₂High temperature (110-140 °C)Direct amination, inexpensive reagentsHarsh conditions, limited to 2- and 4-isomers, potential for side reactions
Hofmann Degradation 3-Nicotinamide, Br₂/NaOH or NaOClMild warmingGood yields, readily available starting materialUse of hazardous bromine, stoichiometric waste
From Pyridine-N-Oxide 4-Pyridine, oxidizing agent, nitrating agent, reducing agentMulti-step, varied conditionsWell-established routeLengthy synthesis, use of strong acids and reducing agents
Buchwald-Hartwig Amination 2-, 3-, 4-Halopyridine, Amine, Pd catalyst, Ligand, BaseMild to moderate temperaturesBroad substrate scope, high functional group tolerance, high yieldsCost of palladium catalyst and ligands, sensitivity to air and moisture
Ullmann Condensation 2-, 3-, 4-Halopyridine, Amine, Cu catalyst, Ligand, BaseModerate to high temperaturesLower cost catalyst (copper)Often requires higher temperatures than Buchwald-Hartwig, can have narrower scope

Therapeutic Significance: Aminopyridines as Potent Modulators of Biological Systems

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of drugs with a wide range of therapeutic applications. This versatility stems from the ability of the aminopyridine core to engage in various biological interactions, including hydrogen bonding and π-stacking, and to serve as a key pharmacophore.

Dalfampridine (Ampyra®): Restoring Neurological Function in Multiple Sclerosis

4-Aminopyridine, known as dalfampridine in its extended-release formulation, is a prime example of a simple aminopyridine with profound therapeutic effects. It is approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[16][17]

Mechanism of Action: In demyelinated neurons characteristic of MS, voltage-gated potassium channels become exposed along the axon. The resulting leakage of potassium ions during an action potential can lead to conduction block. Dalfampridine acts as a broad-spectrum blocker of these voltage-gated potassium channels.[18][19][20] By inhibiting these channels, dalfampridine prolongs the repolarization phase of the action potential, allowing for more effective propagation of the nerve impulse across the demyelinated segment.[21]

Dalfampridine_Mechanism cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination in MS K_Channel Exposed Voltage-Gated Potassium Channels Demyelination->K_Channel K_Efflux Potassium Ion Efflux K_Channel->K_Efflux Blockade Blockade of K+ Channels Conduction_Block Action Potential Conduction Block K_Efflux->Conduction_Block Restoration Restoration of Action Potential Conduction Conduction_Block->Restoration Improved Walking Ability Dalfampridine Dalfampridine (4-Aminopyridine) Dalfampridine->Blockade Blockade->Restoration

Mechanism of action of Dalfampridine in multiple sclerosis.
Piroxicam and Tenoxicam: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Piroxicam and tenoxicam are aminopyridine-containing non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation associated with various forms of arthritis.[22]

Mechanism of Action: Like other NSAIDs, the primary mechanism of action of piroxicam and tenoxicam is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[23][24][25] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[26] By blocking COX enzymes, these drugs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.[27] Piroxicam has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response.[28]

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Piroxicam_Tenoxicam Piroxicam / Tenoxicam Piroxicam_Tenoxicam->COX Inhibition

Inhibition of the prostaglandin synthesis pathway by piroxicam and tenoxicam.
Sulfasalazine: A Dual-Action Drug for Inflammatory Conditions

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and inflammatory bowel disease (ulcerative colitis and Crohn's disease).[29][30] It is a pro-drug that is cleaved in the colon by gut bacteria into its two active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[31]

Mechanism of Action: The anti-inflammatory effects of sulfasalazine are multifaceted. The 5-ASA component is thought to have local anti-inflammatory effects in the colon, primarily through the inhibition of prostaglandin synthesis and the scavenging of reactive oxygen species.[30] The sulfapyridine moiety is absorbed systemically and is believed to be responsible for the drug's efficacy in rheumatoid arthritis. Its mechanism is not fully elucidated but is thought to involve the modulation of various immune and inflammatory pathways, including the inhibition of NF-κB and the promotion of adenosine release at inflamed sites, which has anti-inflammatory effects.[31][32]

Sulfasalazine_Mechanism cluster_0 Inflammatory Stimuli cluster_1 Therapeutic Intervention Stimuli Inflammatory Stimuli NFkB_Activation NF-κB Activation Stimuli->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Activation->Proinflammatory_Cytokines Inhibition_NFkB Inhibition of NF-κB Sulfasalazine Sulfasalazine Cleavage Bacterial Cleavage in Colon Sulfasalazine->Cleavage Sulfapyridine Sulfapyridine Cleavage->Sulfapyridine 5ASA 5-Aminosalicylic Acid (5-ASA) Cleavage->5ASA Sulfapyridine->Inhibition_NFkB Adenosine_Release Increased Adenosine Release Sulfapyridine->Adenosine_Release Anti_inflammatory Anti-inflammatory Effects Inhibition_NFkB->Anti_inflammatory Adenosine_Release->Anti_inflammatory

The dual mechanism of action of sulfasalazine.

Conclusion: A Scaffold of Enduring Importance

The journey of aminopyridine compounds, from their serendipitous discovery to their current status as vital components of the pharmaceutical armamentarium, underscores the enduring importance of fundamental synthetic chemistry in driving therapeutic innovation. The continuous evolution of synthetic methodologies, from the classical Chichibabin and Hofmann reactions to modern catalytic cross-coupling techniques, has not only facilitated access to these valuable scaffolds but has also enabled the fine-tuning of their pharmacological properties. As our understanding of the intricate signaling pathways that govern health and disease deepens, the versatile aminopyridine core is poised to remain a central player in the development of next-generation therapeutics, offering hope for the treatment of a wide spectrum of human ailments.

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  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. [Journal Name], [Volume], [Page Numbers]. [Link]

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  • Dunn, J. F., & Waxman, S. G. (2011). Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Current Medical Research and Opinion, 27(7), 1357–1366. [Link]

  • 4-Aminopyridine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

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  • Guslandi, M. (2024). Sulfasalazine. In StatPearls. StatPearls Publishing. [Link]

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  • Preparation method of 3-aminopyridine. (2020).
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  • What are the molecular and cellular mechanisms of action of PIROXICAM in FELDENE therapy? (n.d.). R Discovery. [Link]

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  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). Future Medicinal Chemistry, 15(1), 103-123. [Link]

  • What is the mechanism of Dalfampridine? (2024). Patsnap Synapse. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • The method of one-step synthesis aminopyridine and 4-aminopyridine. (2018).
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  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

  • Hoffmann bromamide degradation reaction. (n.d.). Khan Academy. [Link]

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  • Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. (2019). Frontiers in Microbiology, 10, 438. [Link]

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Exploratory

Safety, handling, and storage of 3-(2-Aminopyridin-3-yl)propan-1-ol

An In-depth Technical Guide to the Safe Handling, and Storage of 3-(2-Aminopyridin-3-yl)propan-1-ol Foreword: A Proactive Approach to Chemical Safety In the landscape of drug discovery and chemical synthesis, novel molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling, and Storage of 3-(2-Aminopyridin-3-yl)propan-1-ol

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. 3-(2-Aminopyridin-3-yl)propan-1-ol, a substituted aminopyridine, represents a class of compounds with significant potential as a building block in medicinal chemistry. However, with novel structure comes the responsibility of a rigorous and proactive safety assessment. Comprehensive toxicological and safety data for this specific molecule are not yet widely established. Therefore, this guide is constructed upon a foundation of chemical first principles, analyzing the potential hazards conferred by its constituent functional groups—the aminopyridine head and the propanol tail. By synthesizing data from structurally analogous compounds, we can build a robust framework for safe handling that protects researchers and ensures experimental integrity. This document serves as a living protocol, designed to be adapted as more specific data becomes available, but rooted in the time-tested principles of laboratory safety.

Section 1: Compound Profile and Hazard Synopsis

3-(2-Aminopyridin-3-yl)propan-1-ol is a solid organic compound valued for its bifunctional nature. The primary amino group attached to the pyridine ring and the terminal hydroxyl group offer multiple reaction handles for synthetic elaboration.

Identifier Value Source
CAS Number 89226-78-8
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Physical Form Solid
Mechanistic Hazard Analysis

A comprehensive Safety Data Sheet (SDS) with full GHS classification for 3-(2-Aminopyridin-3-yl)propan-1-ol is not consistently available from suppliers.[1] Therefore, a risk assessment must be inferred from its structural components:

  • Aminopyridine Moiety : Aminopyridines as a class are known for their potential toxicity. Compounds like 2-aminopyridine and 3-aminopyridine exhibit significant acute toxicity and can be absorbed through the skin.[2] They are known to affect the central and respiratory systems, causing symptoms from headache and dizziness to convulsions at high exposures.[2] It is prudent to assume the aminopyridine portion of our molecule confers similar potential for systemic toxicity.

  • Propanolamine Moiety : Simple amino alcohols like 3-amino-1-propanol are classified as corrosive, capable of causing severe skin burns and serious eye damage.[3][4] They are also often hygroscopic, meaning they can absorb moisture from the air.[5][6] This suggests a potential for local tissue damage upon contact and a need for careful storage.

Based on this analysis, 3-(2-Aminopyridin-3-yl)propan-1-ol should be treated as a substance with potential for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and serious eye damage .

Section 2: Hazard Identification and Risk Assessment

Every laboratory operation involving this compound must begin with a formal risk assessment. The following is a presumptive GHS classification to guide this process.

Hazard Class Hazard Statement Rationale / Based on Analogs
Acute Toxicity, Oral (Category 3/4)H301/H302: Toxic/Harmful if swallowedBased on 3-Aminopyridine (Fatal if swallowed) and other aminopyridines.[7]
Acute Toxicity, Dermal (Category 3/4)H311/H312: Toxic/Harmful in contact with skinBased on 3-Aminopyridine (Toxic in contact with skin).[7]
Skin Corrosion/Irritation (Category 1C/2)H314/H315: Causes severe skin burns and eye damage / Causes skin irritationBased on 3-Amino-1-propanol (Corrosive) and 2-Aminopyridin-3-ol (Skin Irritant).[3][8]
Serious Eye Damage/Irritation (Category 1/2A)H318/H319: Causes serious eye damage / Causes serious eye irritationBased on 3-Amino-1-propanol and 2-Aminopyridin-3-ol.[7][8]
STOT Single Exposure (Category 3)H335: May cause respiratory irritationBased on 2-Aminopyridin-3-ol.[8]
Risk Assessment Workflow

A systematic approach is essential. The following workflow ensures that hazards are identified, risks are evaluated, and appropriate controls are implemented before any experimental work begins.

cluster_plan Planning Phase cluster_assess Assessment Phase cluster_exec Execution Phase A Identify Compound: 3-(2-Aminopyridin-3-yl)propan-1-ol B Review Available Data (SDS, Literature) A->B C Analyze Structure for Potential Hazards (Aminopyridine, Propanolamine) B->C D Determine Quantity & Experimental Conditions C->D Proceed to Assessment E Assess Risks: Exposure Potential (Inhalation, Dermal) D->E F Select Control Measures (Engineering, PPE) E->F G Implement Controls F->G Proceed to Execution H Perform Experiment Following Protocol G->H I Review & Refine Safety Procedures H->I

Caption: A systematic workflow for chemical risk assessment.

Section 3: Engineering and Personal Protective Controls

Given the compound's presumed hazards, a multi-layered approach to exposure control is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 3-(2-Aminopyridin-3-yl)propan-1-ol, including weighing, dissolution, and reaction workups, must be performed inside a certified chemical fume hood.[9] This is the primary defense against inhalation of airborne particulates or vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[9]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and ocular exposure. The following table outlines the minimum requirements.

Protection Type Specification Rationale and Best Practices
Eye Protection Chemical safety goggles with side shields or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against dust particles and splashes. A face shield is recommended when handling larger quantities.[4][10]
Hand Protection Nitrile or neoprene gloves.Latex gloves are not suitable for handling pyridine-based compounds.[11] Always double-glove if there is a high risk of splash. Inspect gloves for defects before each use and wash hands thoroughly after removal.[4][11]
Body Protection Flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Not required if work is conducted within a fume hood.If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[8][10]

Section 4: Safe Handling and Operational Protocols

Adherence to strict protocols is essential for minimizing exposure and ensuring reproducible results.

General Handling Practices
  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8][12] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

  • Avoid Dust Generation: As a solid, the primary inhalation risk comes from fine dust.[7] Handle the material gently to avoid creating airborne particulates.

  • Static Discharge: When transferring large quantities of the powder, use grounding straps and anti-static equipment to prevent ignition of dust clouds.[13]

Protocol: Weighing and Dispensing a Solid Sample

This protocol is designed to prevent contamination and exposure.

cluster_prep Preparation cluster_weigh Weighing cluster_clean Cleanup A 1. Don Full PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Fume Hood (Clear surface, verify airflow) A->B C 3. Assemble Equipment (Spatula, weigh boat, container) B->C D 4. Place Balance in Hood C->D E 5. Tare Anti-Static Weigh Boat D->E F 6. Gently Transfer Solid (Minimize dust) E->F G 7. Record Mass F->G H 8. Securely Close Source & Sample Containers G->H I 9. Decontaminate Spatula & Weighing Area H->I J 10. Dispose of Weigh Boat as Hazardous Waste I->J

Caption: Standard Operating Procedure for weighing a solid chemical.

Section 5: Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

Recommended Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised.[1]

Parameter Recommendation Justification
Temperature 2–8 °CRefrigeration slows potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The aminopyridine moiety can be sensitive to oxidation. An inert atmosphere protects the compound.[3]
Container Tightly sealed, clearly labeled container.Prevents contamination and exposure to atmospheric moisture, to which the propanolamine moiety may be sensitive (hygroscopic).[5][7]
Location A cool, dry, well-ventilated, and locked area.Store away from heat sources and incompatible materials.[7] The area should be accessible only to authorized personnel.[7]
Chemical Incompatibilities

To prevent dangerous reactions, store 3-(2-Aminopyridin-3-yl)propan-1-ol away from the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids, Acid Anhydrides, and Acid Chlorides: The basic amino group will react exothermically with acids.

  • Sources of Ignition: The compound is a combustible solid and dusts can form explosive mixtures with air.[13]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

A Spill Occurs B Is the spill large or are you unsure how to proceed? A->B C Evacuate Area. Alert Supervisor. Call Emergency Response. B->C Yes D Is the spill contained within the fume hood? B->D No D->C No E 1. Ensure Full PPE. 2. Gently cover with absorbent material. 3. Collect into a sealed waste container. D->E Yes F Decontaminate the area. E->F G Document the incident. F->G

Caption: Decision tree for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Section 7: Disposal Considerations

All waste containing 3-(2-Aminopyridin-3-yl)propan-1-ol must be treated as hazardous.

  • Waste Collection: Collect excess material and any contaminated items (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed container.[4][5]

  • Disposal Route: Waste must be disposed of through a licensed hazardous waste disposal company.[7] Do not dispose of it down the drain or with general laboratory trash.[8] Ensure compliance with all local, regional, and national regulations.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-aminopyridin-3-ol. Retrieved from [Link]

  • MilliporeSigma. (2025). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: 2-AMINOPYRIDINE. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: AMINOPYRIDINES.
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  • Lee, S., et al. (2020). Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days. PubMed Central.
  • Centers for Disease Control and Prevention (CDC). (n.d.). 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • TCI America. (2024). Safety Data Sheet: 2-Amino-1,3-propanediol.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Aminopyridine.
  • Krenčelová, M., & Hladíková, M. (2013). Poisoning with 1-propanol and 2-propanol. PubMed.
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  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine.
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Propanol, 3-amino-. Retrieved from [Link]

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Foundational

A Technical Guide to Quantum Chemical Calculations for 3-(2-aminopyridin-3-yl)propan-1-ol: A DFT-Based Approach

Abstract This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 3-(2-aminopyridin-3-yl)propan-1-ol, a heterocyclic compound with significant potential in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 3-(2-aminopyridin-3-yl)propan-1-ol, a heterocyclic compound with significant potential in medicinal chemistry. Aminopyridine scaffolds are prevalent in pharmacologically active molecules, and understanding their intrinsic electronic and structural properties is paramount for rational drug design.[1][2] This document details a robust computational protocol rooted in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. We will elucidate the causality behind methodological choices, present a self-validating workflow, and interpret the resulting data to provide actionable insights into the molecule's reactivity, stability, and potential as a drug candidate.

Introduction: The Rationale for Computational Scrutiny

3-(2-aminopyridin-3-yl)propan-1-ol is a molecule that combines a key pharmacophore, the 2-aminopyridine moiety, with a flexible propanol side chain. The 2-aminopyridine structure is a privileged fragment in drug discovery, known for its ability to form crucial hydrogen bond interactions with biological targets such as protein kinases.[3][4] The propanol chain adds conformational flexibility and an additional hydrogen bonding site, making the molecule an interesting candidate for fragment-based drug discovery or as a building block for more complex bioactive agents.

To harness the potential of this molecule, a deep understanding of its three-dimensional structure, electronic landscape, and spectroscopic signatures is essential. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, predictive lens to investigate these properties at the atomic level.[5][6] DFT provides a favorable balance between computational accuracy and efficiency, making it the workhorse for studying molecules of pharmaceutical interest.[7] This guide will walk through a complete DFT-based analysis, from initial structure preparation to the prediction of properties relevant to drug design.

Part 1: The Theoretical & Methodological Core

The reliability of any computational study rests upon the judicious selection of its theoretical framework. Our approach is grounded in methods that are widely validated in the field of computational chemistry for organic molecules.

Expertise in Method Selection: Why Density Functional Theory?

For a molecule like 3-(2-aminopyridin-3-yl)propan-1-ol (C₈H₁₂N₂O), which has 23 atoms, DFT is the optimal choice.[8] It models the electronic structure based on the electron density rather than the complex many-electron wavefunction, significantly reducing computational cost without a prohibitive loss of accuracy.[7] This allows for the exploration of molecular properties that would be computationally intractable with higher-level ab initio methods.

Causality Behind Experimental Choices: Functional and Basis Set
  • Functional Selection: B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior in many organic systems compared to pure DFT functionals. Its widespread use and extensive benchmarking have proven its reliability for predicting geometries, vibrational frequencies, and electronic properties of molecules similar to our topic.[7]

  • Basis Set Selection: 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is chosen for the following reasons:

    • 6-311G: A triple-split valence basis set, providing flexibility for valence electrons to be described by three different functions, which is crucial for accurately modeling chemical bonds.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for describing the behavior of electrons far from the nucleus, which is critical for systems capable of hydrogen bonding (like the -NH₂ and -OH groups in our molecule) and for calculating accurate electronic properties.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately represent the shape of electron density in a molecule and model bonding in three-dimensional space.

Simulating Biological Environments: The Solvation Model

Drug-target interactions occur in an aqueous environment. Therefore, performing calculations in the gas phase is insufficient. We will employ the Polarizable Continuum Model (PCM) . This implicit solvation model treats the solvent as a continuous dielectric medium, which realistically simulates the effect of water on the molecule's geometry and electronic properties without the immense computational cost of explicitly modeling individual water molecules.

Part 2: A Self-Validating Computational Workflow

This section provides a step-by-step protocol. Adherence to this workflow ensures reproducibility and generates a self-validating dataset where each step builds logically upon the last. Common software packages for these calculations include Gaussian, ORCA, and Q-Chem.[5]

Detailed Step-by-Step Methodology
  • Structure Input and Pre-optimization:

    • Draw the 2D structure of 3-(2-aminopyridin-3-yl)propan-1-ol in a chemical drawing program (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model.

    • Perform an initial geometry cleanup using a rapid, low-level method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization:

    • Objective: To find the lowest energy (most stable) three-dimensional arrangement of the atoms.

    • Protocol: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. If studying in a solvent, include the PCM model (water). The calculation should continue until the forces on the atoms are negligible, and the geometry has converged to a stationary point on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

    • Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation Check: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

  • Single-Point Energy and Electronic Property Calculation:

    • Objective: To obtain detailed electronic properties from the validated, optimized geometry.

    • Protocol: Perform a single-point energy calculation using the final optimized structure. This is where properties like molecular orbital energies (HOMO/LUMO), the molecular electrostatic potential (MEP) map, and atomic charges are derived.

  • Spectroscopic Prediction (Optional but Recommended):

    • NMR Spectroscopy: Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. The results are typically referenced against a standard like Tetramethylsilane (TMS), calculated at the same level of theory.

    • UV-Vis Spectroscopy: Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) calculations. This can provide insight into the electronic transitions of the molecule.

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

Computational_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2-3: Core DFT Calculations cluster_analysis Step 4-5: Property Analysis Build_3D Build 3D Structure Pre_Opt Pre-optimization (MMFF94) Build_3D->Pre_Opt Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Pre_Opt->Opt Freq Frequency Calculation Opt->Freq Validation Imaginary Frequencies? Freq->Validation Validation->Opt Yes SPE Single Point Energy (Electronic Properties) Validation->SPE No NMR NMR Prediction (GIAO) SPE->NMR TDDFT UV-Vis Prediction (TD-DFT) SPE->TDDFT

Caption: A flowchart of the quantum chemical calculation protocol.

Part 3: Interpreting the Computational Data

The output of these calculations is a rich dataset. Here, we explain how to translate this data into chemically meaningful insights.

Optimized Molecular Structure

The geometry optimization yields the most stable conformation of the molecule. Key structural parameters like bond lengths, bond angles, and dihedral angles can be extracted and compared to experimental crystallographic data for similar compounds to validate the computational model.[9]

Table 1: Predicted Structural Parameters of 3-(2-aminopyridin-3-yl)propan-1-ol

Parameter Description Predicted Value (Å or °)
C2-N(amino) Bond length of the amino group to the pyridine ring ~1.37 Å
C-O (propanol) Bond length of the alcohol C-O bond ~1.43 Å
O-H (propanol) Bond length of the alcohol O-H bond ~0.97 Å
C-C-C-O Dihedral angle of the propanol chain Conformation dependent

| Pyridine Ring | Aromatic C-C and C-N bond lengths | ~1.39 - 1.40 Å |

Note: These are representative values and will vary slightly based on the exact conformation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap implies higher reactivity.[10]

Table 2: Calculated Electronic Properties

Property Description Predicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5 eV

| ΔE Gap | HOMO-LUMO Energy Gap | ~4.5 to 5.5 eV |

For 3-(2-aminopyridin-3-yl)propan-1-ol, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically the amino group and the π-system of the ring. The LUMO is typically distributed over the pyridine ring's π* anti-bonding orbitals. This suggests the ring is the primary site of chemical reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group. These are prime locations for hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups. These are the hydrogen bond donor sites.

The MEP map provides a direct visual hypothesis of how this molecule might dock into a receptor's active site, guiding further drug design efforts.[11][12]

Predicted Spectroscopic Signatures

Computational spectroscopy allows for direct comparison with experimental data, serving as a powerful validation of the calculated structure.

Table 3: Key Predicted Vibrational Frequencies and NMR Shifts

Spectrum Functional Group Predicted Wavenumber (cm⁻¹) / Shift (ppm)
IR O-H Stretch (alcohol) ~3500-3600 cm⁻¹
N-H Stretch (amine) ~3300-3450 cm⁻¹
C=C, C=N Stretch (ring) ~1500-1600 cm⁻¹
¹H NMR -OH Proton ~2-5 ppm (conformation/solvent dependent)
-NH₂ Protons ~4-6 ppm
Aromatic Protons ~6.5-8.0 ppm
¹³C NMR Aromatic Carbons ~100-160 ppm

| | Aliphatic Carbons | ~20-70 ppm |

Note: Calculated vibrational frequencies are often systematically overestimated and may require scaling for direct comparison with experimental spectra.[9]

Part 4: From Calculation to Application in Drug Development

The true power of quantum chemical calculations lies in their ability to guide the drug discovery process.

  • Lead Optimization: The MEP and FMO analyses identify the most reactive sites and key interaction points. This knowledge allows medicinal chemists to strategically modify the molecule. For example, to enhance binding affinity, one might add substituents that complement the electrostatic environment of a target protein's active site.

  • Predicting Metabolism: Sites identified as highly nucleophilic (from HOMO) or susceptible to oxidation can be potential sites of metabolic transformation. Calculations can help in designing analogues with improved metabolic stability.

  • Foundation for Further Studies: The optimized geometry and charge distribution from DFT are the essential starting points for more advanced computational techniques like molecular docking and molecular dynamics (MD) simulations, which explore the dynamic interaction between the ligand and its target protein.

The relationship between these calculated properties and their application is summarized below.

Drug_Design_Logic cluster_dft_outputs DFT Calculation Outputs cluster_applications Drug Development Applications FMO FMO Analysis (HOMO/LUMO) Reactivity Identify Reactive Sites (Metabolism Prediction) FMO->Reactivity MEP MEP Map Interactions Predict H-Bonding Sites (Pharmacophore Design) MEP->Interactions Geom Optimized Geometry & Charges Docking Input for Molecular Docking & MD Simulations Geom->Docking SAR Guide SAR Studies Reactivity->SAR Interactions->SAR Docking->SAR

Caption: The link between DFT outputs and drug design applications.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of 3-(2-aminopyridin-3-yl)propan-1-ol using Density Functional Theory. By systematically applying this workflow—from informed method selection to the detailed interpretation of structural, electronic, and spectroscopic data—researchers can gain profound insights into the molecule's intrinsic properties. This foundational knowledge is indispensable for guiding the rational design and optimization of new therapeutic agents, ultimately accelerating the drug development pipeline.

References

  • Bavetsias, V., & Jones, K. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2853-2864. [Link][3][4]

  • Cinar, M., Cinar, H., & Kurt, M. (2015). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Journal of Molecular Structure, 1085, 264-272. [Link][10]

  • Fu, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(4), 533. [Link][11]

  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Retrieved January 24, 2026, from [Link]12]

  • Singh, R., & Singh, A. (2022). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Journal of Biomolecular Structure and Dynamics, 40(19), 8785-8802. [Link][9]

  • Ullah, Z., et al. (2021). Role of DFT in Drug Design: A Mini Review. Journal of Drug Designing and Medicinal Chemistry, 7(1), 1-6. [Link][7]

  • Vidal, J., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Parasites & Vectors, 15(1), 1-19. [Link][1]

  • Deep Origin. (n.d.). Density Functional Theory (DFT). Computational Chemistry Glossary. Retrieved January 24, 2026, from [Link]5]

  • Al-Ostoot, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2955. [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1591. [Link]

  • Al-Zoubi, R. M., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-20. [Link][2]

  • Microsoft Research. (2022, June 18). DFT for drug and material discovery. YouTube. [Link][6]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 3-(2-Aminopyridin-3-yl)propan-1-ol

Abstract This document provides a detailed, two-step protocol for the synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy is centered around a robust Suzuki-Miyaura cross-coupling reaction, followed by a standard deprotection step. This approach offers high modularity and efficiency. We provide in-depth, step-by-step instructions, explanations for critical experimental choices, and methods for purification and characterization to ensure reproducibility and high purity of the final compound.

Introduction and Synthetic Strategy

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Functionalization at the C3-position with an aliphatic alcohol chain, as in 3-(2-Aminopyridin-3-yl)propan-1-ol, creates a versatile intermediate for further elaboration in drug discovery programs.

The selected synthetic route employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance in forming carbon-carbon bonds.[3] The strategy involves:

  • Step 1: Suzuki-Miyaura Coupling: Reaction of commercially available 2-Aminopyridine-3-boronic acid pinacol ester with a protected 3-halopropanol. A tert-butyldimethylsilyl (TBS) ether is used as the protecting group for the hydroxyl function to prevent undesirable side reactions.

  • Step 2: Deprotection: Selective removal of the TBS protecting group under mild conditions to yield the target primary alcohol.

This convergent approach allows for the efficient construction of the target molecule from readily accessible starting materials.

Overall Reaction Scheme:

(Self-generated image for illustrative purposes)

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberSupplierPurity
2-Aminopyridine-3-boronic acid pinacol ester1073354-97-8Sigma-Aldrich≥95%
3-Bromo-1-(tert-butyldimethylsilyloxy)propane86948-46-9Combi-Blocks≥97%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-3Strem Chemicals99%
Potassium Carbonate (K₂CO₃)584-08-7Fisher Sci.≥99%
1,4-Dioxane (Anhydrous)123-91-1Acros Organics99.8%
Deionized WaterN/AIn-houseN/A
Tetrabutylammonium fluoride (TBAF), 1M in THF429-41-4Sigma-Aldrich1.0 M
Tetrahydrofuran (THF), Anhydrous109-99-9Acros Organics99.9%
Ethyl Acetate (EtOAc)141-78-6VWR ChemicalsHPLC
Hexanes110-54-3VWR ChemicalsHPLC
Saturated aq. Sodium Bicarbonate (NaHCO₃)N/AIn-houseN/A
Brine (Saturated aq. NaCl)N/AIn-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Fisher Sci.≥99.5%
Silica Gel for Column Chromatography63231-67-4SiliCycle230-400 mesh
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon balloon setup

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocol: Step-by-Step Synthesis

Workflow for Synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol```dot

Synthesis_Workflow cluster_0 Part A: Suzuki-Miyaura Coupling cluster_1 Part B: Deprotection SM Starting Materials (Boronic Ester, Protected Halopropanol) Setup Reaction Setup (Inert Atmosphere, Degassed Solvent) SM->Setup Coupling Pd-Catalyzed Coupling (Pd(PPh3)4, K2CO3, 85°C) Setup->Coupling Workup_A Aqueous Work-up & Extraction Coupling->Workup_A Intermediate Crude Protected Intermediate 3-(2-Aminopyridin-3-yl)propan-1-ol TBS-ether Workup_A->Intermediate Deprotection TBAF-mediated Deprotection (0°C to RT) Intermediate->Deprotection Workup_B Quench & Aqueous Work-up Deprotection->Workup_B Final_Crude Crude Final Product Workup_B->Final_Crude

Caption: Workflow for purification and final analysis.

  • Purification: The crude residue from Part B should be purified by silica gel flash column chromatography.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc) is typically effective.

    • Procedure: Adsorb the crude product onto a small amount of silica gel. Load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(2-Aminopyridin-3-yl)propan-1-ol as a solid or viscous oil. [4]3. Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.

    • Expected Molecular Weight: 152.19 g/mol * ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic pyridine protons, the amino group, the hydroxyl proton, and the three methylene groups of the propanol chain.

    • ¹³C NMR (100 MHz, CDCl₃): Expect 8 distinct carbon signals corresponding to the molecular structure.

    • Mass Spectrometry (ESI+): Expect to find a peak corresponding to [M+H]⁺ at m/z = 153.1.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Anhydrous solvents are flammable and moisture-sensitive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. - ResearchGate. Available at: [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45, 3484-3488. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-58. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase. White Rose Research Online. (2018). Available at: [Link]

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Application

Topic: A Scalable, Two-Step Laboratory Synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-(2-Aminopyridin-3-yl)propan-1-ol is a valuable heterocyclic building block in medicinal chemistry and drug development, frequ...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Aminopyridin-3-yl)propan-1-ol is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized as a key intermediate for more complex molecular targets. Aminopyridines are a class of compounds known to interact with various enzymes and receptors, making them privileged structures in pharmaceutical research[1]. This application note presents a robust and scalable two-step protocol for the large-scale laboratory synthesis of this compound, starting from the readily available 3-allyl-2-nitropyridine. The synthetic strategy involves a regioselective hydroformylation to yield the corresponding aldehyde, followed by a one-pot catalytic hydrogenation to simultaneously reduce the nitro group and the aldehyde, affording the target molecule with high purity. This method is designed to be efficient, cost-effective, and reproducible for gram-to-multigram scale production in a research or process development setting.

Introduction and Synthetic Strategy

The synthesis of functionalized aminopyridines is a cornerstone of modern synthetic chemistry, providing access to a wide array of biologically active molecules. The target compound, 3-(2-Aminopyridin-3-yl)propan-1-ol, features a primary alcohol and a primary amine, making it a versatile synthon for further elaboration. While various methods exist for the synthesis of aminopyridines, many are not amenable to large-scale preparation due to costly reagents, complex purification, or safety concerns.

The chosen retrosynthetic approach is outlined below. The key C-C bond formation is achieved via a hydroformylation (also known as the oxo process), an industrially significant reaction that adds a formyl group and a hydrogen atom across an alkene[2][3]. This is followed by a catalytic hydrogenation, a clean and highly efficient method for the reduction of nitroarenes to their corresponding anilines[4][5]. This dual reduction of both the nitro and aldehyde moieties in a single step enhances the overall efficiency of the synthesis.

G

Part I: Synthesis of 3-(2-Nitropyridin-3-yl)propanal via Hydroformylation

Principle and Rationale

Hydroformylation is a powerful method for converting alkenes into aldehydes. The reaction utilizes a transition metal catalyst, typically based on rhodium or cobalt, to introduce a C1 unit (from carbon monoxide) and hydrogen across the double bond[6][7]. For terminal alkenes like 3-allyl-2-nitropyridine, this process can yield a mixture of linear (n) and branched (iso) aldehydes. The use of phosphine ligands, such as triphenylphosphine (PPh₃), with a rhodium catalyst generally favors the formation of the desired linear aldehyde due to steric hindrance in the transition state. This step is critical as it efficiently constructs the propanal side chain required for the final product.

Experimental Protocol

Safety Precaution: This reaction must be performed in a high-pressure autoclave or reactor system within a certified fume hood. Handling of carbon monoxide and hydrogen requires specialized equipment and training.

ReagentMW ( g/mol )AmountMolesEquivalents
3-Allyl-2-nitropyridine164.1650.0 g0.3051.0
Rh(CO)₂(acac)258.0178.6 mg0.0003050.001
Triphenylphosphine (PPh₃)262.29800 mg0.003050.01
Toluene (anhydrous)-500 mL--
Syngas (CO:H₂, 1:1)----

Procedure:

  • To a dry, nitrogen-purged high-pressure autoclave, add 3-allyl-2-nitropyridine (50.0 g, 0.305 mol), Rh(CO)₂(acac) (78.6 mg, 0.1 mol%), and triphenylphosphine (800 mg, 1 mol%).

  • Add 500 mL of anhydrous toluene via cannula.

  • Seal the reactor and purge three times with nitrogen, followed by three purges with the 1:1 CO/H₂ syngas mixture.

  • Pressurize the reactor to 20 bar with the syngas mixture.

  • Begin stirring and heat the reaction mixture to 80 °C. Maintain this temperature and pressure for 12-18 hours.

  • Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the system) and analyzing by TLC or ¹H NMR for the disappearance of the starting material.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas into the fume hood exhaust.

  • Purge the reactor with nitrogen.

  • The resulting crude solution of 3-(2-nitropyridin-3-yl)propanal is typically used directly in the next step without extensive purification. The solvent can be removed under reduced pressure if desired.

Part II: Synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol via Catalytic Hydrogenation

Principle and Rationale

Catalytic hydrogenation is a widely used industrial and laboratory technique for the reduction of various functional groups. The selected catalyst, palladium on activated carbon (Pd/C), is highly effective for the reduction of both aromatic nitro groups and aldehydes[5][8]. This one-pot, dual reduction is highly atom-economical. The reaction proceeds through the transfer of molecular hydrogen from the gas phase to the substrate surface, mediated by the palladium catalyst. The nitro group is reduced to a hydroxylamine intermediate, which is then further reduced to the amine[9]. The aldehyde is concurrently reduced to the primary alcohol. Methanol is chosen as the solvent due to its ability to dissolve the starting material and product, and its inertness under these reaction conditions.

G

Experimental Protocol

Safety Precaution: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle the catalyst in an inert atmosphere (e.g., under a stream of nitrogen or argon) and do not allow it to dry in the air.

ReagentMW ( g/mol )AmountMolesEquivalents
Crude 3-(2-Nitropyridin-3-yl)propanal194.18~0.305 mol~0.3051.0
Palladium on Carbon (10% w/w, 50% wet)-6.0 g--
Methanol-600 mL--
Hydrogen Gas (H₂)----

Procedure:

  • Transfer the crude aldehyde solution from Part I into a suitable hydrogenation vessel. If the toluene was removed, dissolve the crude oil in 600 mL of methanol.

  • Carefully add the 10% Pd/C catalyst (6.0 g, 50% wet with water to reduce pyrophoricity) to the solution under a stream of nitrogen.

  • Seal the hydrogenation vessel, and purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 5 bar with hydrogen.

  • Begin vigorous stirring to ensure good mixing and suspension of the catalyst. The reaction is typically exothermic; monitor the temperature and apply cooling if necessary to maintain it below 40 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours).

  • Once complete, stop the stirring and purge the vessel three times with nitrogen to remove all hydrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.

  • Wash the filter cake with additional methanol (2 x 50 mL).

  • Combine the filtrate and washes and concentrate under reduced pressure to yield the crude 3-(2-Aminopyridin-3-yl)propan-1-ol as an oil or solid.

Purification and Characterization

Purification Protocol

The crude product can be purified by silica gel flash column chromatography.

  • Adsorb the crude oil onto a small amount of silica gel.

  • Load the adsorbed material onto a pre-packed silica gel column.

  • Elute the column with a gradient of 0% to 10% methanol in dichloromethane.

  • Combine the fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to afford the final product as a pale yellow oil or solid. For aminopyridine derivatives, cation-exchange chromatography can also be a highly effective purification method[10].

Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

AnalysisExpected Results for C₈H₁₂N₂O
Appearance Pale yellow oil or low-melting solid
Molecular Weight 152.19 g/mol
Mass Spec (ESI+) m/z = 153.1 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ ~ 7.85 (dd, 1H), 7.05 (dd, 1H), 6.60 (dd, 1H), 4.80 (br s, 2H, NH₂), 3.70 (t, 2H, CH₂OH), 2.65 (t, 2H, Ar-CH₂), 1.85 (m, 2H, CH₂), 1.60 (br s, 1H, OH).
¹³C NMR (100 MHz, CDCl₃) δ ~ 157.5, 147.0, 137.5, 118.0, 112.5, 62.0, 32.5, 28.0.

References

  • ResearchGate. Synthesis and members of 3-aminopyridin-2-one based fragment library. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Available at: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]

  • Wikipedia. Hydroformylation. Available at: [Link]

  • PubChem. 1-(3-Nitropyridin-2-yl)prop-2-en-1-ol. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • ResearchGate. Hydroformylation of Alkenes: An Industrial View of the Status and Importance. Available at: [Link]

  • Royal Society of Chemistry. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Available at: [Link]

  • Google Patents. Purification method of pyridine and pyridine derivatives.
  • American Chemical Society. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • Google Patents. A kind of method and its purification process that aminopyridine is prepared by picoline.
  • YouTube. Hydroformylation of Alkenes. Available at: [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. Available at: [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • NSJ Prayoglife. 2-Nitropyridin-3-ol. Available at: [Link]

  • Google Patents. Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Royal Society of Chemistry. Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts. Available at: [Link]

  • Chemistry LibreTexts. Hydroformylation. Available at: [Link]

  • Royal Society of Chemistry. Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis. Available at: [Link]

  • Google Patents. Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Google Patents. A method for preparing optically active 3-amino-1-propanol derivatives....
  • PubMed. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.... Available at: [Link]

  • MDPI. Synthesis of Novel Pyrazinamide Derivatives.... Available at: [Link]

  • WIPO Patentscope. Preparation method of 3-amino-1,2-propanediol. Available at: [Link]

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Method

The Versatile Building Block: 3-(2-Aminopyridin-3-yl)propan-1-ol in Modern Medicinal Chemistry

Introduction: The Power of Privileged Scaffolds in Drug Discovery In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient medicinal chemistry campaigns....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Privileged Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, thereby serving as a rich starting point for the development of novel therapeutics. The 2-aminopyridine moiety is a quintessential example of such a scaffold, found at the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bond interactions make it a highly sought-after component in the design of molecules targeting a wide array of protein classes, including kinases and G-protein coupled receptors (GPCRs).

This application note delves into the utility of a particularly valuable derivative of this scaffold: 3-(2-Aminopyridin-3-yl)propan-1-ol . This building block offers a unique combination of reactive handles—a nucleophilic aminopyridine system and a primary alcohol—presenting medicinal chemists with a versatile tool for the construction of complex molecular architectures. The strategic positioning of the propanol chain at the 3-position of the pyridine ring provides a flexible linker, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Herein, we provide a comprehensive guide to the application of 3-(2-Aminopyridin-3-yl)propan-1-ol, complete with detailed protocols for its key transformations and insights into the strategic considerations that underpin its use in drug discovery programs.

Physicochemical Properties and Strategic Considerations

Before delving into synthetic protocols, it is crucial to understand the inherent properties of 3-(2-Aminopyridin-3-yl)propan-1-ol that make it a valuable building block.

PropertyValueSource
CAS Number 89226-78-8
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Solid

The key to unlocking the potential of this molecule lies in understanding the differential reactivity of its functional groups. The 2-aminopyridine core contains two nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group. The exocyclic amino group is generally more nucleophilic and is the primary site of acylation and alkylation under many conditions. However, the reactivity can be modulated by the choice of reagents and reaction conditions. The primary alcohol offers a site for O-alkylation, esterification, or conversion to other functional groups, providing a vector for diversification.

Core Synthetic Applications and Protocols

The true power of 3-(2-Aminopyridin-3-yl)propan-1-ol is realized through its application in the synthesis of more complex heterocyclic systems. One of the most valuable transformations is its conversion into tricyclic structures, which are prevalent in many classes of biologically active molecules.

Application Example: Synthesis of Pyrido[2,3-b][1][2]oxazine Scaffolds

The pyrido[2,3-b][1]oxazine core is a key feature in a number of kinase inhibitors and other therapeutic agents. The strategic placement of the amino and hydroxyl groups in 3-(2-aminopyridin-3-yl)propan-1-ol makes it an ideal precursor for the construction of this tricyclic system through intramolecular cyclization.

G intermediate1 intermediate1 intermediate1_2 intermediate1_2

Rationale: This two-step sequence is a powerful strategy for rapidly building molecular complexity. The initial N-alkylation selectively functionalizes the more nucleophilic exocyclic amino group. The subsequent intramolecular cyclization, often acid- or base-catalyzed, proceeds via nucleophilic attack of the hydroxyl group onto the newly introduced electrophilic center (the ketone), followed by dehydration to form the fused oxazine ring.

This protocol is a representative example of the synthesis of a substituted pyrido[2,3-b][1]oxazine from 3-(2-aminopyridin-3-yl)propan-1-ol and an α-halo ketone.

Materials:

  • 3-(2-Aminopyridin-3-yl)propan-1-ol

  • 2-Bromo-1-phenylethanone (or other suitable α-halo ketone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation

  • To a solution of 3-(2-aminopyridin-3-yl)propan-1-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-bromo-1-phenylethanone (1.1 eq) in DMF dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-alkylated intermediate can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-alkylated intermediate in a suitable solvent such as acetic acid or a mixture of ethanol and concentrated HCl.

  • Heat the reaction mixture to reflux (80-100 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired pyrido[2,3-b][1]oxazine derivative.

Selective Functionalization Strategies

The presence of multiple reactive sites in 3-(2-aminopyridin-3-yl)propan-1-ol necessitates careful consideration of chemoselectivity to achieve the desired synthetic outcome.

G cluster_0 N-Functionalization cluster_1 O-Functionalization start 3-(2-Aminopyridin-3-yl)propan-1-ol N_Acylation N-Acylation (Acyl Halides, Anhydrides) start->N_Acylation Selective Conditions N_Alkylation N-Alkylation (Alkyl Halides) start->N_Alkylation Selective Conditions O_Alkylation O-Alkylation (e.g., Williamson Ether Synthesis) start->O_Alkylation Requires N-Protection O_Esterification O-Esterification (Carboxylic Acids, Acyl Halides) start->O_Esterification Requires N-Protection

Protocol 2: Selective N-Acylation

This protocol describes the selective acylation of the exocyclic amino group, a common strategy for introducing amide functionalities that can modulate the properties of the final compound.

Materials:

  • 3-(2-Aminopyridin-3-yl)propan-1-ol

  • Acetyl chloride (or other acylating agent)

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(2-aminopyridin-3-yl)propan-1-ol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like pyridine or TEA at low temperatures favors the acylation of the more nucleophilic exocyclic amino group over the less reactive primary alcohol and the sterically hindered endocyclic pyridine nitrogen.

Protocol 3: O-Alkylation via Williamson Ether Synthesis

To selectively functionalize the hydroxyl group, the more reactive amino group must first be protected.

Step 1: N-Protection (e.g., with a Boc group)

  • Dissolve 3-(2-aminopyridin-3-yl)propan-1-ol (1.0 eq) in a suitable solvent like THF or dioxane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).

  • Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by removing the solvent and partitioning between water and ethyl acetate.

  • Isolate the N-Boc protected intermediate.

Step 2: O-Alkylation

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

  • Stir for 30 minutes at 0 °C, then add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the O-alkylated product.

Trustworthiness of Protocols: The protocols described are based on well-established and robust chemical transformations. The success of these reactions is self-validating through standard analytical techniques such as Thin Layer Chromatography (TLC) for reaction monitoring, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of intermediates and final products.

Conclusion: A Gateway to Novel Chemical Matter

3-(2-Aminopyridin-3-yl)propan-1-ol stands out as a highly valuable and versatile building block in medicinal chemistry. Its dual functionality, combined with the privileged nature of the 2-aminopyridine scaffold, provides a powerful platform for the synthesis of complex and biologically relevant molecules. The ability to selectively functionalize either the amino or the hydroxyl group, or to utilize both in intramolecular cyclization reactions to form rigid tricyclic systems, offers medicinal chemists a wealth of opportunities to explore novel chemical space. The protocols and strategies outlined in this application note provide a solid foundation for researchers to harness the full potential of this remarkable building block in their quest for the next generation of therapeutics.

References

Sources

Application

Experimental protocol for Suzuki cross-coupling with 2-aminopyridine substrates

Application Note & Protocol Title: Strategies for Successful Suzuki Cross-Coupling with 2-Aminopyridine Substrates: A Guide for Medicinal Chemists Abstract The 2-aminopyridine moiety is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Strategies for Successful Suzuki Cross-Coupling with 2-Aminopyridine Substrates: A Guide for Medicinal Chemists

Abstract

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling, however, presents significant challenges, primarily due to catalyst inhibition by the pyridine nitrogen. This application note provides an in-depth analysis of the underlying mechanistic hurdles and offers field-proven strategies and detailed experimental protocols to overcome them. We will explore the critical roles of ligand selection, catalyst systems, bases, and solvents in achieving high-yield couplings with this challenging substrate class. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably incorporate 2-aminopyridine motifs into their synthetic targets.

Introduction: The Challenge of 2-Aminopyridines

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide.[1] While incredibly versatile, the reaction's success is highly dependent on the electronic and steric nature of the substrates.

2-Aminopyridine substrates are notoriously difficult coupling partners. The primary issue stems from the Lewis basicity of the pyridine ring nitrogen, which can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[3] Furthermore, electron-deficient heteroaryl boron derivatives, a class that includes pyridylboronic acids, can exhibit slow rates of transmetalation and are prone to decomposition through protodeboronation.[4] Overcoming these challenges requires a carefully considered approach to the selection of each reaction component.

Mechanism of Suzuki Coupling & The Inhibition Pathway

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-halo-aminopyridine), forming a Pd(II) complex.[3][5] This is often the rate-determining step.[5]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[1][6]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][5]

With 2-aminopyridine substrates, the pyridine nitrogen can intercept the palladium catalyst at various stages, forming inactive complexes and disrupting the cycle. Bulky, electron-donating ligands are essential to mitigate this inhibition by sterically shielding the palladium center and promoting the desired reductive elimination step over catalyst deactivation pathways.[7]

Suzuki_Cycle_Inhibition Figure 1: Suzuki Catalytic Cycle with 2-Aminopyridine Inhibition Pathway cluster_legend Legend Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Ar = 2-aminopyridyl Inhibitor 2-Aminopyridine Substrate/Product Pd0->Inhibitor Coordination PdII_ArX L_nPd(II)(Ar)(X) OA->PdII_ArX Trans Transmetalation (R-B(OR)2) PdII_ArX->Trans PdII_ArX->Inhibitor Coordination PdII_ArR L_nPd(II)(Ar)(R) Trans->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product Inactive_Complex [Pd]-N(Py) Complex (Inactive Catalyst) Inhibitor->Inactive_Complex Key_Active Active Species Key_Intermediate Pd(II) Intermediate Key_Product Product Key_Inhibitor Inhibitor Key_Inactive Inactive Species Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling Prep 1. Reagent Preparation (Weigh Solids) Vessel 2. Assemble Reaction Vessel (Flask, Stir Bar) Prep->Vessel Inert 3. Inert Atmosphere (Evacuate & Backfill N2/Ar x3) Vessel->Inert Solvent 4. Add Solvents & Liquid Reagents (Degassed) Inert->Solvent Heat 5. Heat to Temperature (Stir Vigorously) Solvent->Heat Monitor 6. Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup 7. Aqueous Workup (Quench, Extract) Monitor->Workup Upon Completion Purify 8. Purification (Column Chromatography) Workup->Purify Analyze 9. Characterization (NMR, MS) Purify->Analyze

Caption: Figure 2: General Experimental Workflow.

Materials and Reagents
  • 2-Halo-aminopyridine (e.g., 2-bromo-X-aminopyridine)

  • Arylboronic acid or boronate ester

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Reaction Setup (Example Scale)

The following table outlines typical reaction parameters.

ComponentStoichiometry (eq)Amount (mmol)Example Mass/Volume
2-Bromo-aminopyridine1.01.0173 mg
Arylboronic Acid1.2 - 1.51.2Varies
XPhos Pd G3 Precatalyst0.02 (2 mol %)0.0216.9 mg
K₃PO₄2.0 - 3.02.0424 mg
1,4-Dioxane (degassed)--4.0 mL
Water (degassed)--1.0 mL
Step-by-Step Procedure
  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the 2-bromo-aminopyridine (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

  • Inerting: Seal the vessel and connect it to a Schlenk line. Evacuate the atmosphere and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment. 3. Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously. Reaction temperatures are typically in the range of 60-120 °C. [8]5. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 2-24 hours. If the reaction stalls, a second addition of the catalyst may be beneficial. [9]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure proper degassing of solvents and inerting of the reaction vessel. Add the catalyst last, after degassing. [9]
Insufficiently active catalyst systemScreen different ligands (e.g., SPhos, RuPhos) and bases (e.g., Cs₂CO₃). Increase reaction temperature.
Poor quality boronic acidUse fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester).
Protodeborylation Boronic acid is unstable under reaction conditionsUse a milder base (e.g., K₂CO₃). Use a boronate ester. Minimize reaction time.
Formation of Black Precipitate (Pd Black) Ligand decomposition / Catalyst aggregationUse a more robust ligand or a precatalyst. Ensure the reaction is properly deoxygenated. [9]
Homocoupling of Boronic Acid Transmetalation is slow relative to other pathwaysIncrease temperature. Change the base/solvent system to promote transmetalation.

Conclusion

While Suzuki cross-coupling with 2-aminopyridine substrates presents distinct challenges due to catalyst inhibition, these can be reliably overcome through the informed selection of modern catalytic systems. The use of bulky, electron-rich biaryl phosphine ligands, in combination with robust palladium precatalysts and appropriate base/solvent systems, provides a powerful toolkit for medicinal chemists. The protocol and strategies outlined in this note serve as a validated starting point for the successful synthesis of valuable 2-aminopyridine-containing molecules, empowering further advancements in drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

  • Deng, Y., & Yu, J. Q. (2021). Aminative Suzuki–Miyaura coupling. Nature, 591(7851), 589–595. [Link]

  • Casado, J., & Espinet, P. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(33), 9962–9972. [Link]

  • Shaikh, A. A., & Ghorpade, R. P. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. New Journal of Chemistry, 46(36), 17159-17180. [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]

  • Mondal, B., et al. (2021). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Organic & Biomolecular Chemistry, 19(38), 8274-8278. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. r/chemistry. [Link]

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Method

Application Notes &amp; Protocols: 3-(2-Aminopyridin-3-yl)propan-1-ol as a Versatile Scaffold for Agrochemical Discovery

Abstract: This document provides a comprehensive guide for researchers and scientists on the strategic use of 3-(2-Aminopyridin-3-yl)propan-1-ol as a foundational scaffold in the discovery and development of novel agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and scientists on the strategic use of 3-(2-Aminopyridin-3-yl)propan-1-ol as a foundational scaffold in the discovery and development of novel agrochemicals. While not an active agrochemical itself, its constituent 2-aminopyridine core is a privileged structure found in numerous commercial pesticides.[1] We present detailed protocols for the synthesis of this scaffold, strategies for library development, and robust, step-by-step methodologies for primary screening against fungal, plant, and insect targets. The overarching goal is to provide a practical framework for identifying new herbicidal, fungicidal, or insecticidal lead compounds derived from this versatile starting material.

The Strategic Value of the 2-Aminopyridine Scaffold

The pyridine ring is a cornerstone in modern agrochemical design, prized for its metabolic stability and its ability to mimic benzene rings while offering unique electronic properties and opportunities for hydrogen bonding.[2] Replacing a benzene ring with pyridine can enhance solubility, bioavailability, and target interaction. More specifically, the 2-aminopyridine substructure is a key pharmacophore in a range of bioactive molecules, including herbicides, fungicides, and insecticides. Its prevalence highlights its utility in interacting with diverse biological targets within pests and weeds.

3-(2-Aminopyridin-3-yl)propan-1-ol presents two key functional handles for chemical modification: the primary amino group and the primary alcohol. This dual functionality allows for the rapid generation of diverse chemical libraries through well-established synthetic transformations, making it an ideal starting point for a discovery campaign.

Synthesis and Derivatization Workflow

The initial phase of a discovery program involves the reliable synthesis of the core scaffold, followed by the systematic creation of a library of analogues. This allows for a thorough exploration of the chemical space around the scaffold to identify initial hits.

Diagram: Agrochemical Discovery Workflow

Agrochemical_Discovery_Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization Scaffold_Synth Scaffold Synthesis: 3-(2-Aminopyridin-3-yl)propan-1-ol Derivatization Library Derivatization (Amide & Ether Formation) Scaffold_Synth->Derivatization Core Scaffold Purification Purification & Characterization (LC-MS, NMR) Derivatization->Purification Crude Analogues Primary_Screen Primary Screening (Herbicidal, Fungicidal, Insecticidal) Purification->Primary_Screen Test Compounds Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Bioactivity Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Validated Hits Lead_Opt Lead Optimization (Analogue Synthesis) SAR_Analysis->Lead_Opt Design Hypothesis Dose_Response Dose-Response & Potency (EC50 / LC50 Determination) Lead_Opt->Dose_Response Optimized Analogues Dose_Response->SAR_Analysis Iterative Feedback

Caption: A workflow for agrochemical discovery using a scaffold-based approach.

Protocol 2.1: Synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol Scaffold

This synthesis is proposed as a robust two-step process, beginning with a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This is followed by a standard catalytic hydrogenation to yield the final saturated side-chain.

Step 1: Sonogashira Coupling to form 3-(2-Aminopyridin-3-yl)prop-2-yn-1-ol

  • Rationale: This reaction couples the commercially available 2-Amino-3-bromopyridine with propargyl alcohol. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard for this transformation, ensuring high efficiency.[3]

  • Procedure:

    • To a dry round-bottomed flask under a nitrogen atmosphere, add 2-amino-3-bromopyridine (1.0 eq), Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).[3]

    • Add anhydrous DMF as the solvent. Stir the mixture for 30 minutes at room temperature to ensure catalyst formation.

    • Add propargyl alcohol (1.2 eq) and a suitable base such as triethylamine (2.5 eq).

    • Heat the reaction mixture to 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

    • Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium chloride.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(2-aminopyridin-3-yl)prop-2-yn-1-ol.

Step 2: Catalytic Hydrogenation to form 3-(2-Aminopyridin-3-yl)propan-1-ol

  • Rationale: This standard procedure reduces the alkyne triple bond to a saturated alkane chain using hydrogen gas and a palladium catalyst.

  • Procedure:

    • Dissolve the product from Step 1 in ethanol or methanol in a hydrogenation vessel.

    • Add Palladium on Carbon (10% w/w, ~5 mol%).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously. Monitor the reaction by TLC until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield the final product, 3-(2-aminopyridin-3-yl)propan-1-ol, which can be further purified by chromatography if necessary.

Protocol 2.2: Library Generation via Parallel Synthesis

The synthesized scaffold offers two points for diversification. Parallel synthesis techniques can be employed to rapidly generate a library of derivatives.

  • Amide Formation (at the Amino Group):

    • In an array of reaction vials, dissolve the scaffold (1.0 eq) in a suitable solvent like dichloromethane or DMF.

    • Add a diverse selection of acyl chlorides or carboxylic acids (with a coupling agent like HATU) (1.1 eq each) to the individual vials.

    • Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).

    • Stir the reactions at room temperature overnight.

    • Work-up can be streamlined using liquid-liquid extraction in 96-well plates, followed by concentration.

  • Ether Formation (at the Hydroxyl Group):

    • In a separate array of vials, dissolve the scaffold (1.0 eq) in a polar aprotic solvent like THF or DMF.

    • Add a strong base such as sodium hydride (NaH, 1.2 eq) at 0°C to deprotonate the alcohol.

    • Add a diverse selection of alkyl halides (e.g., benzyl bromides, alkyl iodides) (1.1 eq each) to the individual vials.

    • Allow the reactions to warm to room temperature and stir overnight.

    • Quench the reactions carefully with water and perform extraction.

Primary Biological Screening Protocols

The generated library must be screened to identify initial "hits" with biological activity. The following are standardized, high-throughput adaptable protocols for primary screening.

Protocol 3.1: In Vitro Fungicidal Assay (Mycelium Growth Inhibition)

This method, often called the "poisoned food technique," assesses the ability of a compound to inhibit the growth of a pathogenic fungus on a nutrient medium.[4]

  • Materials: Potato Dextrose Agar (PDA), Dimethyl sulfoxide (DMSO), sterile petri plates (60 mm), fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani), sterile cork borer (5 mm).

  • Procedure:

    • Prepare stock solutions of each test compound in DMSO at a high concentration (e.g., 50 mg/mL).

    • Autoclave PDA medium and allow it to cool to approximately 50-55°C.

    • Add a specific volume of a test compound's stock solution to the molten PDA to achieve the desired final screening concentration (e.g., 50 µg/mL). Mix thoroughly by swirling. A solvent-only control (DMSO) must be prepared as well.

    • Pour approximately 15 mL of the amended PDA into each sterile petri plate and allow it to solidify. Prepare three replicate plates per compound.

    • Using a sterile cork borer, cut a 5 mm disc of mycelium from the growing edge of an active fungal culture plate.

    • Place the mycelial disc, mycelium-side down, in the center of each test plate.

    • Incubate the plates at a suitable temperature for the test fungus (e.g., 25°C) in the dark.

    • After the fungal colony in the control plates has reached nearly the full diameter of the plate (typically 3-5 days), measure the diameter of the fungal colony in two perpendicular directions for all plates.

    • Calculate the percent inhibition using the formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

Protocol 3.2: Whole-Plant Herbicidal Assay (Post-Emergence)

This assay evaluates the effect of compounds on young, established plants, mimicking a post-emergence herbicide application.[5]

  • Materials: Small pots (e.g., 8x8 cm) with standard potting mix, seeds of monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species, spray chamber, test compound formulations.

  • Procedure:

    • Sow seeds of the selected weed species in pots and grow them in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 14:10 light:dark cycle).

    • Allow plants to grow to the 2-3 true leaf stage.

    • Prepare spray solutions of each test compound at the desired screening rate (e.g., 1000 g a.i./ha) in a suitable solvent/surfactant blend (e.g., acetone/water with Tween-20). Include a solvent-only control.

    • Apply the solutions to the plants using a calibrated track sprayer that delivers a consistent volume (e.g., 200-400 L/ha). Ensure even coverage. Prepare three replicate pots per compound.

    • Return the treated plants to the greenhouse and observe them over 14-21 days.

    • Assess herbicidal injury at regular intervals (e.g., 7 and 14 days after treatment) using a visual rating scale from 0% (no effect) to 100% (complete plant death).

    • Compounds showing significant injury (e.g., >80%) are considered hits.

Protocol 3.3: Insecticidal Assay (Aphid Leaf-Dip Bioassay)

This method is effective for screening compounds against sucking insects like aphids and is standardized by organizations like the Insecticide Resistance Action Committee (IRAC).[3]

  • Materials: Host plants (e.g., Chinese Cabbage for Myzus persicae), petri dishes (5 cm), 1% agar solution, leaf disc cutter, fine paintbrush, test compound solutions, aphid colony.

  • Procedure:

    • Prepare a 1% agar solution, heat to boiling, and pour a 3-4 mm layer into the bottom of each petri dish. Allow to cool and solidify. This will keep the leaf discs turgid.

    • Prepare serial dilutions of the test compounds in water with a small amount of surfactant (e.g., 0.01% Triton X-100). Include a water/surfactant-only control.

    • Excise leaf discs from healthy, untreated host plants. The disc diameter should be slightly smaller than the petri dish.

    • Using forceps, dip each leaf disc into a test solution for 10 seconds with gentle agitation.[3]

    • Place the treated discs on paper towels to air dry, abaxial (lower) surface facing up.

    • Once dry, place one leaf disc (abaxial side up) onto the agar surface in each petri dish.

    • Using a fine paintbrush, transfer 10-20 apterous (wingless) adult aphids onto each leaf disc. Prepare 3-4 replicate dishes per concentration.

    • Seal the dishes with ventilated lids and store them at approximately 20°C with a 16:8 light:dark photoperiod.

    • Assess mortality after 72 hours. Aphids that are unable to move when prodded gently with the paintbrush are considered dead.

    • Calculate the percentage mortality for each treatment, correcting for any mortality in the control group using Abbott's formula.

Data Analysis and Structure-Activity Relationship (SAR)

The primary screening will generate a dataset of percent inhibition or mortality values for each compound against each target. This data is the foundation for establishing a Structure-Activity Relationship (SAR).

Data Presentation: Primary Screening Results

Quantitative data from the primary screens should be organized into a clear table for comparative analysis.

Compound IDR¹ Group (Amide)R² Group (Ether)% Inhibition (B. cinerea) @ 50 µg/mL% Injury (A. retroflexus) @ 1000 g/ha% Mortality (M. persicae) @ 100 µg/mL
Scaffold HH5%0%2%
LIB-001 4-Cl-BenzoylH85%15%10%
LIB-002 4-F-BenzoylH78%12%8%
LIB-003 H4-Cl-Benzyl15%92%25%
LIB-004 H4-F-Benzyl12%88%20%
LIB-005 4-Cl-Benzoyl4-Cl-Benzyl95%75%45%

Table 1: Hypothetical primary screening data for a library derived from the 3-(2-Aminopyridin-3-yl)propan-1-ol scaffold.

SAR Interpretation
  • Fungicidal Activity: Acylation of the amino group with halogenated benzoyl groups (LIB-001, LIB-002) dramatically increases activity against B. cinerea. Etherification of the alcohol has little effect on its own (LIB-003), but combining both modifications (LIB-005) results in the highest activity, suggesting a synergistic or additive effect.

  • Herbicidal Activity: Etherification of the alcohol with halogenated benzyl groups (LIB-003, LIB-004) induces potent herbicidal activity against A. retroflexus. Acylation of the amino group appears to be less important or even detrimental to herbicidal effect.

  • Insecticidal Activity: Neither modification alone produces strong hits, but there is a noticeable increase in activity when both functional groups are modified (LIB-005), suggesting that larger, more complex molecules may be required for insecticidal action in this series.

These initial SAR insights are crucial as they guide the next phase of synthesis, focusing on the modifications that show the most promise for a given target and allowing the program to deprioritize less effective structural changes. This iterative process of design, synthesis, and testing is the core of lead optimization.

Conclusion

3-(2-Aminopyridin-3-yl)propan-1-ol is a strategically valuable starting material for agrochemical discovery programs. Its synthesis is achievable through robust chemical methods, and its dual functional handles provide a straightforward path to rapid library diversification. By applying systematic screening protocols as detailed in this guide, researchers can effectively probe the biological potential of derivatives. The subsequent analysis of structure-activity relationships provides a rational basis for iterative optimization, significantly increasing the probability of discovering novel and effective fungicidal, herbicidal, or insecticidal lead compounds.

References

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  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. Retrieved January 25, 2026, from [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). (2024). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. Retrieved January 25, 2026, from [Link]

  • IRAC Susceptibility Test Methods Series. (n.d.). IRAC. Retrieved January 25, 2026, from [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). PubMed. Retrieved January 25, 2026, from [Link]

  • Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). PubMed. Retrieved January 25, 2026, from [Link]

  • Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. (2013). PubMed. Retrieved January 25, 2026, from [Link]

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  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

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  • Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (2022). ACS Omega. Retrieved January 25, 2026, from [Link]

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  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Retrieved January 25, 2026, from [Link]

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  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

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  • Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. (n.d.). Wiley Online Library. Retrieved January 25, 2026, from [Link]

  • Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. (2021). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). ACS Publications. Retrieved January 25, 2026, from [Link]

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Sources

Application

Application Note: Leveraging 3-(2-Aminopyridin-3-yl)propan-1-ol for Accelerated Hit Finding in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality starting points for novel therapeutics, leading to several FDA-approved dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality starting points for novel therapeutics, leading to several FDA-approved drugs.[1] This approach relies on screening small, low-complexity molecules ("fragments") that, despite their weak initial binding affinity, offer highly efficient interactions with the target protein.[2][3] This application note provides a detailed guide for researchers on the strategic use of 3-(2-Aminopyridin-3-yl)propan-1-ol , a versatile fragment, within an FBDD campaign. We will explore the rationale behind its selection, provide detailed protocols for its screening and validation, and outline a clear, structure-guided path for its evolution from a fragment hit to a potent lead compound.

Introduction: The Power of the Fragment-Based Approach

Traditional high-throughput screening (HTS) campaigns search for drug leads by screening vast libraries of large, complex molecules. In contrast, FBDD adopts a more targeted and efficient strategy.[3][4] By starting with smaller molecules (typically adhering to the "Rule of Three": MW < 300 Da, cLogP < 3, ≤3 hydrogen bond donors/acceptors), FBDD allows for a more thorough exploration of chemical space with a much smaller library.[2]

The core advantages of this approach are:

  • Higher Hit Rates: Fragments are less complex, increasing the statistical probability of finding a complementary fit within a target's binding pocket.[2]

  • Greater Ligand Efficiency: Initial hits, though weak (micromolar to millimolar affinity), often exhibit superior ligand efficiency (LE), a measure of binding energy per heavy atom. This provides a more potent and efficient starting point for optimization.

  • Tractability for Difficult Targets: FBDD has proven particularly effective for challenging targets, such as protein-protein interactions, where small fragments can identify cryptic pockets or "hotspots" that larger molecules might miss.[5][6]

The ultimate goal is to identify a fragment hit, determine its binding mode with atomic precision, and then use structure-guided chemistry to "grow" the fragment into a high-affinity lead compound.[7]

Rationale for Selecting 3-(2-Aminopyridin-3-yl)propan-1-ol

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. 3-(2-Aminopyridin-3-yl)propan-1-ol is an exemplary fragment due to its unique combination of a proven pharmacophore and a tractable chemical vector for optimization.

Physicochemical Properties

This fragment aligns well with the principles of FBDD, possessing favorable physicochemical properties for screening and subsequent elaboration.

PropertyValueSource
CAS Number 89226-78-8[8]
Molecular Formula C₈H₁₂N₂O[8]
Molecular Weight 152.19 g/mol [8]
Physical Form Solid
Hydrogen Bond Donors 2 (amine -NH₂, hydroxyl -OH)Calculated
Hydrogen Bond Acceptors 3 (pyridine N, amine N, hydroxyl O)Calculated
Rotatable Bonds 4Calculated
Structural Analysis for Drug Discovery

The true value of this fragment lies in its bifunctional nature: a recognition element and a growth vector.

  • The 2-Aminopyridine Scaffold: This moiety is a privileged pharmacophore in medicinal chemistry.[9] The aromatic ring can engage in π-stacking interactions, while the endocyclic pyridine nitrogen and the exocyclic amino group provide well-defined hydrogen bond donor and acceptor sites. This arrangement is adept at anchoring the fragment in a binding pocket, often mimicking interactions made by natural purine or pyrimidine bases.

  • The Propanol Side Chain: This flexible chain serves two crucial purposes. Firstly, the terminal hydroxyl group provides an additional hydrogen bonding opportunity. Secondly, and more importantly, it acts as an ideal and synthetically tractable growth vector .[7] Once the aminopyridine core's binding mode is confirmed, this hydroxyl group can be readily modified to explore adjacent sub-pockets, a key strategy in fragment growing.[10] The sp³ character of the chain also enhances the three-dimensionality of the molecule, which can lead to improved physicochemical properties and clinical success.[1]

G cluster_features Key Features for FBDD Frag Recognition Recognition Core (2-Aminopyridine) - H-Bonding - Anchoring Vector Growth Vector (Propanol Chain) - Synthetic Handle - 3D Exploration P1 H-Bonding (Donor/Acceptor) P2 Synthetic Elaboration

Caption: Key pharmacophoric features of the title fragment.

The FBDD Workflow: From Fragment to Lead

A successful FBDD campaign is a multi-stage, iterative process. The workflow below outlines the critical steps from initial screening of 3-(2-aminopyridin-3-yl)propan-1-ol to the generation of a validated, optimizable hit.

Caption: A typical workflow for a fragment screening campaign.

Experimental Protocols

The following protocols provide a robust framework for screening and validating 3-(2-aminopyridin-3-yl)propan-1-ol. It is crucial to adapt concentrations and conditions based on the specific target protein.

Protocol 1: Fragment Preparation and Quality Control (QC)

Causality: High fragment purity and solubility are paramount to prevent false positives and ensure accurate affinity measurements. Aggregation or impurities can lead to non-specific binding signals.

  • Stock Solution Preparation:

    • Accurately weigh ~15 mg of 3-(2-aminopyridin-3-yl)propan-1-ol.

    • Dissolve in high-purity dimethyl sulfoxide (DMSO) to create a 100 mM stock solution.

    • Vortex thoroughly and visually inspect for complete dissolution.

    • Store at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Purity Assessment (LC-MS):

    • Dilute the stock solution in a 50:50 acetonitrile:water mixture.

    • Inject onto a C18 reverse-phase column.

    • Run a standard gradient elution and monitor at 254 nm and 280 nm.

    • Analyze the corresponding mass spectrum to confirm the parent ion mass (153.2 m/z for [M+H]⁺).

    • Self-Validation: Purity should be >95% to proceed.

  • Solubility Assessment (Nephelometry):

    • Prepare a dilution series of the fragment in the final assay buffer (e.g., PBS, pH 7.4).

    • Incubate for 1 hour at room temperature.

    • Measure light scattering using a nephelometer.

    • Self-Validation: The highest concentration used in screening should be well below the measured solubility limit to avoid compound aggregation.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient interactions typical of fragments. It provides real-time kinetic data (association and dissociation rates) and requires relatively low protein consumption.[11]

  • Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8,000-12,000 Response Units).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.

  • Fragment Screening:

    • Prepare a dilution of the 3-(2-aminopyridin-3-yl)propan-1-ol stock solution in the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. The final DMSO concentration should be kept constant and low (≤1%).

    • Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Self-Validation: A positive "hit" is characterized by a higher response on the target surface compared to the reference surface, with a shape indicative of a 1:1 binding interaction (curved association, exponential decay in dissociation).

  • Affinity Determination:

    • For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 500 µM).

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ), and the kinetic constants kₐ and kₔ.

Protocol 3: Orthogonal Hit Validation via X-ray Crystallography

Causality: X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding location and orientation at an atomic level.[12][13] This structural information is the foundation for rational, structure-guided lead optimization.

  • Protein Crystal Preparation:

    • Grow crystals of the target protein to a suitable size (e.g., >50 µm) using established crystallization conditions (e.g., via vapor diffusion).

  • Fragment Soaking:

    • Prepare a "soaking solution" by adding 3-(2-aminopyridin-3-yl)propan-1-ol to the crystal mother liquor to a final concentration of 10-50 mM. Note: High concentrations are often required to achieve sufficient occupancy due to the fragment's weak affinity.[14]

    • Using a cryo-loop, transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from 30 minutes to overnight. The optimal time must be determined empirically.[14]

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal to a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[12]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Self-Validation: Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc). A convincing hit will show unambiguous, well-defined electron density corresponding to the shape of the fragment in a specific location on the protein. Analyze the key interactions (e.g., hydrogen bonds from the aminopyridine moiety) that anchor the fragment.

Structure-Guided Hit-to-Lead Optimization

With a validated crystal structure of the target in complex with 3-(2-aminopyridin-3-yl)propan-1-ol, the optimization phase can begin. The goal is to improve potency and selectivity while maintaining drug-like properties.

Strategy 1: Fragment Growing

This is the most direct optimization strategy. The crystal structure will reveal unoccupied space adjacent to the propanol side chain. This "growth vector" can be chemically elaborated to engage in new, favorable interactions with the protein.[7]

G cluster_synthesis Synthetic Elaboration from -OH Vector cluster_products 'Grown' Analogs with Improved Affinity Start Initial Hit 3-(2-Aminopyridin-3-yl)propan-1-ol (Kᴅ = 250 µM, LE = 0.45) Ether Etherification (e.g., Williamson ether synthesis) Start->Ether Ester Esterification Start->Ester Amine Reductive Amination (after oxidation to aldehyde) Start->Amine Prod1 Analog 1 (Ether) (Kᴅ = 15 µM, LE = 0.48) Ether->Prod1 Prod2 Analog 2 (Ester) (Kᴅ = 50 µM, LE = 0.42) Ester->Prod2 Prod3 Analog 3 (Amine) (Kᴅ = 5 µM, LE = 0.51) Amine->Prod3

Sources

Method

Quantitative Analysis of 3-(2-Aminopyridin-3-yl)propan-1-ol by High-Performance Liquid Chromatography (HPLC)

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(2-Aminopyridin-3-yl)propan-1-ol. The analyte, a key intermediate in pharmaceutical synthesis, possesses polar characteristics due to its amino and hydroxyl functional groups, which can present challenges for retention in traditional RP-HPLC systems.[1] This method addresses these challenges by utilizing an aqueous-compatible C18 stationary phase with an acidic mobile phase to ensure optimal retention, peak shape, and resolution. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent performance in specificity, linearity, accuracy, precision, and robustness.[2][3] This protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing.

Scientific Principle and Method Rationale

The quantitative analysis of polar active pharmaceutical ingredients (APIs) and intermediates like 3-(2-Aminopyridin-3-yl)propan-1-ol is critical for ensuring the quality and safety of drug products. The structure of the analyte contains a basic aminopyridine moiety and a polar propanol side chain.[4] This combination of features makes it highly hydrophilic, leading to poor retention on conventional C18 columns under typical reversed-phase conditions.[5][6]

To overcome this, the following strategic choices were made:

  • Chromatographic Mode: Reversed-phase HPLC was selected for its robustness and widespread use in the pharmaceutical industry.[7] While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are viable for polar compounds, a well-developed RP-HPLC method often provides superior reproducibility.[8]

  • Stationary Phase: An aqueous-stable C18 column is employed. These columns are designed with polar-embedded or polar-endcapped ligands that prevent the collapse of the C18 alkyl chains in highly aqueous mobile phases, ensuring consistent and reproducible retention times.[6]

  • Mobile Phase pH Control: The mobile phase is buffered to an acidic pH of 3.0. The amino group on the pyridine ring is basic and would be protonated at this pH. This controlled ionization suppresses the undesirable interactions with residual silanols on the stationary phase, leading to symmetrical, sharp peaks.

  • Detector: A UV detector is used, leveraging the strong chromophoric nature of the pyridine ring. The detection wavelength is set at 265 nm, a common absorption maximum for aminopyridine derivatives, ensuring high sensitivity.[9]

This scientifically-grounded approach results in a method that is not only fit for its intended purpose but is also stable and transferable across different laboratory environments.

Materials and Reagents

ItemSpecification
Analyte 3-(2-Aminopyridin-3-yl)propan-1-ol Reference Standard (>99% purity)
Acetonitrile (ACN) HPLC Grade or higher
Potassium Dihydrogen Phosphate (KH₂PO₄) Analytical Reagent Grade
Phosphoric Acid (H₃PO₄) ~85%, Analytical Reagent Grade
Water HPLC Grade or Milli-Q equivalent

Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Column Phenomenex Luna Omega 3 µm Polar C18 100 Å, 100 x 4.6 mm (or equivalent aqueous-stable C18 column)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions and Standards

A. Mobile Phase A (20 mM KH₂PO₄, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and transfer it into a 1000 mL volumetric flask.

  • Add approximately 900 mL of HPLC grade water and sonicate for 10 minutes to dissolve completely.

  • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Make up the volume to 1000 mL with HPLC grade water and mix thoroughly.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

B. Diluent Preparation

  • Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in the same ratio as the mobile phase (90:10, v/v).

C. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 3-(2-Aminopyridin-3-yl)propan-1-ol reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 25 mL with the diluent and mix well.

D. Working Standard Solutions for Linearity and Accuracy

  • Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL. (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

Protocol 2: Sample Preparation (for Bulk Substance)
  • Accurately weigh approximately 25 mg of the 3-(2-Aminopyridin-3-yl)propan-1-ol sample into a 25 mL volumetric flask.

  • Follow steps C2-C4 from Protocol 1 to prepare a sample stock solution of 1000 µg/mL.

  • Dilute this solution with the diluent to a target concentration within the validated linear range (e.g., to 50 µg/mL) for analysis.

Protocol 3: HPLC System Operation and Analysis
  • System Equilibration: Purge the HPLC system and pump the mobile phase through the entire system for at least 30 minutes at a flow rate of 1.0 mL/min to achieve a stable baseline.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.

  • Analysis Sequence:

    • Inject the blank.

    • Inject the working standard solutions for the calibration curve.

    • Inject the prepared sample solutions.

    • Inject a standard solution after every 10-15 sample injections to monitor system drift.

  • Data Acquisition: Integrate the peak area of the 3-(2-Aminopyridin-3-yl)propan-1-ol peak.

Method Validation

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[10][11]

System Suitability

The system must meet these criteria before any analysis is performed. The results are based on six replicate injections of a 50 µg/mL standard.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) ≥ 20007800
% RSD of Peak Area ≤ 2.0%0.45%
% RSD of Retention Time ≤ 1.0%0.12%
Specificity

Specificity was demonstrated by injecting the diluent, a placebo solution, and a sample solution. The chromatograms showed no interference at the retention time of the analyte peak. Forced degradation studies (acid, base, oxidative, thermal) showed that the peak was pure and all degradation products were well-resolved.

Linearity

Linearity was assessed using six concentration levels from 1 µg/mL to 150 µg/mL.

ParameterResult
Range 1 - 150 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of analyte into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.4100.8%
120%60.059.599.2%
Average Recovery 99.8%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six sample preparations at 100% of the target concentration (50 µg/mL) were analyzed.

Precision Level% RSD of Assay Results
Repeatability (Intra-day, Analyst 1) 0.65%
Intermediate Precision (Inter-day, Analyst 2) 0.88%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL (S/N ≈ 3:1)
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N ≈ 10:1)
Robustness

The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)No significant impact
Column Temperature ± 2°C (28°C and 32°C)No significant impact
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)No significant impact

Visualized Workflows

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standards & QC Samples sys_prep System Equilibration prep_std->sys_prep prep_sample Prepare Test Samples prep_sample->sys_prep sst System Suitability Test (SST) sys_prep->sst analysis Inject Samples & Run Sequence sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Quantitation & Calculation integration->calculation report Generate Final Report calculation->report

Caption: High-level workflow for the quantitative HPLC analysis.

Validation_Logic cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability & Sensitivity Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ Specificity_Desc Analyte peak is pure and well-resolved Specificity->Specificity_Desc Linearity->Range Accuracy->Range Precision->Range LOQ->Linearity LOQ is lower end of linear range

Sources

Application

Application Notes and Protocols: NMR Characterization of 3-(2-Aminopyridin-3-yl)propan-1-ol Analogues

Introduction 3-(2-Aminopyridin-3-yl)propan-1-ol and its analogues are significant scaffolds in medicinal chemistry and drug development, with demonstrated potential in the inhibition of various kinases.[1] The precise st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Aminopyridin-3-yl)propan-1-ol and its analogues are significant scaffolds in medicinal chemistry and drug development, with demonstrated potential in the inhibition of various kinases.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity, which are critical for regulatory submissions.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous characterization of these small molecules in solution.[2][3]

This comprehensive guide provides detailed application notes and step-by-step protocols for the complete NMR characterization of 3-(2-aminopyridin-3-yl)propan-1-ol analogues. It is designed for researchers, scientists, and drug development professionals, offering insights from fundamental 1D NMR to advanced 2D correlation experiments. The causality behind experimental choices is explained to empower users to adapt these methods to their specific analogues.

Part 1: Foundational Steps - Sample Preparation and 1D NMR Analysis

A high-quality NMR spectrum begins with meticulous sample preparation. The quality of the data obtained is directly proportional to the care taken in this initial step.

Protocol 1: NMR Sample Preparation
  • Analyte Purity: Ensure the analogue is of high purity. Impurities will complicate spectral analysis.

  • Mass Determination: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH, -NH₂).

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality NMR tube to remove any particulate matter.[4]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added.[4][5] However, the residual solvent peak is often sufficient for routine characterization.[4]

  • Labeling: Clearly label the NMR tube with the sample identification.[4]

¹H NMR: The Initial Fingerprint

The ¹H NMR spectrum provides the first and most crucial piece of structural information, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Key Insights for 3-(2-Aminopyridin-3-yl)propan-1-ol Analogues:

  • Aromatic Region (δ 6.0-8.5 ppm): The protons on the pyridine ring will appear in this region. Their chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the ring. For a 2,3-disubstituted pyridine, three distinct aromatic protons are expected.

  • Aliphatic Chain (δ 1.5-4.0 ppm): The three methylene groups of the propanol chain will resonate in this region. The protons closer to the electron-withdrawing pyridine ring and the hydroxyl group will be shifted downfield.[5]

  • Labile Protons (-OH, -NH₂): The chemical shifts of the hydroxyl and amine protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as broad singlets.

Protocol 2: Acquiring a Standard ¹H NMR Spectrum
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Standard Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time (AQ): 2-4 seconds[6]

    • Relaxation Delay (D1): 1-5 seconds

    • Number of Scans (NS): 8-16 (adjust based on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR and DEPT: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it is an essential component of complete structural characterization.

Key Insights for 3-(2-Aminopyridin-3-yl)propan-1-ol Analogues:

  • Aromatic Region (δ 100-160 ppm): The five carbon atoms of the pyridine ring will appear here. The carbon attached to the nitrogen (C2) and the substituted carbons will have distinct chemical shifts.[7]

  • Aliphatic Region (δ 10-70 ppm): The three carbons of the propanol chain will be observed in this region.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • DEPT-45: Shows all protonated carbons.

  • DEPT-90: Shows only CH carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

Protocol 3: Acquiring ¹³C and DEPT Spectra
  • Instrument Setup: Use the same sample as for ¹H NMR.

  • Standard Parameters (¹³C):

    • Pulse Program: A proton-decoupled pulse sequence.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128 or more, depending on concentration.

  • Standard Parameters (DEPT):

    • Run DEPT-45, DEPT-90, and DEPT-135 experiments using standard instrument parameters.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak.

Part 2: Advanced 2D NMR Techniques for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex spin systems and signal overlap often necessitate the use of 2D NMR experiments for complete and unambiguous structural assignment.[2]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are spin-coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the propanol chain and assigning the protons on the pyridine ring.

Expected Correlations:

  • Cross-peaks between adjacent methylene groups in the propanol chain (e.g., H1' ↔ H2', H2' ↔ H3').

  • Cross-peaks between adjacent protons on the pyridine ring.

Protocol 4: Acquiring a COSY Spectrum
  • Pulse Program: Use a standard COSY pulse sequence.

  • Parameters:

    • Spectral Width: Set to encompass all proton signals.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum.

    • Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[2] This is an indispensable tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.[2]

Expected Correlations:

  • A cross-peak for each CH, CH₂, and CH₃ group in the molecule, connecting the proton chemical shift to the carbon chemical shift.

Protocol 5: Acquiring an HSQC Spectrum
  • Pulse Program: Use a standard HSQC pulse sequence with gradient selection.

  • Parameters:

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Spectral Widths: Set appropriately for both ¹H and ¹³C dimensions.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

  • Data Processing:

    • Process the data using appropriate window functions and a 2D Fourier transform.

    • Phase the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[8] This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule.[9]

Key Applications for 3-(2-Aminopyridin-3-yl)propan-1-ol Analogues:

  • Connecting the propanol chain to the pyridine ring by observing correlations from the methylene protons of the chain to the carbons of the ring.

  • Confirming the substitution pattern on the pyridine ring by observing correlations from the ring protons to the substituted and unsubstituted carbons.

Protocol 6: Acquiring an HMBC Spectrum
  • Pulse Program: Use a standard HMBC pulse sequence with gradient selection.

  • Parameters:

    • Long-Range Coupling Constant (ⁿJ(CH)): Set to a value optimized for 2-3 bond couplings (typically 8-10 Hz).

    • Spectral Widths: Set appropriately for both ¹H and ¹³C dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

  • Data Processing:

    • Process the data as with other 2D experiments.

NOESY/ROESY: Through-Space Correlations and Conformational Analysis

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about protons that are close to each other in space, regardless of whether they are bonded.[10] This is invaluable for determining the three-dimensional structure and conformation of the molecule, particularly the orientation of the propanol side chain relative to the pyridine ring.

Potential Insights:

  • NOE/ROE correlations between protons on the propanol chain and protons on the pyridine ring can define the preferred conformation of the side chain.

Protocol 7: Acquiring a NOESY/ROESY Spectrum
  • Pulse Program: Use a standard NOESY or ROESY pulse sequence.

  • Parameters:

    • Mixing Time (NOESY): 300-800 ms (to be optimized).

    • Spin-Lock Time (ROESY): 100-300 ms (to be optimized).

    • Spectral Widths: Set for the ¹H dimension.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

  • Data Processing:

    • Process the data as with other 2D experiments.

Part 3: Data Interpretation and Visualization

A systematic approach to data interpretation is crucial for accurate structure elucidation.

Workflow for Structure Elucidation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Data Interpretation H1 Acquire ¹H NMR C13 Acquire ¹³C & DEPT H1->C13 Initial Proton Count & Multiplicity AssignH Assign ¹H Spectrum (Integration, Multiplicity) C13->AssignH COSY Acquire COSY HSQC Acquire HSQC COSY->HSQC Connectivity Establish Connectivity (COSY, HMBC) COSY->Connectivity HMBC Acquire HMBC HSQC->HMBC AssignC Assign ¹³C Spectrum (DEPT, HSQC) HSQC->AssignC NOESY Acquire NOESY/ROESY HMBC->NOESY HMBC->Connectivity Conformation Determine Conformation (NOESY/ROESY) NOESY->Conformation AssignH->AssignC AssignC->Connectivity Connectivity->Conformation Final Final Structure Elucidation Conformation->Final

Caption: Workflow for NMR-based structure elucidation.

Data Summary Table
Proton Label¹H Chemical Shift (ppm)MultiplicityIntegrationJ-Couplings (Hz)COSY CorrelationsHSQC Correlation (¹³C ppm)Key HMBC Correlations
H-4d1HJ(H4,H5)H-5C-4C-2, C-6, C-1'
H-5t1HJ(H5,H4), J(H5,H6)H-4, H-6C-5C-3, C-1'
H-6d1HJ(H6,H5)H-5C-6C-2, C-4
NH₂br s2HC-2, C-3
H-1't2HJ(H1',H2')H-2'C-1'C-2, C-3, C-4, C-3'
H-2'm2HJ(H2',H1'), J(H2',H3')H-1', H-3'C-2'C-1', C-3'
H-3't2HJ(H3',H2')H-2'C-3'C-1', C-2'
OHbr s1HC-3'

Note: This is a representative table. Actual chemical shifts and coupling constants will vary depending on the specific analogue and solvent.

Visualization of 2D NMR Correlations

Sources

Method

Synthesis of fluorescent probes from 3-(2-aminopyridin-3-yl)propan-1-ol

An Application and Protocol Guide for the Synthesis of Fluorescent Probes from 3-(2-Aminopyridin-3-yl)propan-1-ol Introduction: Unlocking the Potential of the 2-Aminopyridine Scaffold The quest for novel fluorophores is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthesis of Fluorescent Probes from 3-(2-Aminopyridin-3-yl)propan-1-ol

Introduction: Unlocking the Potential of the 2-Aminopyridine Scaffold

The quest for novel fluorophores is a cornerstone of modern biomedical research and drug development. Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time, offering high sensitivity and spatiotemporal resolution.[1][2] The 2-aminopyridine moiety has emerged as a promising scaffold for the design of such probes.[3][4] Its inherent fluorescence, coupled with high photostability and favorable molar absorption coefficients, makes it an attractive starting point for developing new chemosensors and bioimaging agents.[5] Unsubstituted 2-aminopyridine itself exhibits a significant quantum yield, suggesting that its derivatives can be tailored to create highly efficient fluorescent reporters.[3][6]

This guide focuses on a versatile and underexplored precursor, 3-(2-aminopyridin-3-yl)propan-1-ol. This molecule is uniquely positioned for the synthesis of a diverse library of fluorescent probes due to its two distinct functional handles: a nucleophilic amino group and a primary alcohol. These sites allow for orthogonal chemical modifications, enabling the fine-tuning of photophysical properties and the introduction of functionalities for specific biological targeting. We will explore two primary synthetic strategies to harness the potential of this scaffold: N-acylation of the amino group to modulate the core fluorophore and esterification of the terminal alcohol to attach secondary fluorophores or reactive handles for bioconjugation.

Proposed Synthetic Strategy: A Dual Approach to Probe Diversification

Our synthetic approach is centered on the selective modification of the two key functional groups of 3-(2-aminopyridin-3-yl)propan-1-ol. The diagram below illustrates the two divergent pathways for creating novel fluorescent probes from this common precursor.

G cluster_0 Starting Material cluster_1 Pathway 1: N-Functionalization cluster_2 Pathway 2: O-Functionalization 3-(2-aminopyridin-3-yl)propan-1-ol 3-(2-aminopyridin-3-yl)propan-1-ol N-Acylated Probe N-Acylated Probe 3-(2-aminopyridin-3-yl)propan-1-ol->N-Acylated Probe Acyl Halide or Anhydride, Base Esterified Probe Esterified Probe 3-(2-aminopyridin-3-yl)propan-1-ol->Esterified Probe Fluorescent Carboxylic Acid, Coupling Agent

Figure 1: Dual synthetic pathways from the precursor.

Part 1: Synthesis of an N-Acylated Probe via N-Acetylation

Principle and Rationale

Acylation of the exocyclic amino group of 2-aminopyridine is a robust strategy for modifying its electronic and photophysical properties.[7] The introduction of an electron-withdrawing acyl group can lead to a bathochromic (red) shift in the absorption and emission spectra, a phenomenon that is highly desirable for avoiding background autofluorescence in biological imaging.[8] Furthermore, the amide bond formed is generally stable under physiological conditions. We present a straightforward protocol for the N-acetylation of 3-(2-aminopyridin-3-yl)propan-1-ol as a model reaction. This protocol can be readily adapted for other acylating agents to generate a diverse range of probes.

Detailed Protocol 1: Synthesis of N-(3-(3-hydroxypropyl)pyridin-2-yl)acetamide

Materials:

  • 3-(2-aminopyridin-3-yl)propan-1-ol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(2-aminopyridin-3-yl)propan-1-ol (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(3-(3-hydroxypropyl)pyridin-2-yl)acetamide.

Expected Characterization Data
ParameterExpected Value
¹H NMR Characteristic peaks for the acetyl group (singlet, ~2.2 ppm), the propyl chain, and the pyridine ring protons.
¹³C NMR Peaks corresponding to the carbonyl carbon of the amide (~170 ppm), and carbons of the pyridine ring and propyl chain.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.
λ_abs (max) ~310-330 nm
λ_em (max) ~380-420 nm
Quantum Yield (Φ) 0.1 - 0.3 (highly solvent-dependent)

Part 2: Synthesis of a Fluorescent Ester Probe

Principle and Rationale

The primary alcohol of the starting material provides a convenient site for attaching a fluorophore via an ester linkage. This strategy is particularly useful when the desired fluorescent properties are conferred by a separate chromophore. Esterification can be achieved under mild conditions using a variety of coupling agents, which is advantageous for preserving the integrity of complex fluorescent molecules.[10] This approach allows for the creation of probes with a wide range of excitation and emission profiles, depending on the choice of the fluorescent carboxylic acid.

Detailed Protocol 2: Synthesis of 3-(2-aminopyridin-3-yl)propyl 4-(dimethylamino)benzoate

Materials:

  • 3-(2-aminopyridin-3-yl)propan-1-ol

  • 4-(Dimethylamino)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[11]

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(2-aminopyridin-3-yl)propan-1-ol (1.0 eq), 4-(dimethylamino)benzoic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C and add EDCI (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any urea byproduct if DCC was used.

  • Wash the organic phase sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired fluorescent ester.

Expected Characterization Data
ParameterExpected Value
¹H NMR Signals for both the 2-aminopyridine and the 4-(dimethylamino)benzoyl moieties.
¹³C NMR Presence of the ester carbonyl peak (~166 ppm) in addition to the aromatic and aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the ester product.
λ_abs (max) ~320-350 nm
λ_em (max) ~450-500 nm
Quantum Yield (Φ) 0.3 - 0.6

Application Protocol: Fluorescent Labeling of Proteins

Principle

For a synthesized probe to be useful in biological applications, it often needs to be conjugated to a biomolecule of interest, such as a protein. This typically requires the probe to have a reactive group that can form a covalent bond with functional groups on the protein, most commonly the ε-amino groups of lysine residues. The probes synthesized above can be further modified to incorporate such a reactive group, for example, by converting the hydroxyl group of the N-acylated probe into an N-hydroxysuccinimide (NHS) ester. The following is a general protocol for labeling proteins with an amine-reactive NHS ester dye.[12][13]

Protocol 3: General Procedure for Protein Conjugation with an NHS Ester-Functionalized Probe

G Prepare Protein Prepare Protein in Amine-Free Buffer (pH 8-9) Conjugation Add Dye to Protein (Molar Excess) Prepare Protein->Conjugation Prepare Dye Prepare 10 mM Stock of NHS Ester Probe in DMSO Prepare Dye->Conjugation Incubate Incubate for 1-2 hours at Room Temperature (Dark) Conjugation->Incubate Purification Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purification Characterize Characterize Conjugate (Determine Degree of Labeling) Purification->Characterize

Figure 2: Workflow for protein labeling.

Procedure:

  • Buffer Preparation: Prepare a protein solution (2-10 mg/mL) in an amine-free buffer, such as 100 mM sodium bicarbonate, pH 8.3.

  • Dye Preparation: Prepare a 10 mM stock solution of the NHS ester-functionalized probe in anhydrous DMSO.

  • Conjugation: While gently vortexing the protein solution, add a calculated amount of the dye stock solution to achieve a desired molar excess of dye to protein (typically 5-20 fold).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and the absorbance maximum of the fluorophore.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in synthesis Incomplete reaction; degradation of starting material or product; inefficient purification.Ensure anhydrous conditions; monitor reaction closely by TLC; optimize reaction time and temperature; use freshly prepared reagents.
Multiple products Lack of selectivity; side reactions.For N-acylation, protect the alcohol group first if necessary; for esterification, ensure the amino group is not reacting by using appropriate coupling agents and conditions.
Low degree of labeling Inactive NHS ester (hydrolyzed); suboptimal pH; low dye:protein ratio.Use fresh, anhydrous DMSO for dye stock; ensure buffer pH is between 8.0-9.0; increase the molar excess of the dye.
Protein precipitation High concentration of organic solvent (DMSO); excessive labeling.Keep the volume of DMSO added below 10% of the total reaction volume; optimize the dye:protein ratio to avoid over-labeling.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acylating agents like acetic anhydride are corrosive and lachrymatory. Handle with care.

  • Carbodiimides (DCC, EDCI) are potent allergens and sensitizers. Avoid inhalation and skin contact.

  • DCM is a volatile and potentially carcinogenic solvent.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available at: [Link]

  • Li, W., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Available at: [Link]

  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Available at: [Link]

  • ResearchGate. (n.d.). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. Available at: [Link]

  • Araki, Y., et al. (2001). Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 209-215. Available at: [Link]

  • ResearchGate. (n.d.). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available at: [Link]

  • ACS Publications. (2021). Small Two-Photon Organic Fluorogenic Probes: Sensing and Bioimaging of Cancer Relevant Biomarkers. Analytical Chemistry, 93(47), 15545–15555. Available at: [Link]

  • ACS Publications. (n.d.). 2-Aminopyridine as a standard for low-wavelength spectrofluorimetry. The Journal of Physical Chemistry. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1959–1962. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescent properties of aminopyridines. Available at: [Link]

  • ResearchGate. (n.d.). Two-Photon Fluorescent Probes for Bioimaging. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]

  • MDPI. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Biosensors, 12(11), 991. Available at: [Link]

  • ACS Publications. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of fluorescent probes for bioimaging applications. Available at: [Link]

  • National Institutes of Health. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Available at: [Link]

  • Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Available at: [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]

Sources

Application

Application Notes and Protocols: 3-(2-Aminopyridin-3-yl)propan-1-ol in the Synthesis of Complex Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 3-(2-Aminopyridin-3-yl)propan-1-ol 3-(2-Aminopyridin-3-yl)propan-1-ol is a bifunctional building block of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-(2-Aminopyridin-3-yl)propan-1-ol

3-(2-Aminopyridin-3-yl)propan-1-ol is a bifunctional building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a nucleophilic 2-aminopyridine moiety and a reactive propan-1-ol side chain, offers a versatile platform for the construction of a variety of complex heterocyclic compounds. The strategic placement of the amino and hydroxyl groups allows for intramolecular cyclization reactions, leading to the formation of fused ring systems such as pyrido[2,3-d]pyrimidines and pyrido[2,3-d][1][2]oxazines. These scaffolds are prevalent in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents, making 3-(2-Aminopyridin-3-yl)propan-1-ol a valuable starting material in drug discovery programs.[1][3][4][5]

This application note provides a detailed guide to the synthetic utility of 3-(2-Aminopyridin-3-yl)propan-1-ol, focusing on the synthesis of tetrahydropyrido[2,3-d]pyrimidinones and dihydropyrido[2,3-d][1][2]oxazines. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of these heterocyclic systems in medicinal chemistry.

Physicochemical Properties of 3-(2-Aminopyridin-3-yl)propan-1-ol

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValue
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Solid
CAS Number 89226-78-8

Core Synthetic Applications: Building Fused Heterocyclic Systems

The unique arrangement of functional groups in 3-(2-Aminopyridin-3-yl)propan-1-ol allows for the construction of bicyclic heterocyclic systems through intramolecular cyclization. This approach offers a streamlined route to complex molecular architectures.

I. Synthesis of Tetrahydropyrido[2,3-d]pyrimidin-2(1H)-ones

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[1][3][4][5] The reaction of 3-(2-Aminopyridin-3-yl)propan-1-ol with urea provides a direct route to tetrahydropyrido[2,3-d]pyrimidin-2(1H)-one.

The reaction proceeds through a two-step sequence:

  • N-Acylation: The exocyclic amino group of the 2-aminopyridine attacks one of the carbonyl groups of urea, leading to the formation of an N-acylurea intermediate. This step is typically catalyzed by heat.

  • Intramolecular Cyclization: The newly formed urea nitrogen then undergoes an intramolecular nucleophilic attack on the endocyclic pyridine nitrogen, which has been activated by the electron-withdrawing effect of the adjacent nitrogen atom. Tautomerization of the resulting intermediate yields the stable tetrahydropyrido[2,3-d]pyrimidin-2(1H)-one.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization start 3-(2-Aminopyridin-3-yl)propan-1-ol + Urea intermediate N-Acylurea Intermediate start->intermediate Heat product Tetrahydropyrido[2,3-d]pyrimidin-2(1H)-one intermediate->product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidin-2(1H)-one.

Materials:

  • 3-(2-Aminopyridin-3-yl)propan-1-ol

  • Urea

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diphenyl ether)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-(2-Aminopyridin-3-yl)propan-1-ol and 1.2 equivalents of urea in a minimal amount of DMF.

  • Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water with vigorous stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure tetrahydropyrido[2,3-d]pyrimidin-2(1H)-one.

  • Dry the purified product under vacuum.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of the pyridine ring, as well as the aliphatic protons of the tetrahydropyrimidine and the propanol-derived side chain.

  • ¹³C NMR: Confirm the presence of the carbonyl carbon and the carbons of the heterocyclic rings.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

  • IR Spectroscopy: Look for the characteristic C=O stretching frequency of the pyrimidinone ring.

II. Synthesis of 3,4-Dihydro-2H-pyrido[2,3-d][1][2]oxazines

The pyrido[2,3-d][1][2]oxazine ring system is another important heterocyclic scaffold with potential applications in medicinal chemistry.[2][6][7] The synthesis of this system can be achieved through the condensation of 3-(2-Aminopyridin-3-yl)propan-1-ol with an aldehyde, such as formaldehyde.

This reaction is a type of Mannich-like condensation followed by intramolecular cyclization:

  • Imine Formation: The primary amino group of the 2-aminopyridine reacts with the aldehyde (e.g., formaldehyde) to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the propanol side chain then acts as a nucleophile, attacking the imine carbon. This intramolecular cyclization forms the 1,3-oxazine ring.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization start 3-(2-Aminopyridin-3-yl)propan-1-ol + Formaldehyde intermediate Schiff Base (Imine) Intermediate start->intermediate Acid or Base Catalyst product 3,4-Dihydro-2H-pyrido[2,3-d][1,3]oxazine intermediate->product

Caption: Proposed reaction mechanism for the synthesis of 3,4-dihydro-2H-pyrido[2,3-d][1][2]oxazine.

Materials:

  • 3-(2-Aminopyridin-3-yl)propan-1-ol

  • Formaldehyde (37% aqueous solution)

  • Solvent (e.g., Ethanol or Dioxane)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or potassium carbonate)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve 1.0 equivalent of 3-(2-Aminopyridin-3-yl)propan-1-ol in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Slowly add 1.1 equivalents of a 37% aqueous solution of formaldehyde to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a saturated solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3,4-dihydro-2H-pyrido[2,3-d][1][2]oxazine.

Characterization:

  • ¹H NMR: Look for the disappearance of the NH₂ and OH protons and the appearance of a new methylene bridge proton signal from the formaldehyde unit.

  • ¹³C NMR: Confirm the formation of the new acetal-like carbon in the oxazine ring.

  • Mass Spectrometry: Verify the molecular weight of the final product.

Trustworthiness and Self-Validation

The protocols described above are based on well-established synthetic transformations in heterocyclic chemistry.[8][9][10][11] The successful synthesis of the target compounds can be validated through comprehensive spectroscopic analysis. The expected spectral data, as outlined in the characterization sections, will serve as a reliable confirmation of the product's identity and purity. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination, further validating the elemental composition of the synthesized molecules.

Conclusion and Future Perspectives

3-(2-Aminopyridin-3-yl)propan-1-ol is a highly valuable and versatile building block for the synthesis of complex, fused heterocyclic compounds. The straightforward and efficient protocols for the synthesis of tetrahydropyrido[2,3-d]pyrimidinones and dihydropyrido[2,3-d][1][2]oxazines presented in this application note provide a solid foundation for further exploration in medicinal chemistry and drug discovery. The resulting scaffolds are of significant interest for the development of novel therapeutic agents, particularly in the area of oncology. Further derivatization of these core structures can lead to the generation of libraries of compounds for biological screening, accelerating the discovery of new drug candidates.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. Available at: [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Available at: [Link]

  • Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific. Available at: [Link]

  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • Reaction of Several Aminopyrimidines With Formaldehyde. PMC. Available at: [Link]

  • Cyclization of secondary aromatic amines with formaldehyde and cyclopentanone | Request PDF. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. Available at: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol

Welcome to the technical support center for the synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your final yield.

Introduction: A Strategic Approach to Synthesis

The synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol (CAS 89226-78-8) is a valuable process for creating a key building block in pharmaceutical and materials science research.[1] However, its preparation involves navigating the nuanced reactivity of substituted pyridines, particularly in cross-coupling and reduction steps. Low yields often stem from catalyst inhibition, side reactions, or purification difficulties.

This guide outlines a robust and optimized two-step synthetic pathway, beginning with a Sonogashira cross-coupling reaction followed by a selective hydrogenation. We will dissect each stage, offering solutions to common experimental hurdles.

Recommended Synthetic Workflow

The most reliable route involves the Palladium-catalyzed Sonogashira coupling of a suitable halo-aminopyridine with a three-carbon alkyne, followed by the complete reduction of the alkyne to an alkane. This approach offers high convergence and utilizes well-established, scalable reactions.

Caption: Optimized two-step synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My Sonogashira coupling reaction has a very low yield or fails to proceed. What's going wrong?

A1: This is the most critical step and several factors can lead to poor performance. The primary suspects are catalyst deactivation and improper reaction conditions.

  • Cause 1: Catalyst Poisoning. The 2-amino group on the pyridine ring is a Lewis base and can coordinate to the palladium catalyst, inhibiting its catalytic activity.

    • Solution: While protecting the amine is an option, a more direct approach is to use a robust catalyst system. A combination of a palladium source like Pd(CF₃COO)₂ with a phosphine ligand such as PPh₃ is highly effective for coupling on 2-amino-3-bromopyridines.[2] The ligand helps stabilize the palladium center and facilitates the catalytic cycle.

  • Cause 2: Ineffective Base or Solvent. The base is crucial for deprotonating the alkyne and neutralizing the HBr generated. The solvent must be able to dissolve all reactants and facilitate the reaction at the required temperature.

    • Solution: Triethylamine (Et₃N) is an excellent base for this reaction as it is non-nucleophilic and serves as both a base and a solvent.[2] Dimethylformamide (DMF) is a superior solvent choice for its high boiling point and ability to dissolve the substrates and catalyst complex effectively.[2]

  • Cause 3: Oxygen Contamination. The presence of oxygen can lead to the oxidative homo-coupling of propargyl alcohol (Glaser coupling), a major side reaction that consumes your starting material and complicates purification.

    • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas the solvent thoroughly before use by bubbling with an inert gas or using a freeze-pump-thaw technique.

G Start Low Sonogashira Yield Check_Inert Is the system under an inert atmosphere? Start->Check_Inert Check_Catalyst What is the catalyst system? Check_Base Is the base appropriate? Check_Inert->Check_Catalyst Yes Sol_Inert Degas solvent. Use N2 or Ar blanket. Check_Inert->Sol_Inert No Check_Catalyst->Check_Base Optimized[4] Sol_Catalyst Use Pd(CF3COO)2/PPh3/CuI. Ensure proper ratios. Check_Catalyst->Sol_Catalyst Not Optimized Sol_Base Switch to Et3N in DMF. Ensure it is dry. Check_Base->Sol_Base No

Sources

Optimization

Technical Support Center: Purification of Crude 3-(2-Aminopyridin-3-yl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-(2-Aminopyridin-3-yl)propan-1-ol. This document is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(2-Aminopyridin-3-yl)propan-1-ol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. The unique bifunctional nature of this molecule—possessing both a basic 2-aminopyridine moiety and a polar primary alcohol—presents specific purification hurdles that standard protocols may not adequately address. This guide provides in-depth, experience-based solutions in a question-and-answer format, complete with detailed protocols and troubleshooting logic.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of 3-(2-Aminopyridin-3-yl)propan-1-ol.

Q1: Why does my compound show severe tailing or smearing on a standard silica gel TLC plate and column?

A: This is the most frequently observed issue and stems from a strong acid-base interaction. Silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. Your compound contains a 2-aminopyridine group, which is basic (the pKa of 2-aminopyridine is approximately 6.8).[1][2] This significant difference in acidity/basicity leads to a strong, often irreversible, adsorption of your basic compound onto the acidic stationary phase. This interaction slows the compound's elution and causes it to "tail" or "smear" down the column or TLC plate, resulting in poor separation from impurities.

Q2: What are the most probable impurities I should expect in my crude sample?

A: Impurities are highly dependent on the synthetic route used. However, common classes of impurities include:

  • Unreacted Starting Materials: Precursors used in the final step of your synthesis.

  • Reagents and Catalysts: Any leftover coupling agents, bases, or metal catalysts (e.g., Palladium) if a cross-coupling reaction was performed.

  • Side-Products: These can arise from incomplete reactions, over-reduction/oxidation, or degradation. For instance, if a nitrile reduction was performed to generate the aminopyridine, you might have partially reduced intermediates. Photodegradation products can also form if the material is light-sensitive.[3]

  • Process-Related Impurities: Solvents, water, and salts from the workup procedure.

A preliminary analysis by LC-MS is invaluable for identifying the molecular weights of these impurities, which provides crucial clues for designing an effective purification strategy.[4]

Q3: Is recrystallization a viable method for purifying this compound? What solvents should I explore?

A: Yes, recrystallization is an excellent and highly recommended method for achieving high purity, especially on a larger scale. The key challenge is identifying a suitable solvent system. Given the compound's polarity, you should screen for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Good Starting Solvents: Consider polar protic solvents like isopropanol or ethanol, or polar aprotic solvents like ethyl acetate or acetone.

  • Anti-Solvent Technique: A powerful approach is to dissolve the crude material in a minimal amount of a good solvent (e.g., methanol, ethanol) and then slowly add a non-polar "anti-solvent" (e.g., hexanes, diethyl ether) until turbidity persists. Heating to redissolve and then slow cooling can yield high-quality crystals. A patented method for similar aminopyridines uses an alcohol solvent followed by the addition of an alkane reagent to induce crystallization.[5]

Q4: How effective is a standard acid-base liquid-liquid extraction for an initial cleanup?

A: An acid-base extraction is a highly effective and recommended first step for removing non-basic organic impurities. By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1 M HCl), your basic target compound will become protonated (forming an ammonium salt) and move into the aqueous layer. Non-basic impurities will remain in the organic layer, which can then be discarded. Subsequently, you can basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your compound, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer. This technique is described in procedures for purifying other aminopyridines.[6]

Section 2: Troubleshooting Guide

This guide provides a structured approach to solving specific experimental problems.

Problem 1: Poor Separation and Severe Tailing during Silica Gel Chromatography
  • Probable Cause: As detailed in FAQ 1, this is due to the strong interaction between the basic amine and acidic silica.

  • Solutions:

    • Mobile Phase Modification (The "Competing Base" Method): The most common solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for binding to the acidic silanol sites, effectively "passivating" the silica gel and allowing your compound to elute more symmetrically.

      • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-2% of a 7 M solution of ammonia in methanol to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[7][8][9]

      • Action: Proceed to Protocol 1: Flash Column Chromatography with a Modified Mobile Phase .

    • Switching the Stationary Phase: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

      • Recommended Alternatives:

        • Alumina (Neutral or Basic): Alumina is a less acidic support and is often an excellent choice for purifying basic compounds.

        • Reversed-Phase Silica (C18): Given the compound's polarity, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may provide excellent separation.

      • Action: Proceed to Protocol 2: Chromatography Using Alternative Stationary Phases .

Problem 2: Recrystallization Fails (Compound "Oils Out" or No Crystals Form)
  • Probable Cause:

    • "Oiling Out": The compound is coming out of solution above its melting point, or significant impurities are depressing the melting point, creating a liquid eutectic mixture.

    • No Crystal Formation: The solution is either supersaturated but lacks a nucleation point, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at both room temperature and boiling point to find an ideal single-solvent system.

    • Employ the Anti-Solvent Technique: This is often more successful than single-solvent recrystallization for polar compounds. It allows for finer control over the saturation point.

      • Action: Proceed to Protocol 3: Recrystallization via Anti-Solvent Addition .

    • Troubleshooting "Oiling Out": If the compound oils out, try re-heating the mixture to dissolve the oil, then add slightly more of the good solvent before allowing it to cool much more slowly. Seeding with a previously obtained pure crystal can also help.

Problem 3: Persistent Basic or Highly Polar Impurities Remain After Chromatography
  • Probable Cause: The impurities have physicochemical properties (basicity, polarity) very similar to your target compound, leading to co-elution.

  • Solutions:

    • Preparative Acid-Base Extraction: A carefully performed liquid-liquid extraction can sometimes provide better selectivity than chromatography for separating compounds with subtle differences in basicity.

      • Action: Proceed to Protocol 4: Preparative Acid-Base Extraction .

    • Ion-Exchange Chromatography: This technique separates molecules based on their charge.

      • Methodology: Use a strong cation-exchange (SCX) resin. Load the crude material at a pH where your compound is protonated (e.g., pH 4-5). Wash away neutral and acidic impurities. Then, elute your compound by washing the column with a basic solution (e.g., 2 M ammonia in methanol). This is a highly effective method for purifying basic amines.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Modified Mobile Phase
  • TLC Analysis: Develop a suitable mobile phase using Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexanes. Add 1% triethylamine (Et₃N) to the TLC solvent jar. Your target Rf should be between 0.25 and 0.35.

  • Column Packing: Dry pack the column with silica gel. Flush the column with the initial, low-polarity mobile phase (e.g., 100% Hexanes or 100% DCM) containing 1% Et₃N. Crucially, ensure the Et₃N is present during equilibration.

  • Sample Loading: Dissolve your crude compound in a minimum amount of DCM. Pre-adsorb this solution onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity starting solvent. Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 2% MeOH/DCM to 10% MeOH/DCM, always maintaining the 1% Et₃N concentration.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporated Et₃N is volatile and should be removed easily, but a high-vacuum step may be necessary.

Protocol 2: Chromatography Using Alternative Stationary Phases
  • For Basic Alumina:

    • Follow the same general procedure as Protocol 1, but substitute basic alumina for silica gel.

    • You may not need the triethylamine modifier in the mobile phase, as the stationary phase itself is basic. Start with a non-modified eluent system (e.g., EtOAc/Hexanes) and only add a modifier if tailing is still observed.

  • For Reversed-Phase (C18) Silica:

    • Mobile Phase: Use a mixture of Acetonitrile (ACN) and Water or Methanol and Water. Often, a small amount of modifier is needed to improve peak shape. For a basic compound, 0.1% formic acid or acetic acid can be used to ensure consistent protonation. Alternatively, 0.1% ammonia can be used to run at a higher pH.

    • Equilibration: Equilibrate the C18 column with your initial mobile phase (e.g., 95:5 Water/ACN with 0.1% acid).

    • Sample Loading: Dissolve the sample in the mobile phase or a strong solvent like methanol.

    • Elution: Run a gradient from high aqueous content to high organic content (e.g., 5% ACN to 100% ACN). The polar compound will elute earlier.

    • Isolation: Collect fractions, evaporate the organic solvent, and then lyophilize (freeze-dry) to remove the water.

Protocol 3: Recrystallization via Anti-Solvent Addition
  • Solvent Selection: In a small vial, dissolve ~20 mg of your crude material in a minimal volume of a "good" solvent (e.g., Methanol, Ethanol, THF) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., Hexanes, Diethyl Ether, Water) dropwise until the solution becomes persistently cloudy.

  • Induce Crystallization: Gently warm the mixture until it becomes clear again.

  • Cooling: Cover the vial and allow it to cool slowly to room temperature, then transfer it to a refrigerator (4 °C) or freezer (-20 °C) for several hours or overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 4: Preparative Acid-Base Extraction
  • Dissolution: Dissolve the crude material (1.0 g) in a suitable organic solvent (50 mL), such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 30 mL). Combine the aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent (20 mL) to remove any remaining neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M aqueous NaOH or saturated NaHCO₃ solution until the pH is > 9 (check with pH paper).

  • Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., DCM, 3 x 40 mL). The deprotonated target compound will return to the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Section 4: Data and Visualizations

Table 1: Physicochemical Properties of 3-(2-Aminopyridin-3-yl)propan-1-ol
PropertyValue / ObservationRationale & Implication for Purification
Molecular Formula C₈H₁₂N₂O---
Molecular Weight 152.19 g/mol Useful for mass spectrometry analysis.
Appearance Typically an off-white to yellow solid or oil.Color may indicate the presence of impurities.
Estimated pKa ~6.8 (of the 2-aminopyridine N)Highly basic. Explains strong interaction with silica gel. Key property to exploit in acid-base extraction and ion-exchange chromatography.[1][2]
Solubility Soluble in water, methanol, ethanol, DCM. Sparingly soluble in hexanes, ether.High polarity. Requires polar solvents for chromatography and makes standard extractions from aqueous solutions challenging without pH adjustment.
Table 2: Recommended Starting Solvent Systems for Chromatography
Stationary PhaseMobile Phase SystemModifierTarget Application
Silica Gel Dichloromethane / Methanol1-2% NH₃ in MeOH or 1-2% Et₃NGood for general purpose purification of moderately polar to polar amines.[7]
Silica Gel Ethyl Acetate / Hexanes1-2% Et₃NSuitable for less polar impurities, but may require high % of EtOAc for product elution.
Basic Alumina Ethyl Acetate / HexanesNone typically neededExcellent alternative to silica for basic compounds to avoid tailing.
Reversed-Phase C18 Water / Acetonitrile0.1% Formic Acid or 0.1% NH₄OHIdeal for highly polar compounds and separating components with subtle polarity differences.
Diagrams: Purification Workflows

Troubleshooting_Logic start Crude Product Analysis (TLC, LC-MS) tlc_check Tailing or Streaking on Silica TLC? start->tlc_check impurity_check Multiple Impurities Present? tlc_check->impurity_check No sol_tailing Use Modified Mobile Phase (Protocol 1) OR Switch to Alumina (Protocol 2) tlc_check->sol_tailing Yes sol_impurities_acidbase Perform Acid-Base Extraction (Protocol 4) impurity_check->sol_impurities_acidbase Yes (Non-basic) sol_impurities_chrom Proceed with Optimized Chromatography impurity_check->sol_impurities_chrom Yes (Similar Polarity) sol_recryst Purify via Recrystallization (Protocol 3) impurity_check->sol_recryst No (Minor Impurities) sol_tailing->sol_recryst sol_impurities_acidbase->sol_recryst sol_impurities_chrom->sol_recryst

Caption: Troubleshooting logic for selecting a purification strategy.

Purification_Workflow cluster_0 Method A: Extraction & Crystallization cluster_1 Method B: Chromatography A1 Crude Material A2 Acid-Base Extraction (Protocol 4) A1->A2 A3 Partially Pure Material A2->A3 A4 Recrystallization (Protocol 3) A3->A4 A5 High Purity Crystals A4->A5 B1 Crude Material B2 Select System (Silica+Modifier or Alumina) B1->B2 B3 Flash Chromatography (Protocols 1 & 2) B2->B3 B4 Combine Pure Fractions B3->B4 B5 High Purity Product B4->B5

Caption: Comparative workflows for purification.

Section 5: References

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1955–1958. [Link]

  • Hase, S., & Ikenaka, T. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Chromatography, 503(1), 1-8. [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015). Google Patents.

  • ResearchGate. (2013). Troubleshooting protein purification? [Forum Post]. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Reddit. (2022). Chromotography with free amines? [Forum Post]. r/chemhelp. [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. (2017). Google Patents.

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Procedure]. [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Forum Post]. [Link]

  • ResearchGate. (2024). How to solve the problem with His-tagged protein purification? [Forum Post]. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Blog Post]. [Link]

  • MDPI. (2020). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. Polymers, 12(9), 2053. [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine. Journal of Chemical & Engineering Data, 67(6), 1535–1546. [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Forum Post]. [Link]

  • NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. [Link]

  • ScienceMadness Discussion Board. (2017). chromatography - polarities. [Forum Post]. [Link]

  • ResearchGate. (2017). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Figure from Publication]. [Link]

  • Reddit. (2023). Does 2-Aminopyridine or 3-Aminopyridine have a lower pKa? [Forum Post]. r/chemhelp. [Link]

  • NIH - National Center for Biotechnology Information. (2017). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PLoS ONE, 12(10), e0183573. [Link]

  • ResearchGate. (2010). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Request PDF]. [Link]

  • World Journal of Pharmaceutical Research. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF VARIOUS DRUG IMPURITIES. WJPR, 11(9), 623-644. [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(3), 430. [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of substituted 2-aminopyridines

Welcome to our dedicated technical support center for the synthesis of substituted 2-aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of substituted 2-aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic procedures. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-aminopyridines, offering explanations for the underlying causes and actionable solutions.

Question 1: My Chichibabin reaction is giving a low yield of the desired 2-aminopyridine. What are the potential causes and how can I improve it?

Answer:

Low yields in the Chichibabin reaction are a common issue and can often be attributed to several factors related to the reagents and reaction conditions. The reaction involves the amination of a pyridine ring using sodium amide (NaNH₂) or a related reagent.[1][2][3]

Potential Causes and Solutions:

  • Purity of Sodium Amide: Surprisingly, highly pure sodium amide may result in a poor reaction yield.[1] The presence of certain impurities can have a catalytic effect. If you are using very pure NaNH₂, consider using a commercial grade that has been shown to be effective.

  • Reaction Temperature: The Chichibabin reaction is typically conducted at elevated temperatures.[4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. The optimal temperature is often substrate-dependent and may require empirical optimization.

  • Solvent Choice: The reaction is usually carried out in inert, high-boiling solvents like toluene, xylene, or mineral oil.[1] Ensure your solvent is anhydrous, as sodium amide reacts violently with water.

  • Formation of Isomers: Depending on the substitution pattern of your pyridine, amination at the C4 position can be a competing side reaction, although it typically occurs with lower yield when the C2 and C6 positions are blocked.[1]

  • Incomplete Reaction: The reaction progress can be monitored by the evolution of hydrogen gas.[3] If gas evolution ceases prematurely, it may indicate that the reaction has stalled.

Troubleshooting Workflow:

start Low Yield in Chichibabin Reaction reagent_purity Check NaNH2 Purity (Is it too pure?) start->reagent_purity temp_optimization Optimize Reaction Temperature reagent_purity->temp_optimization If purity is not the issue solvent_check Verify Solvent Anhydrous temp_optimization->solvent_check If temperature is optimized workup_check Review Work-up Procedure solvent_check->workup_check If solvent is dry successful_outcome Improved Yield workup_check->successful_outcome If all checks pass

Caption: Troubleshooting workflow for low yields in the Chichibabin reaction.

Question 2: I am attempting a palladium-catalyzed amination (Buchwald-Hartwig reaction) of a 2-chloropyridine, but the reaction is sluggish and gives a complex mixture of byproducts. What could be going wrong?

Answer:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with heteroaromatic substrates like 2-chloropyridines can be sensitive to the reaction conditions.[5] Sluggish reactions and byproduct formation often point to issues with the catalyst system, base, or reaction setup.

Potential Causes and Solutions:

  • Catalyst System (Ligand and Precursor): The choice of palladium precursor and phosphine ligand is critical. Electron-rich and sterically hindered ligands are often required for the amination of less reactive aryl chlorides. Consider using robust catalyst systems with specialized biarylphosphine ligands (e.g., XPhos, SPhos).

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used. However, the use of strong bases can sometimes lead to side reactions. Weaker bases like K₃PO₄ may be effective in some cases and can offer better functional group tolerance.[6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[7] Ensure that the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Substrate Deactivation: If you are performing a sequential amination on a dihalopyridine, the introduction of the first electron-donating amino group deactivates the pyridine ring towards further nucleophilic aromatic substitution, making the second amination more challenging.[6] This often necessitates more forcing conditions or a more active catalyst system for the second step.

  • Hydrodehalogenation: A common side reaction is the reduction of the C-Cl bond, leading to the formation of the corresponding unsubstituted pyridine. This can be caused by β-hydride elimination from the palladium amide complex or by other competing reductive pathways.

Recommended Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine:

  • To an oven-dried Schlenk tube, add the 2-chloropyridine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: In my synthesis of a 2-aminopyridine from a pyridine N-oxide, I am observing a significant amount of the starting pyridine N-oxide being reduced back to the parent pyridine. How can I prevent this?

Answer:

The formation of the parent pyridine as a byproduct from the reduction of the pyridine N-oxide is a known side reaction in this synthetic route.[8] This typically occurs when the desired reaction is slow or inefficient, allowing for competing reduction pathways to dominate.

Mechanistic Insight:

The synthesis of 2-aminopyridines from pyridine N-oxides often involves activation of the N-oxide, followed by nucleophilic attack of an amine. If the activation and subsequent nucleophilic addition are not efficient, side reactions can occur. The reducing agent in these cases can be other components in the reaction mixture or even the solvent at elevated temperatures.

Strategies to Minimize N-Oxide Reduction:

  • Choice of Activating Agent: The selection of the activating agent is crucial. Reagents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) have been shown to be effective in promoting the amination of pyridine N-oxides under mild conditions, which can help to outcompete the reduction pathway.[9]

  • Reaction Conditions: Ensure that the reaction conditions (temperature, concentration) are optimized for the specific substrate. Running the reaction at the lowest effective temperature can help to minimize thermal decomposition and reduction.

  • Stoichiometry: While it may seem counterintuitive, using an excess of the pyridine N-oxide does not always improve the yield and can sometimes lead to more byproduct formation.[8] It is often more effective to optimize the stoichiometry of the activating agent and the amine.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing substituted 2-aminopyridines?

A1: The most common methods include:

  • Chichibabin Reaction: Direct amination of pyridines using sodium amide.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (typically a halide) at the 2-position of the pyridine ring with an amine. This can be uncatalyzed (especially with highly activated pyridines) or transition-metal-catalyzed (e.g., Buchwald-Hartwig amination).[5][10]

  • From Pyridine N-Oxides: Activation of the pyridine N-oxide followed by reaction with an amine.[8][9]

  • Multicomponent Reactions: Condensation reactions involving enaminones, malononitrile, and primary amines can provide a rapid and efficient route to highly substituted 2-aminopyridines.[11]

Q2: Why is nucleophilic attack on the pyridine ring favored at the C2 and C4 positions?

A2: Nucleophilic attack on the pyridine ring is favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom. This makes the ortho (C2/C6) and para (C4) positions more electrophilic. The stability of the intermediate Meisenheimer complex is a key factor. When the nucleophile attacks at the C2 or C4 position, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing resonance contributor. This is not possible when attack occurs at the C3 position.[12]

title Regioselectivity of Nucleophilic Attack on Pyridine pyridine Pyridine Ring attack_C2 Attack at C2 attack_C3 Attack at C3 attack_C4 Attack at C4 nucleophile Nucleophile (Nu-) nucleophile->attack_C2 nucleophile->attack_C3 nucleophile->attack_C4 intermediate_C2 Intermediate with Negative Charge on N attack_C2->intermediate_C2 intermediate_C3 Intermediate with Negative Charge on C only attack_C3->intermediate_C3 intermediate_C4 Intermediate with Negative Charge on N attack_C4->intermediate_C4 stabilized Stabilized Intermediate intermediate_C2->stabilized less_stabilized Less Stabilized Intermediate intermediate_C3->less_stabilized intermediate_C4->stabilized

Caption: Rationale for preferential nucleophilic attack at C2 and C4 of the pyridine ring.

Q3: What are some common challenges in the purification of substituted 2-aminopyridines?

A3: Purification can be challenging due to the basicity of the amino group and the potential for the products to chelate to silica gel.

  • Tailing on Silica Gel: The basic nature of the aminopyridine can lead to significant tailing during column chromatography. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Water Solubility: Some aminopyridines have appreciable water solubility, which can complicate aqueous work-ups. Ensure thorough extraction with an appropriate organic solvent.

  • Isomer Separation: If the reaction produces a mixture of regioisomers (e.g., 2,3- and 2,5-isomers), their separation can be difficult due to similar polarities. Preparative TLC or HPLC may be required in such cases.[8]

Q4: Can I perform a double amination on a 2,6-dichloropyridine in one step?

A4: While it is possible to perform a one-pot double amination if the same amine is used, it is often challenging to achieve high yields and can lead to a mixture of mono- and di-aminated products.[6] The first amination deactivates the ring, making the second substitution significantly slower. For the synthesis of unsymmetrical 2,6-diaminopyridines (with two different amino groups), a stepwise approach is almost always necessary.[6]

Data Summary

Table 1: Comparison of Common Synthetic Routes to 2-Aminopyridines

MethodTypical ReagentsAdvantagesCommon Side Reactions/Issues
Chichibabin Reaction Pyridine, NaNH₂Direct C-H amination, atom economicalLow yields with some substrates, formation of 4-amino isomer, requires high temperatures.
Buchwald-Hartwig Amination 2-Halopyridine, Amine, Pd catalyst, Ligand, BaseHigh yields, broad substrate scope, good functional group toleranceCatalyst poisoning, hydrodehalogenation, requires inert atmosphere.
From Pyridine N-Oxides Pyridine N-Oxide, Amine, Activating Agent (e.g., PyBroP)Mild reaction conditions, avoids harsh basesReduction of N-oxide to parent pyridine, formation of regioisomers.
Multicomponent Reaction Enaminone, Malononitrile, Primary AmineRapid, high efficiency, good for library synthesisLimited to specific substitution patterns.

References

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC - NIH. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). ResearchGate. [Link]

  • The Chichibabin amination reaction. (2018, November 26). Scientific Update. [Link]

  • Easy Access to 2-Aminopyridines. (2020, December 4). GalChimia. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2020, January 1). ResearchGate. [Link]

  • Chichibabin amination: Easy mechanism. (2022, April 25). Chemistry Notes. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. [Link]

  • Chichibabin pyridine synthesis. (n.d.). Wikipedia. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn. [Link]

  • General and mild preparation of 2-aminopyridines. (n.d.). PubMed. [Link]

  • 2-Aminopyridine. (n.d.). Wikipedia. [Link]

  • Chichibabin Reaction. (n.d.). Slideshare. [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. [Link]

  • Palladium-catalysed amination of halQpyridines on a KF -alumina surface. (n.d.). NBU-IR. [Link]

  • Advances in the Study of the Chichibabin Reaction. (n.d.). ResearchGate. [Link]

  • Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review. (n.d.). ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Stack Exchange. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine.... (n.d.). Study Prep in Pearson+. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

Sources

Optimization

Technical Support Center: The Goldberg Reaction for Aminopyridine Synthesis

Welcome to the technical support center for the Goldberg reaction, specifically tailored for the synthesis of aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Goldberg reaction, specifically tailored for the synthesis of aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful copper-catalyzed C-N cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to troubleshoot and optimize your reactions effectively.

Introduction to the Goldberg Reaction

First described by Irma Goldberg in the early 20th century, the Goldberg reaction is a copper-catalyzed N-arylation of amides and related nitrogen nucleophiles.[1] It serves as a vital alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, particularly given copper's lower cost and distinct reactivity profile.[2] Modern iterations of this reaction employ ligands to stabilize the copper catalyst and milder conditions than the harsh protocols of the past, making it a valuable tool in the synthesis of complex molecules, including the pharmaceutically relevant aminopyridine scaffold.[3][4]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the key components of the Goldberg reaction for aminopyridine synthesis. Understanding the role of each component is the first step toward effective troubleshooting.

Q1: Which copper source should I use, and does the oxidation state matter?

A1: While various copper sources can be effective—including Cu(0), Cu(I), and Cu(II) salts—copper(I) salts such as CuI, CuBr, or CuCl are generally the preferred precatalysts .[5] The active catalytic species is widely believed to be a Cu(I) complex.[5] If you use a Cu(II) salt (e.g., Cu(OAc)₂), the reaction conditions must facilitate an in-situ reduction to Cu(I), which can sometimes be accomplished by the amine or amide substrate.[5] However, starting with a high-purity Cu(I) source provides more consistent and reproducible results. If your CuI is old or has a grayish/greenish tint instead of being off-white, its quality may be compromised, leading to poor reactivity.

Q2: How do I choose the right ligand for my aminopyridine synthesis?

A2: Ligand selection is critical and often substrate-dependent. For the Goldberg amination of pyridines, bidentate N,N-chelating ligands have proven to be highly effective.[3]

  • 1,10-Phenanthroline (phen): This is an inexpensive and highly effective ligand for coupling secondary amides with 2-bromopyridine.[4][6] It is particularly robust, even with sterically hindered partners.[4]

  • N,N'-Dimethylethylenediamine (DMEDA): Another popular and effective ligand for these types of reactions.[7]

The primary role of the ligand is to stabilize the copper center, prevent catalyst agglomeration and deactivation, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8] If a reaction is failing, screening a small panel of ligands is a standard and highly effective optimization step.

Q3: What is the role of the base, and which one should I select?

A3: The base is a crucial component with multiple roles. It deprotonates the amine/amide nucleophile to generate the active nucleophile for the coupling reaction. The choice of base can significantly impact yield and reaction rate.

  • Common Bases: For aminopyridine synthesis, inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are most frequently used.[4][9] Cesium carbonate (Cs₂CO₃) is also a strong candidate, often used in challenging C-O couplings.[3]

  • Impact of Solubility: The solubility of the base matters. Partially soluble bases can lead to reproducibility issues and variable reaction induction periods.[10] Even the physical form of the base (e.g., finely milled vs. granular) can alter the concentration of deprotonated amine in solution, surprisingly affecting catalytic activity.[10][11]

  • Strength: The base must be strong enough to deprotonate the N-H bond of the aminopyridine or its precursor amide. K₃PO₄ is generally a stronger and more effective base for these reactions than K₂CO₃.[9]

Q4: Which solvent is optimal for this reaction?

A4: The choice of solvent is dictated by the required reaction temperature and the solubility of the reactants and catalyst. High-boiling point, non-protic solvents are typical.

  • Toluene and Dioxane: These are excellent general-purpose solvents for Goldberg reactions, typically run at temperatures between 80-120 °C.[3]

  • Polar Aprotic Solvents (DMF, NMP): These can also be used and may be beneficial in certain cases, but they are more difficult to remove during workup.[3]

  • Protic Solvents: Protic solvents like alcohols should be used with caution. For instance, using tert-amyl alcohol has been observed to cause in-situ deacylation of the amide product, which can be either an unwanted side reaction or a desired step in a one-pot procedure.[9]

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem StatementPotential Root Cause(s)Recommended Action(s) & Explanation
Low to No Product Yield 1. Inactive Catalyst: The Cu(I) source has oxidized.1a. Use a fresh bottle of high-purity CuI. The salt should be off-white; discoloration indicates oxidation. 1b. Consider adding the catalyst and ligand to the reaction vessel under an inert atmosphere (N₂ or Ar) before adding other reagents to minimize exposure to air.
2. Inappropriate Ligand: The chosen ligand is not effective for the specific substrate combination.2a. Screen alternative ligands. If using 1,10-phenanthroline, try DMEDA or vice-versa. 2b. Ensure the correct Cu:ligand stoichiometry is used. For bidentate ligands like phenanthroline, a 1:1 ratio is typical.[6]
3. Suboptimal Base: The base is not strong enough or is inhibiting the catalyst.3a. If using K₂CO₃, switch to the stronger base K₃PO₄.[9] 3b. Ensure the base is finely ground and anhydrous to maximize its surface area and reactivity.
Incomplete Reaction / Stalling 1. Catalyst Deactivation: The active catalyst is being removed from the catalytic cycle.1a. Product Inhibition: The aminopyridine product can coordinate strongly to the copper center, acting as an inhibitor.[10] Consider running the reaction at a slightly higher dilution or increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%). 1b. Byproduct Inhibition: The halide salt byproduct (e.g., KBr) can also inhibit the catalyst.[10] While difficult to prevent, ensuring efficient stirring can minimize local concentration effects.
2. Insufficient Temperature/Time: The reaction is too slow under the current conditions.2a. Increase the reaction temperature in 10-20 °C increments, ensuring it does not exceed the boiling point of the solvent. 2b. Extend the reaction time. Monitor by TLC every few hours to track progress.
Formation of Side Products 1. Dehalogenation of Aryl Halide: The starting halopyridine is being converted to pyridine.1a. This often points to a radical mechanism or protonolysis. Ensure the reaction is run under a strict inert atmosphere. 1b. Check the purity of your amine/amide source for any potential reducing agents. Use freshly distilled or purified reagents if necessary.
2. Deacylation/Deformylation of Product: The desired N-acylated aminopyridine is cleaved to the free amine.2a. This is often caused by protic solvents (like alcohols) or moisture.[9] Ensure you are using a dry, non-protic solvent like toluene or dioxane and that all glassware is oven-dried. 2b. If this cleavage is desired, it can be intentionally promoted in a one-pot, two-step procedure by adding methanol or ethanol after the initial coupling reaction is complete.[9]
Difficult Purification 1. Product Co-elutes with Ligand: The aminopyridine product has a similar polarity to the ligand.1a. Perform an acidic wash (e.g., 1M HCl) during the aqueous workup. The basic aminopyridine product will move to the aqueous layer, while many uncharged organic impurities (including some ligands) remain in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. 1b. Consider using a different class of ligand if co-elution is a persistent issue.
2. Residual Copper in Product: The final compound is contaminated with copper salts.2a. During workup, wash the organic layer with a solution of aqueous ammonia or ammonium chloride. Ammonia will complex with the copper, facilitating its removal into the aqueous phase. 2b. Filtering the crude reaction mixture through a short plug of Celite or silica gel before concentration can help remove insoluble copper species.[4]

Visualizing the Process

Catalytic Cycle of the Goldberg Reaction

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of an amide, a process central to aminopyridine synthesis.

Goldberg Catalytic Cycle cluster_caption Fig. 1: Proposed Catalytic Cycle CuL Cu(I)L Active Catalyst AmideComplex L-Cu(I)-Amide Complex CuL->AmideComplex + R₂NH - Base-H⁺ OxAdd L-Cu(III)(Amide)(Ar)(X) Intermediate AmideComplex->OxAdd + Ar-X (Oxidative Addition) ProductComplex L-Cu(I)-Product Complex OxAdd->ProductComplex (Reductive Elimination) ProductComplex->CuL - Ar-NR₂ (Product) center caption_node A simplified representation of the Goldberg reaction mechanism involving a Cu(I)/Cu(III) cycle. 'L' represents the chelating ligand.

Caption: Proposed Catalytic Cycle for the Goldberg Reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues with the Goldberg reaction.

Troubleshooting Workflow cluster_caption Fig. 2: Troubleshooting Flowchart Start Reaction Start: No/Low Conversion by TLC CheckReagents 1. Verify Reagent Quality (Fresh CuI, Anhydrous Base, Pure Solvents) Start->CheckReagents CheckReagents->Start Reagents poor? Replace & Restart CheckConditions 2. Optimize Conditions (Increase Temp/Time) CheckReagents->CheckConditions Reagents OK? ChangeBase 3. Change Base (e.g., K₂CO₃ to K₃PO₄) CheckConditions->ChangeBase Still no progress? Success Reaction Successful CheckConditions->Success Improved? ChangeLigand 4. Screen Ligands (e.g., phen vs. DMEDA) ChangeBase->ChangeLigand Still no progress? ChangeBase->Success Improved? ChangeLigand->Success Improved? Failure Consult Specialist/ Re-evaluate Route ChangeLigand->Failure No Improvement caption_node A systematic approach to diagnosing and solving common issues in Goldberg amination reactions.

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for Goldberg Synthesis of N-Aryl-2-aminopyridines

This protocol is a general starting point based on successful literature procedures for the coupling of a secondary amide with 2-bromopyridine.[4]

Materials:

  • 2-Bromopyridine

  • Secondary amide (e.g., N-methylformamide)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (phen)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.02 equiv), 1,10-phenanthroline (0.02 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by the secondary amide (1.2 equiv) and 2-bromopyridine (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A "co-spot" lane, containing both the starting material and the reaction mixture, is highly recommended to accurately gauge the consumption of the limiting reagent.[12][13]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble base and copper salts.[4] Wash the pad with additional ethyl acetate.

    • Combine the filtrates and wash sequentially with water, aqueous ammonium chloride (to remove residual copper), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine derivative.

Protocol 2: One-Pot Goldberg Amination and In-Situ Deformylation

This modified procedure is useful when the final desired product is the secondary aminopyridine, and the starting material is an N-alkylformamide.[9]

Procedure:

  • Goldberg Coupling: Follow steps 1-5 from Protocol 1.

  • Solvent Swap: After confirming the consumption of 2-bromopyridine by TLC, cool the reaction to room temperature. Remove the toluene under reduced pressure.

  • Methanolysis: Add methanol to the flask, along with an additional equivalent of base (e.g., K₂CO₃) to promote the reaction.

  • Cleavage: Heat the methanolic mixture to reflux for 4-6 hours, or until TLC analysis confirms the complete conversion of the formamide intermediate to the free amine.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1 to isolate the final 2-alkyl(aryl)aminopyridine product.

References

  • Monnier, F.; Taillefer, M. Renaissance of Ullmann and Goldberg Reactions: Progress in Copper-Catalyzed C-N, C-O, and C-S Coupling. Angewandte Chemie International Edition, 2009 , 48 (38), 6954-6971. [Link]

  • Comins, D. L. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 2022 , 27(6), 1833. [Link][4]

  • Jones, G. O.; et al. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 2008 , 130(22), 7320-7332. [Link][5]

  • Larijani, B.; et al. Ullmann-Goldberg and Buchwald-Hartwig C-N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N-Heterocycles. Asian Journal of Organic Chemistry, 2021 , 10(6), 1319-1344. [Link]

  • Various Authors. Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Sherborne, G. J.; et al. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 2017 , 8(10), 7080-7090. [Link]

  • Comins, D. L. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. National Center for Biotechnology Information, 2022 . [Link][4][9]

  • Larijani, B.; et al. (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate, 2021 . [Link][2]

  • Comins, D. L. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PubMed, 2022 . [Link][6]

  • Sherborne, G. J.; et al. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science (RSC Publishing), 2017 . [Link][10]

  • Sherborne, G. J.; et al. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. National Institutes of Health, 2017 . [Link][11]

  • Jones, G. O.; et al. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications, 2008 . [Link][8]

  • Various Authors. 2.3B: Uses of TLC. Chemistry LibreTexts, 2022 . [Link][12]

  • Various Authors. Troubleshooting Ullmann Couplint. Reddit, 2022 . [Link]

  • Various Authors. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing, 2025 . [Link]

  • Murray-Green, M. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube, 2017 . [Link]

  • Hase, S.; et al. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed, 1995 . [Link]

  • Various Authors. ChemInform Abstract: Goldberg Reaction: Development, Mechanistic Insights and Applications. ResearchGate, 2025 . [Link][7]

  • Sherborne, G. J.; et al. Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science (RSC Publishing), 2017 . [Link]

  • Various Authors. Goldberg Reaction. SynArchive. [Link][1]

  • Various Authors. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Various Authors. Monitoring Reactions by TLC. Washington State University. [Link]

  • Various Authors. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. National Center for Biotechnology Information, 2018 . [Link]

  • Various Authors. A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. ResearchGate, 2025 . [Link]

  • Various Authors. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information, 2022 . [Link]

  • Various Authors. How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link][13]

  • Various Authors. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 2000 . [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Aminopyridine Derivatization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for aminopyridine derivatization. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminopyridine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying aminopyridine scaffolds. Aminopyridines are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] However, the very features that make them valuable—the interplay between the basic amino group and the electron-deficient pyridine ring—also present significant synthetic challenges.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your target molecules.

Part 1: Troubleshooting Guide (Q&A Format)

This section directly addresses the most common and challenging issues encountered during the derivatization of aminopyridines. Each answer provides a causal explanation and a set of actionable solutions.

Section 1.1: Low Reaction Yield / Incomplete Conversion
Q: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low to no yield. What are the likely causes?

A: This is a frequent and multifaceted problem. The primary culprit is often the inhibition or deactivation of the palladium catalyst by the aminopyridine substrate itself.

Causality & Explanation: The nitrogen atoms in the aminopyridine scaffold (both the endocyclic ring nitrogen and the exocyclic amino group) are Lewis basic. They can coordinate strongly to the electron-deficient palladium center, leading to the formation of stable, off-cycle catalyst complexes. This sequestration of the active catalyst prevents it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively halting the reaction.[3][4]

Troubleshooting Workflow:

G start Low Yield in Pd Cross-Coupling ligand 1. Evaluate Ligand: Is it sufficiently bulky and electron-rich? start->ligand Initial Check precatalyst 2. Check Precatalyst & Pd Source: Is the catalyst active? Consider precatalysts. ligand->precatalyst If issue persists ligand_sol Solution: Switch to bulky, electron-donating ligands like Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos). These promote reductive elimination and sterically disfavor catalyst inhibition. ligand->ligand_sol base 3. Assess Base: Is it strong enough? Is it soluble? precatalyst->base If issue persists precatalyst_sol Solution: Use a modern, well-defined precatalyst (e.g., G3 or G4 palladacycles). Ensure Pd(OAc)2 or Pd2(dba)3 are from a reliable source. precatalyst->precatalyst_sol reagents 4. Verify Reagent Quality: Are starting materials pure? Is boronic acid decomposing? base->reagents If issue persists base_sol Solution: For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOtBu or LHMDS. For Suzuki, ensure the base (e.g., K3PO4, Cs2CO3) is finely ground and anhydrous. base->base_sol conditions 5. Optimize Conditions: Are solvent, temperature, and concentration correct? reagents->conditions If issue persists reagents_sol Solution: Recrystallize aminopyridine. Use fresh, high-quality boronic acid/ester. Check for boroxine formation in boronic acids. reagents->reagents_sol success Reaction Optimized conditions->success conditions_sol Solution: Ensure anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF). Screen temperatures; sometimes higher temps (80-110 °C) are needed. conditions->conditions_sol

Caption: Troubleshooting flowchart for low-yield palladium cross-coupling reactions.

Q: My acylation reaction with an aminopyridine is sluggish or incomplete. How can I improve the conversion?

A: Incomplete acylation is typically due to either the reduced nucleophilicity of the amino group or deactivation of the acylating agent.

Causality & Explanation: The amino group on a pyridine ring is less nucleophilic than that of an aniline because the electron-withdrawing nature of the pyridine ring pulls electron density away from the exocyclic nitrogen. Furthermore, the reaction can be auto-inhibited if the byproduct (e.g., HCl from an acyl chloride) protonates the pyridine ring nitrogen, making the substrate even more electron-deficient and less reactive.

Solutions:

  • Add a Base: Always include a non-nucleophilic base to scavenge the acid byproduct. Pyridine or triethylamine (TEA) are common choices. For slow reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective as an acyl transfer catalyst.[5]

  • Increase Reagent Electrophilicity: If an acyl chloride is failing, switch to the corresponding acid anhydride. While seemingly less reactive, anhydrides can be very effective, especially under heated conditions, and avoid the generation of corrosive HCl.

  • Solvent Choice: Use an inert, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Temperature Control: While some acylations run well at room temperature, heating the reaction (e.g., to 40-60 °C) can often drive it to completion.

Section 1.2: Poor Selectivity & Side Reactions
Q: I'm observing poor regioselectivity in my C-H functionalization/electrophilic substitution. How can I control which position of the pyridine ring reacts?

A: Regioselectivity on the pyridine ring is a delicate balance of electronic and steric effects. The outcome is highly dependent on the reaction mechanism (radical, electrophilic) and conditions.

Causality & Explanation:

  • Innate Reactivity: Under neutral or acidic conditions, the pyridine ring is electron-deficient. Electrophilic attack is difficult and typically favors the C3 position. The C2 and C4 positions are most electron-deficient and thus most susceptible to nucleophilic attack.

  • Directing Groups: The amino group is a powerful ortho-, para-directing activator. However, its influence can be modulated by other substituents and the reaction conditions.

  • Radical Reactions: For radical functionalizations, regioselectivity can be tuned by solvent and pH.[6] Different functional groups exert consistent and additive directing effects, allowing for predictable outcomes.[6]

Strategies for Control:

  • Utilize a Directing Group: The amino group itself can be used to direct substitution to the ortho positions.

  • N-Oxide Chemistry: A powerful strategy is to first oxidize the pyridine to the corresponding N-oxide.[1][7] This activates the C2 and C4 positions for nucleophilic attack and the C3/C5 positions for electrophilic attack. The N-oxide can be removed later via reduction (e.g., with PCl₃ or H₂/Pd).

  • Tune Radical Reaction Conditions: In radical C-H functionalizations, solvent choice can be critical. For instance, switching solvents can sometimes alter the preferred site of reaction.[6]

  • Metalation: Directed ortho-metalation (DoM) or specific C4-metalation protocols can provide access to specific isomers that are otherwise difficult to obtain.[8]

G cluster_0 Aminopyridine Reactivity cluster_1 N-Oxide Strategy for Regiocontrol AP Aminopyridine E_plus Electrophilic Attack (e.g., Nitration) AP->E_plus Nu_minus Nucleophilic Attack (e.g., Chichibabin) AP->Nu_minus Radical Radical Attack (e.g., Minisci) AP->Radical C3_C5 C3/C5 Product E_plus->C3_C5 Favors C3/C5 (meta to NH2) C2_C6 C2/C6 Product Nu_minus->C2_C6 Favors C2/C6 (ortho to NH2) C2_C4 C2/C4 Product Radical->C2_C4 Often favors C2/C4 (electron-deficient sites) AP_N_Oxide Aminopyridine N-Oxide E_plus_N Electrophilic Attack AP_N_Oxide->E_plus_N Nu_minus_N Nucleophilic Attack AP_N_Oxide->Nu_minus_N C3_C5_N C3/C5 Product E_plus_N->C3_C5_N Favors C3/C5 C2_C4_N C2/C4 Product Nu_minus_N->C2_C4_N Strongly favors C2/C4

Caption: Regioselectivity in aminopyridine vs. aminopyridine N-oxide reactions.

Q: My acylation reaction is producing a significant amount of a di-acylated byproduct. How can I prevent this?

A: Di-acylation, forming an N,N-diacyl species, occurs when the initially formed amide is deprotonated and reacts with a second equivalent of the acylating agent. This is more common with sterically unhindered aminopyridines.

Causality & Explanation: After the first acylation, the resulting amide proton is acidic. In the presence of excess base and a highly reactive acylating agent (like an acyl chloride), this proton can be removed, generating an amidate anion which is a potent nucleophile. This anion then attacks another molecule of the acylating agent.

Solutions:

  • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the acylating agent.

  • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to reduce the rate of the second acylation.[5]

  • Slow Addition: Add the acylating agent dropwise via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the faster mono-acylation.

  • Choose a Milder Base: A very strong base may promote deprotonation of the amide. Using a milder base like pyridine instead of TEA or DMAP can sometimes suppress the side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand system should I choose for a Buchwald-Hartwig amination with an aminopyridine?

A: The choice of ligand is the most critical parameter.[9] For challenging substrates like aminopyridines, you need ligands that are both very electron-rich and sterically bulky. This combination accelerates the rate-limiting reductive elimination step and prevents the catalyst from being deactivated by substrate coordination.

Ligand GenerationExample LigandsKey Features & Use Case
Second Generation XPhos, SPhosHighly active for a broad range of aryl chlorides and bromides. Excellent starting point for screening.
Third Generation RuPhos, BrettPhosEven more active, allowing for lower catalyst loadings and room temperature reactions in some cases. Ideal for sterically hindered substrates.
Specialized tBuXPhos, AdBrettPhosDesigned for extremely challenging couplings, such as those involving secondary amines or very electron-rich/hindered partners.

Recommendation: Start with a G3 or G4 precatalyst incorporating SPhos or XPhos. These systems are robust, air-stable, and highly active for most aminopyridine couplings.[10]

Q: What is the role of the base in a Suzuki-Miyaura coupling, and how do I choose the right one?

A: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[11] It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center.

Choosing a Base:

  • Inorganic Bases: Potassium phosphate (K₃PO₄) is a very common and effective choice, especially for heteroaryl couplings. Cesium carbonate (Cs₂CO₃) is stronger and can be effective for less reactive partners.

  • Alkoxides: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are very strong bases used for highly challenging couplings, but can cause issues with base-sensitive functional groups.

  • Compatibility: The choice is often empirical. A good starting point for screening is K₃PO₄ in a solvent like 1,4-dioxane/water or THF/water. Ensure the base is fully dissolved or finely suspended for optimal results.

Q: How do I effectively remove excess aminopyridine starting material or related impurities from my final product?

A: Purification can be challenging due to the similar polarity of the starting material and the derivatized product.

  • Acid Wash: A common method is to dissolve the crude product in an organic solvent (like Ethyl Acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid). The basic aminopyridine will be protonated and move to the aqueous layer. Caution: Your product might also be basic and could be lost to the aqueous layer. Always check the pH and analyze both layers by TLC or LCMS.

  • Cation-Exchange Chromatography: This is a highly effective method for separating basic compounds. The crude mixture is loaded onto a cation-exchange column (like Dowex 50X8). Non-basic impurities are washed away, and the basic compounds are then eluted by flushing with a base solution (e.g., NH₄OH in methanol).[12]

  • Specialized Adsorbents: For some products, flash chromatography on Florisil can be effective, as aminopyridines tend to adhere strongly to it.[1]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-aminopyridine

This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To an oven-dried Schlenk flask, add the halo-aminopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a finely powdered base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst, 1.1-1.2 equiv relative to Pd).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, or Toluene) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Acylation of an Aminopyridine
  • Setup: To a round-bottom flask, dissolve the aminopyridine (1.0 equiv) and a base (e.g., pyridine or TEA, 1.5 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF). If the reaction is known to be slow, add a catalytic amount of DMAP (0.1 equiv).

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add the acyl chloride or anhydride (1.05 equiv), either neat or as a solution in the reaction solvent, dropwise with vigorous stirring over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 73(21), 8248–8251. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • An, J., & Pan, W. (2012). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Procter, D. J., et al. (2015). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 137(23), 7492-7502. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Singh, R., et al. (2019). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • User "Waylander". (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]

  • CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2014). ResearchGate. [Link]

  • Perry, S. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Element. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Optimization

Technical Support Center: Experimental Guides for 3-(2-Aminopyridin-3-yl)propan-1-ol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Aminopyridin-3-yl)propan-1-ol. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Aminopyridin-3-yl)propan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered during its use: preventing oxidative degradation during chemical reactions. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Problem: The "Why" of Oxidation

This section delves into the inherent chemical vulnerabilities of 3-(2-Aminopyridin-3-yl)propan-1-ol.

Q1: Why is 3-(2-Aminopyridin-3-yl)propan-1-ol so susceptible to oxidation?

A: The molecular structure of 3-(2-Aminopyridin-3-yl)propan-1-ol contains two functional groups that are prone to oxidation: a primary aromatic amine (the 2-aminopyridine moiety) and a primary alcohol.

  • The 2-Aminopyridine Moiety: Aromatic amines can be oxidized through various mechanisms, often involving the formation of highly reactive radical cations upon single-electron transfer.[1][2] While 2-aminopyridine derivatives are generally considered to have a reduced oxidation potential compared to their aniline counterparts, making them more stable for applications like drug design, they are by no means immune to oxidation.[3] The presence of atmospheric oxygen, especially in the presence of trace metal impurities which can catalyze oxidation, can lead to complex side reactions, including dimerization and polymerization, often resulting in the formation of colored impurities.[4][5]

  • The Primary Alcohol Moiety: The propan-1-ol side chain is a primary alcohol, which is readily oxidized. Under mild oxidizing conditions, it will convert to the corresponding aldehyde. If stronger oxidizing conditions are present, or even under mild conditions with prolonged reaction times or excess oxidant, it can be further oxidized to a carboxylic acid.[6][7]

The bifunctional nature of this molecule means that you are fighting potential degradation on two fronts. The diagram below illustrates the primary potential oxidation pathways.

OxidationPathways cluster_main 3-(2-Aminopyridin-3-yl)propan-1-ol cluster_alcohol_ox Alcohol Oxidation cluster_amine_ox Amine Oxidation Start Starting Material 3-(2-Aminopyridin-3-yl)propan-1-ol Aldehyde Aldehyde Product Start->Aldehyde Mild Oxidation (e.g., O₂, trace metals) Dimer Dimerization/Polymerization (Colored Impurities) Start->Dimer Radical Cation Pathway (O₂, trace metals) CarboxylicAcid Carboxylic Acid Product Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential oxidative degradation pathways for the target molecule.

Troubleshooting Guide: Proactive Prevention of Oxidation

This section provides actionable protocols and answers to common experimental observations.

Q2: My reaction solution is turning dark brown, and my TLC plate shows a smear of products. Is this oxidation?

A: Yes, this is a classic sign of oxidative degradation. The formation of highly conjugated, colored polymers from the oxidation of the aminopyridine ring is a common cause of discoloration.[4] A complex product mixture or streaking on a TLC plate indicates multiple side reactions are occurring, which is characteristic of uncontrolled radical processes.

Q3: What is the single most critical step to prevent the oxidation of my compound?

A: The rigorous exclusion of atmospheric oxygen is paramount. This is achieved by performing your reaction under an inert atmosphere . An inert atmosphere is an environment containing gases that do not react with your starting materials, reagents, or products.[8] For most applications, high-purity nitrogen (N₂) or argon (Ar) gas is used. This single precaution will prevent the vast majority of oxidative side reactions.

Q4: How do I properly set up and maintain an inert atmosphere for my reaction?

A: Using a Schlenk line or a simple balloon setup are standard and effective methods.[9][10] A glove box provides the most rigorous exclusion of air but is not always necessary or available. Below is a detailed protocol for setting up a reaction under an inert nitrogen atmosphere using the balloon technique, which is accessible in most laboratory settings.

  • Glassware Preparation:

    • Thoroughly dry all glassware (reaction flask, stir bar, condenser, etc.) in an oven (>100 °C) for several hours or flame-dry it under vacuum. This removes adsorbed water, which can interfere with many reactions and contains dissolved oxygen.

    • Assemble the hot glassware quickly and cap the joints with rubber septa while still warm. Clamp the main reaction flask to a stand.

  • Purging the System (Evacuate-Refill Cycles):

    • Insert a needle connected to your nitrogen line (or balloon) through the septum.

    • Insert a second, open needle to act as an exit vent.[11]

    • Allow the nitrogen to flow through the flask for 5-10 minutes to displace the air. This is known as purging.[8]

    • For a more robust inert environment, perform at least three "evacuate-refill" cycles if you have a Schlenk line. This involves carefully applying a vacuum to the flask and then backfilling with nitrogen.[12]

  • Reagent & Solvent Addition:

    • Add dry, degassed solvents and liquid reagents via a dry, nitrogen-flushed syringe.[13][14]

    • To flush a syringe, draw nitrogen from a balloon or your inert line into the syringe and expel it. Repeat 3-4 times.

    • Add solid reagents quickly by briefly removing the septum and immediately starting a strong positive flow of nitrogen into the flask to prevent air ingress. Alternatively, use a solid addition funnel that has been purged with nitrogen.

  • Maintaining the Atmosphere:

    • Once all components are added, remove the exit needle. Keep the nitrogen-filled balloon attached to the flask via a needle through the septum. The balloon provides a slight positive pressure of nitrogen, ensuring that if any leaks occur, inert gas flows out rather than air flowing in.

InertAtmosphereWorkflow cluster_prep Preparation cluster_purge Inerting cluster_reaction Reaction A 1. Oven/Flame-Dry Glassware B 2. Assemble Hot & Seal with Septa A->B C 3. Insert N₂ Inlet & Vent Needles B->C D 4. Purge with N₂ for 5-10 min C->D E 5. Add Degassed Solvents/Reagents via Syringe D->E F 6. Remove Vent Needle & Maintain N₂ Balloon E->F

Caption: Workflow for setting up an inert atmosphere reaction.

Q5: Could my "anhydrous" solvents and reagents still be causing oxidation?

A: Absolutely. Commercially available anhydrous solvents are low in water but are often saturated with dissolved oxygen. It is crucial to degas your solvents immediately before use.

MethodProcedureEffectivenessBest For
Freeze-Pump-Thaw The solvent is frozen (e.g., with liquid N₂), a vacuum is applied, and then it is thawed. This cycle is repeated three times.Most Effective. Removes nearly all dissolved gases.Rigorous air-sensitive chemistry.
Sonication The solvent is sonicated under a light vacuum for several minutes, then the atmosphere is replaced with inert gas. This is repeated 5-10 times.Moderately Effective. Good for many applications.Quick degassing for reactions and HPLC.
Purging (Sparging) Inert gas is bubbled through the solvent for 30-60 minutes via a long needle or fritted tube.Least Effective. Reaches an equilibrium that is not completely oxygen-free.Large volumes where other methods are impractical.

Reference for degassing methods:

Q6: Can I add something to my reaction to "mop up" any residual oxygen or radicals?

A: Yes, in some cases, the addition of a radical scavenger or antioxidant can be beneficial, though it should be considered a secondary measure to maintaining a good inert atmosphere. Antioxidants function by donating an electron to a reactive free radical, neutralizing it and stopping the oxidative chain reaction.[15][16][17]

AntioxidantAcronymTypical UseConsiderations
Butylated Hydroxytoluene BHTOften added as a preservative to solvents like THF. Can be added in catalytic amounts (0.1-1 mol%) to a reaction.Generally non-interfering in many reaction types. Phenolic structure.
2,2,6,6-Tetramethylpiperidine-1-oxyl TEMPOUsed as a radical trap and sometimes as a catalyst in controlled oxidation reactions.Is itself a stable radical; can participate in or catalyze reactions. Use with caution.
Ascorbic Acid (Vitamin C) -A natural, water-soluble antioxidant.Primarily for aqueous systems. May have limited solubility in organic solvents.

Important: Always run a small-scale control reaction to ensure the chosen antioxidant does not interfere with your desired chemical transformation.

Analytical & Monitoring FAQs
Q7: How can I monitor my reaction to specifically check for oxidation byproducts?

A: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin-Layer Chromatography (TLC): This is your first line of defense. Run a TLC at the start of your reaction and at regular intervals. Look for the appearance of new, often lower Rf spots (oxidation can increase polarity) or baseline streaking.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative view.[18] You can track the disappearance of your starting material peak and the emergence of new peaks corresponding to byproducts. If you can isolate a byproduct, you can determine its retention time for future monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool. Not only can you see new peaks as with HPLC, but you can also get the mass of those peaks in real-time. This allows you to quickly hypothesize the structure of oxidation byproducts (e.g., M+16 for hydroxylation or aldehyde formation, M+30 for carboxylic acid formation).

Q8: I've isolated an impurity. What should I look for in my NMR or Mass Spec data to confirm it's an oxidation product?

A:

  • Mass Spectrometry (MS):

    • Aldehyde formation: Look for a molecular ion peak that is 2 atomic mass units (amu) less than your starting material (loss of H₂).

    • Carboxylic acid formation: Look for a molecular ion peak that is 14 amu more than the aldehyde (addition of an oxygen atom).

    • N-Oxide formation: Look for a molecular ion peak that is 16 amu more than the starting material (addition of an oxygen atom to the pyridine nitrogen).

    • Dimerization: Look for a peak that is approximately double the mass of your starting material.

  • ¹H NMR Spectroscopy:

    • Aldehyde: The appearance of a new, characteristic peak in the 9-10 ppm region. The CH₂ peak adjacent to the original alcohol will disappear and be replaced by the aldehyde proton.

    • Carboxylic Acid: The appearance of a very broad singlet, often >10 ppm. The CH₂ peak adjacent to the carbonyl will likely shift downfield compared to the aldehyde.

    • General degradation: A general broadening of peaks or the appearance of many new, unidentifiable signals in the aromatic and aliphatic regions can indicate polymerization or complex side reactions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Alcohol Oxidation: The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a strong C=O stretch (~1700-1740 cm⁻¹ for an aldehyde, ~1700-1725 cm⁻¹ for a carboxylic acid).[19]

By understanding the vulnerabilities of 3-(2-Aminopyridin-3-yl)propan-1-ol and rigorously applying these preventative and analytical techniques, you can significantly improve the outcome of your experiments, leading to cleaner reactions and higher yields.

References
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS - DTIC. Available at: [Link]

  • Eaton, M. A., & Edmondson, D. E. (2008). Oxidation of Amines by Flavoproteins. Sub-cellular biochemistry, 49, 29–53. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Available at: [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Available at: [Link]

  • Beyeh, K. N., et al. (2014). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 14(12), 6499–6506. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

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  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Available at: [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Andreu, P. L., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (11), 1693-1698. Available at: [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Bugaenko, L. T., et al. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society, 84(1), 13-16. Available at: [Link]

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  • Agriculture Institute. (2023). The Role of Antioxidants in Preserving Food Quality. Available at: [Link]

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  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Available at: [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(21), 4831–4834. Available at: [Link]

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  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

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  • Ali, M., et al. (1998). Kinetics of oxidation of 3-aminopropan-1-ol and related compounds by silver(III) species. Journal of the Chemical Society, Perkin Transactions 2, (3), 573-578. Available at: [Link]

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  • ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available at: [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1546–1556. Available at: [Link]

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  • NIH. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminopyridines

Welcome to the technical support center for troubleshooting HPLC analysis of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting HPLC analysis of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring robust and accurate analytical results. As Senior Application Scientists, we have compiled this resource based on extensive experience and established scientific principles to provide you with a comprehensive and practical approach to overcoming these chromatographic challenges.

Understanding the Problem: Why Do Aminopyridine Peaks Tail?

Peak tailing is a common issue in reversed-phase HPLC, particularly for basic compounds like aminopyridines.[1][2] An ideal chromatographic peak is symmetrical, but tailing occurs when the back half of the peak is broader than the front half.[2] This is often a result of secondary interactions between the analyte and the stationary phase, which can compromise resolution, accuracy, and sensitivity.[3][4]

The primary cause of peak tailing for aminopyridines is the interaction of their basic amine functional groups with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][5] These interactions are a form of secondary retention mechanism, alongside the intended hydrophobic interactions of the reversed-phase separation.[1] At mid-range pH values, silanol groups can be ionized (Si-O-), creating strong electrostatic interactions with protonated basic analytes.[1][5][6]

This guide will walk you through a systematic approach to identify the cause of peak tailing and implement effective solutions.

Troubleshooting Guide: A Step-by-Step Approach

Use the following flowchart to diagnose and address the potential causes of peak tailing in your aminopyridine analysis.

Troubleshooting_Workflow start Start: Peak Tailing Observed for Aminopyridines q1 Are all peaks in the chromatogram tailing? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, only aminopyridine peaks are tailing. q1->a1_no No hardware_check Suspect Physical or Hardware Issue. Check for: - Column void or bed deformation - Blocked column frit - Extra-column dead volume (tubing, fittings) a1_yes->hardware_check chemical_check Suspect Chemical Interactions. Proceed to Mobile Phase and Stationary Phase Optimization. a1_no->chemical_check protocol1 Protocol 1: System & Column Health Check hardware_check->protocol1 How to check? mobile_phase_opt Mobile Phase Optimization: - Adjust pH - Add mobile phase modifier (e.g., TEA) chemical_check->mobile_phase_opt Step 1 protocol2 Protocol 2: Mobile Phase Optimization Workflow mobile_phase_opt->protocol2 How to optimize? stationary_phase_opt Stationary Phase Optimization: - Use a modern, high-purity, end-capped column - Consider alternative column chemistries mobile_phase_opt->stationary_phase_opt If tailing persists protocol3 Protocol 3: Selecting the Right HPLC Column stationary_phase_opt->protocol3 Which column to choose?

Caption: A logical workflow for troubleshooting peak tailing of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for aminopyridines?

The most frequent cause is the interaction between the basic amine groups of the aminopyridines and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2] This secondary interaction leads to a portion of the analyte molecules being retained longer than the main band, resulting in a tailing peak.

Q2: How does mobile phase pH affect the peak shape of aminopyridines?

Mobile phase pH is a critical factor as it controls the ionization state of both the aminopyridine analytes and the residual silanol groups on the stationary phase.[4][7][8]

  • At low pH (e.g., pH < 3): The silanol groups are protonated (Si-OH) and thus less likely to interact with the protonated aminopyridine molecules (which are positively charged).[1][2][5] This significantly reduces peak tailing.

  • At mid-range pH (e.g., pH 4-7): Silanol groups can become deprotonated (Si-O⁻), leading to strong ionic interactions with the protonated aminopyridines, which is a major cause of peak tailing.[5][6]

  • At high pH (e.g., pH > 8, if the column allows): The aminopyridines are in their neutral (un-ionized) state, which minimizes interactions with the now fully deprotonated silanol groups.[9] However, traditional silica-based columns are often not stable at high pH.[3]

Q3: What is a mobile phase additive, and how can it help reduce peak tailing?

A mobile phase additive is a small amount of a chemical added to the mobile phase to improve the chromatography. For basic compounds like aminopyridines, a basic additive like triethylamine (TEA) is often used.[10][11] TEA acts as a "silanol suppressor" by competitively binding to the active silanol sites on the stationary phase, effectively masking them from interacting with the aminopyridine analytes.[11][12] This results in improved peak symmetry.

Q4: What is an "end-capped" column, and why is it recommended for aminopyridine analysis?

End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, less polar group (like a trimethylsilyl group) after the primary stationary phase (e.g., C18) has been attached.[1][13][14] This deactivates the acidic silanols, reducing their potential for secondary interactions with basic analytes.[13][14][15] Using a well-end-capped column is highly recommended for analyzing aminopyridines as it directly addresses the root cause of chemical-related peak tailing.[4][16]

Q5: Can my sample concentration cause peak tailing?

Yes, injecting too high a concentration of your sample can lead to "mass overload," which can cause peak distortion, including tailing.[1][3][16] If you suspect this, try diluting your sample and injecting a smaller volume to see if the peak shape improves.

Q6: All of my peaks are tailing, not just the aminopyridines. What should I do?

If all peaks in your chromatogram are tailing, it is less likely a chemical issue and more likely a physical or hardware problem.[17] Potential causes include:

  • A void or channel in the column packing.[16][18]

  • A partially blocked inlet frit on the column.[9][16]

  • Excessive dead volume in the system (e.g., using tubing with a large internal diameter or having poorly made connections).[4][17]

In this case, you should follow Protocol 1: System & Column Health Check .

Experimental Protocols

Protocol 1: System & Column Health Check
  • Inspect for Leaks and Proper Fittings: Ensure all fittings are secure and that the correct ferrules are used for the tubing and ports.

  • Check for Blockages: Disconnect the column and run the pump to check the system backpressure. If it is significantly lower without the column, the blockage is likely in the column.

  • Column Wash: If a blocked frit is suspected, you may be able to clear it by reversing the column (disconnecting it from the detector) and flushing it with a strong solvent.[1] Always check the column manufacturer's instructions before reversing the flow.

  • Test with a New Column: The most definitive way to check if the column is the issue is to replace it with a new, proven column.[1] If the peak shape improves, the original column has likely degraded.

Protocol 2: Mobile Phase Optimization Workflow
  • pH Adjustment (Low pH Approach): a. Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate).[1][2] b. Equilibrate the column with at least 10-20 column volumes of the new mobile phase. c. Inject your aminopyridine standard and observe the peak shape. For many aminopyridines, this will be sufficient to eliminate tailing.

  • Addition of a Mobile Phase Modifier (if pH adjustment is not sufficient): a. To your low-pH mobile phase, add a silanol suppressor like triethylamine (TEA). A typical starting concentration is 0.1% (v/v). b. Alternatively, use a buffer salt like ammonium formate at a concentration of 10-20 mM. c. Equilibrate the system thoroughly and re-inject your sample.

Mobile Phase Strategy Mechanism of Action Typical Conditions Considerations
Low pH Protonates silanol groups (Si-OH), reducing their interaction with protonated basic analytes.[1][2][5]pH 2.5 - 3.0 with formate or phosphate buffer.Ensure column is stable at low pH. May alter selectivity.
High pH Neutralizes basic analytes, minimizing their interaction with ionized silanols.[9]pH > 8 (e.g., with ammonium bicarbonate).Requires a pH-stable column (e.g., hybrid silica).[19]
Mobile Phase Additive (e.g., TEA) Competitively binds to and masks residual silanol groups.[10][11][12]0.1% - 0.5% Triethylamine (TEA) or 10-20 mM Ammonium Formate.Can sometimes suppress MS signal if using LC-MS. Requires thorough equilibration.
Protocol 3: Selecting the Right HPLC Column

If mobile phase optimization does not resolve the issue, the column chemistry may be the limiting factor.

  • Ensure You Are Using a High-Purity, End-Capped Column: Modern "Type B" silica columns have significantly lower metal content and fewer active silanol sites than older "Type A" columns.[2] Most modern, reputable C18 columns are well-end-capped.

  • Consider Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which improves pH stability and reduces silanol activity.[19] They are an excellent choice for analyzing basic compounds over a wider pH range.[19]

  • Explore Alternative Stationary Phases: For particularly challenging separations, consider columns with different surface chemistry:

    • Polar-embedded phases: These have a polar group embedded in the alkyl chain, which can help shield the analytes from residual silanols.

    • Charged-surface phases: Columns with a slight positive surface charge can repel protonated basic analytes, improving peak shape through an ion-repulsion mechanism.[20]

Column Type Key Feature Advantage for Aminopyridines Recommended Use Case
High-Purity, End-Capped Silica C18 Low silanol activity due to high-purity silica and deactivation of residual silanols.[2][13]Good starting point for most applications; significantly reduces peak tailing.General purpose analysis of aminopyridines at low to neutral pH.
Hybrid Silica C18 Organic/inorganic hybrid particle technology.[19]Enhanced pH stability (often up to pH 12) and reduced silanol acidity.[19]When method development requires exploring high pH mobile phases.
Charged Surface Hybrid (CSH) C18 A low-level positive surface charge.[20]Excellent peak shapes for basic compounds even in low ionic strength mobile phases (like 0.1% formic acid).[20]For challenging basic analytes where other columns still show tailing.

Conclusion

Resolving peak tailing issues in the HPLC analysis of aminopyridines is a systematic process of eliminating potential causes. By starting with an assessment of whether the problem is chemical or physical, you can efficiently narrow down the solution. For aminopyridines, the solution often lies in optimizing the mobile phase pH and/or selecting a modern, high-quality HPLC column with minimal silanol activity. This guide provides the foundational knowledge and practical steps to achieve symmetric peaks and reliable, high-quality data.

References

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  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
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  • Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography?. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2013, March 4). Difference between the normal and end capped columns. Retrieved from [Link]

  • Studzińska, S., & Buszewski, B. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 3-(2-Aminopyridin-3-yl)propan-1-ol Synthesis

Welcome to the technical support center for the synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scalin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable aminopyridine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.

Introduction: A Plausible and Scalable Synthetic Route

The synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol on a larger scale can be efficiently achieved through a multi-step process. A common and logical approach involves the Sonogashira coupling of a protected 2-amino-3-bromopyridine with propargyl alcohol, followed by the reduction of the resulting alkyne. This guide will focus on the challenges and troubleshooting associated with this synthetic pathway.

Synthetic_Workflow A 1. Boc Protection of 2-Amino-3-bromopyridine B 2. Sonogashira Coupling with Propargyl Alcohol A->B Boc-protected intermediate C 3. Alkyne Reduction B->C Coupled product D 4. Boc Deprotection C->D Reduced intermediate E Final Product: 3-(2-Aminopyridin-3-yl)propan-1-ol D->E Purified product

Caption: Proposed synthetic workflow for 3-(2-Aminopyridin-3-yl)propan-1-ol.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is protection of the 2-amino group necessary before the Sonogashira coupling?

The primary amino group of 2-amino-3-bromopyridine can interfere with the Sonogashira coupling reaction in several ways. Firstly, it can act as a ligand for the palladium catalyst, potentially deactivating it or altering its catalytic activity. Secondly, the N-H bond of the amine is acidic enough to react with the basic conditions typically employed in the coupling reaction, leading to unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the amino group due to its stability under the coupling conditions and its relatively straightforward removal.[1]

Q2: What are the most critical parameters to control during the Sonogashira coupling scale-up?

When scaling up the Sonogashira coupling, several parameters become critical to ensure consistent yield and purity:

  • Efficient Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and inconsistent product quality.

  • Temperature Control: The reaction is often exothermic, and efficient heat dissipation is crucial to prevent runaway reactions and decomposition of the catalyst and products.

  • Inert Atmosphere: Oxygen can promote the homocoupling of the alkyne (Glaser coupling), a common side reaction.[2] Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is essential.

  • Catalyst Loading: While higher catalyst loading might be used at the lab scale, minimizing the palladium and copper catalyst loading is economically and environmentally important at a larger scale. However, reducing it too much can lead to incomplete reactions.

Q3: I am observing significant homocoupling of propargyl alcohol (Glaser coupling). How can I minimize this?

The formation of alkyne dimers through Glaser coupling is a common side reaction, especially in the presence of copper(I) cocatalyst and oxygen.[2] To minimize this:

  • Ensure a Rigorously Inert Atmosphere: De-gas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Optimize Copper(I) Cocatalyst Loading: While essential for the reaction, excess copper(I) can promote homocoupling. Use the minimum effective amount.

  • Consider a Copper-Free Sonogashira Protocol: Several copper-free Sonogashira coupling methods have been developed to avoid this issue. These often require specific ligands for the palladium catalyst.[2]

Q4: How can I effectively remove the palladium catalyst from my final product to meet pharmaceutical standards?

Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated.[3] Several methods can be employed for its removal:

  • Scavenging Agents: Treatment with functionalized silica gels or polymers containing thiol or other chelating groups can effectively bind and remove palladium.

  • Activated Carbon: Treatment with activated carbon can adsorb palladium species.

  • Extraction: Liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA can be effective.

  • Crystallization: Often, multiple crystallizations of the final product can significantly reduce the levels of residual palladium.

The choice of method depends on the specific properties of your product and the solvent system used.[4][5]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis.

Troubleshooting the Sonogashira Coupling Reaction

Problem Potential Cause(s) Troubleshooting Steps & Explanation
Low or no conversion of the starting material. 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor quality of reagents or solvents.1. Catalyst Activity: Ensure the palladium catalyst is from a reliable source and has been stored correctly. For Pd(PPh₃)₄, which can be sensitive to air and moisture, consider using a more stable precatalyst like PdCl₂(PPh₃)₂. 2. Base Strength: The base is crucial for deprotonating the terminal alkyne. Ensure the chosen base (e.g., triethylamine, diisopropylamine) is dry and of high purity.[2] 3. Reagent Quality: Use freshly distilled solvents and ensure the propargyl alcohol is of high purity.
Formation of significant amounts of dehalogenated starting material. 1. Presence of reducing agents. 2. Certain phosphine ligands can promote hydrodehalogenation.1. Check for Contaminants: Ensure no reducing agents are present in the reaction mixture. 2. Ligand Choice: If using a phosphine ligand other than PPh₃, consider its potential to promote this side reaction.
Inconsistent reaction times at larger scales. 1. Inefficient heat transfer. 2. Poor mixing leading to non-homogeneous reaction conditions.1. Reactor Design: Ensure the reactor has adequate surface area for heat exchange. For highly exothermic reactions, consider controlled addition of one of the reagents. 2. Stirring Mechanism: Use an appropriate stirrer (e.g., mechanical overhead stirrer with a suitable impeller) to ensure efficient mixing of the heterogeneous reaction mixture.

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Start -> Q1; Q1 -> A1_1 [label="Yes"]; Q1 -> Q2 [label="No"]; A1_1 -> A1_2; A1_2 -> A1_3; A1_3 -> Success; Q2 -> A2_1 [label="Yes"]; Q2 -> Success [label="No"]; A2_1 -> A2_2; A2_2 -> Success; }

Caption: Decision-making flowchart for troubleshooting the Sonogashira coupling.

Troubleshooting the Alkyne Reduction
Problem Potential Cause(s) Troubleshooting Steps & Explanation
Over-reduction to the corresponding alkane. 1. Catalyst is too active. 2. Reaction time is too long or hydrogen pressure is too high.1. Catalyst Choice: For the reduction of an alkyne to an alkane, a standard Pd/C catalyst is effective.[6] If partial reduction to a cis-alkene is desired, a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) should be used.[7][8] 2. Reaction Monitoring: Carefully monitor the reaction progress by techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed.
Incomplete reaction, leaving the alkyne. 1. Catalyst deactivation. 2. Insufficient hydrogen pressure.1. Catalyst Poisoning: The pyridine nitrogen can sometimes interfere with the catalyst. Ensure the catalyst loading is sufficient. The presence of sulfur-containing impurities can also poison the catalyst. 2. Hydrogen Pressure: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.
Formation of the trans-alkene instead of the desired alkane. Use of dissolving metal reduction conditions (e.g., Na/NH₃).This is not a typical side reaction for catalytic hydrogenation but a result of using the wrong reagent. Catalytic hydrogenation of alkynes generally proceeds with syn-addition of hydrogen.[7]
Troubleshooting the Boc Deprotection
Problem Potential Cause(s) Troubleshooting Steps & Explanation
Incomplete deprotection. 1. Insufficient acid strength or concentration. 2. Short reaction time.1. Acid Choice: Use a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane, dioxane).[9] 2. Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.
Formation of a t-butylated byproduct. The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule.1. Use a Scavenger: Add a scavenger like anisole or thioanisole to the reaction mixture to trap the t-butyl cation. 2. Alternative Deprotection: Consider alternative deprotection methods that do not generate a free carbocation, such as using trimethylsilyl iodide (TMSI).[9]

Part 3: Experimental Protocols

Protocol 1: Sonogashira Coupling of Boc-protected 2-Amino-3-bromopyridine with Propargyl Alcohol

This is a general guideline and may require optimization for your specific scale.

  • Reaction Setup: To a clean, dry, and inerted reactor, add Boc-protected 2-amino-3-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Base: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Reagent Addition: Slowly add propargyl alcohol (1.1-1.5 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Protocol 2: Hydrogenation of the Alkyne Intermediate
  • Reaction Setup: In a suitable hydrogenation reactor, dissolve the alkyne intermediate in a solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add 5-10% Pd/C catalyst (typically 1-5 mol% Pd).

  • Hydrogenation: Purge the reactor with hydrogen and maintain a positive pressure (e.g., 1-5 bar) of hydrogen.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

References

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. Available at: [Link]

  • (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • (n.d.). Synthesis method of 3-amino-1,2-propanediol. Google Patents.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • (n.d.). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. ResearchGate. Available at: [Link]

  • (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Available at: [Link]

  • (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Available at: [Link]

  • (2024). Selective Hydrogenation of Alkyne by Atomically Precise Pd6 Nanocluster Catalysts: Accurate Construction of the Coplanar and Specific Active Sites. ACS Catalysis. Available at: [Link]

  • (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • (2012). Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction. National Center for Biotechnology Information. Available at: [Link]

  • (n.d.). Alkane synthesis by alkyne reduction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. Available at: [Link]

  • (2023). How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. ResearchGate. Available at: [Link]

  • (2020). 9.4 Reduction of Alkynes. YouTube. Available at: [Link]

  • (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. RSC Publishing. Available at: [Link]

  • (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Selective preparation of pyridines, pyridones, and iminopyridines from two different alkynes via azazirconacycles. PubMed. Available at: [Link]

  • (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. IUCRC. Available at: [Link]

  • (n.d.). Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry. Available at: [Link]

  • (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Center for Biotechnology Information. Available at: [Link]

  • (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library.... ResearchGate. Available at: [Link]

  • (n.d.). Reduction of alkynes. Khan Academy. Available at: [Link]

  • (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. Available at: [Link]

  • (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]

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Troubleshooting

Technical Support Center: Investigating the Stability of 3-(2-Aminopyridin-3-yl)propan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Aminopyridin-3-yl)propan-1-ol. This guide is designed to provide you with in-depth technical assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Aminopyridin-3-yl)propan-1-ol. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for identifying and understanding the degradation pathways of this compound. My insights are drawn from extensive experience in stability testing and degradation product analysis of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've observed a change in the appearance (e.g., color change, precipitation) of my 3-(2-Aminopyridin-3-yl)propan-1-ol sample. What could be the cause?

A1: A visual change in your sample is often the first indicator of chemical instability. Aminopyridine derivatives can be susceptible to degradation, particularly through oxidation.

  • Causality: The primary amino group on the pyridine ring is an electron-donating group, which can make the aromatic system more susceptible to oxidation. This can lead to the formation of colored byproducts. The propanol side chain also contains a primary alcohol that can be oxidized. Exposure to air (oxygen), light, or trace metal impurities can catalyze these reactions over time.

  • Troubleshooting Steps:

    • Characterize the Change: Note the specific change (e.g., from a colorless solid to a yellow or brown oil).

    • Initial Purity Check: Re-analyze the sample's purity using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram to that of a fresh or reference sample. Look for new peaks, which may represent degradation products.

    • Storage Conditions Review: Verify that the sample has been stored under the recommended conditions (e.g., protected from light, under an inert atmosphere, at the correct temperature).

Q2: My HPLC analysis shows new, unexpected peaks in my aged sample of 3-(2-Aminopyridin-3-yl)propan-1-ol. How can I determine if these are degradation products?

A2: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. To confirm this and identify the degradation pathways, a systematic approach involving forced degradation studies is recommended.

  • Expertise & Experience: Forced degradation (or stress testing) is a critical step in pharmaceutical development. It involves subjecting the compound to harsh conditions to accelerate its decomposition. This helps to predict long-term stability and identify potential degradation products that might form under normal storage conditions.

  • Recommended Action - Forced Degradation Studies: To understand the degradation profile of your compound, you should perform forced degradation studies under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. This will help you to identify the likely degradation pathways.

    • Protocol for Forced Degradation Studies: A detailed protocol is provided in the "Experimental Protocols" section below.

Potential Degradation Pathways

Based on the structure of 3-(2-Aminopyridin-3-yl)propan-1-ol, several degradation pathways are plausible. The following diagram illustrates the most likely routes of degradation.

Degradation Pathways cluster_main 3-(2-Aminopyridin-3-yl)propan-1-ol cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photodegradation Parent 3-(2-Aminopyridin-3-yl)propan-1-ol (C8H12N2O) N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H2O2) Aldehyde Aldehyde Derivative Parent->Aldehyde Oxidation (e.g., mild oxidant) Nitro_Derivative Nitro Derivative Parent->Nitro_Derivative Strong Oxidation Hydroxypyridine Hydroxypyridine Derivative Parent->Hydroxypyridine Hydrolysis (Acidic/Basic, Heat) Photoproducts Various Photoproducts (e.g., ring opening) Parent->Photoproducts UV/Vis Light Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Potential degradation pathways of 3-(2-Aminopyridin-3-yl)propan-1-ol.

Q3: How do I set up an effective HPLC method to separate the parent compound from its potential degradation products?

A3: A good stability-indicating HPLC method should be able to resolve the parent peak from all potential degradation products and any process-related impurities.

  • Trustworthiness: A self-validating protocol ensures that your analytical method is fit for its purpose.

  • Method Development Strategy:

    • Column Selection: A C18 column is a good starting point for this type of molecule.

    • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A common mobile phase system would be a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A photodiode array (PDA) detector is highly recommended as it allows you to monitor multiple wavelengths and assess peak purity.

    • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for stress testing 3-(2-Aminopyridin-3-yl)propan-1-ol.

Objective: To generate potential degradation products and identify the degradation pathways of 3-(2-Aminopyridin-3-yl)propan-1-ol.

Materials:

  • 3-(2-Aminopyridin-3-yl)propan-1-ol

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or other suitable solvent

  • HPLC system with PDA detector

  • LC-MS system for identification

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-(2-Aminopyridin-3-yl)propan-1-ol in a suitable solvent (e.g., methanol or water/acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC-MS Analysis for Degradant Identification

Objective: To identify the structure of the degradation products generated during forced degradation studies.

Instrumentation:

  • A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a Triple Quadrupole or a High-Resolution Mass Spectrometer like a Q-TOF or Orbitrap).

Procedure:

  • Chromatographic Separation: Use the same HPLC method developed for the forced degradation study to separate the degradation products.

  • Mass Spectrometric Detection:

    • Acquire mass spectra for the parent compound and each of the degradation product peaks.

    • Use a positive electrospray ionization (ESI+) mode, as the aminopyridine structure is likely to be protonated.

    • Obtain the accurate mass of the molecular ions to help determine the elemental composition.

    • Perform tandem MS (MS/MS) experiments to fragment the molecular ions and obtain structural information.

  • Data Interpretation:

    • Compare the mass spectra of the degradation products with that of the parent compound.

    • Propose structures for the degradation products based on the mass shifts and fragmentation patterns.

Data Presentation

The results from the forced degradation studies should be summarized in a table for easy comparison.

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant(s) (Retention Time)
0.1 N HCl, 60°C, 24he.g., 15%e.g., 2e.g., Peak at 5.2 min
0.1 N NaOH, RT, 24he.g., 5%e.g., 1e.g., Peak at 4.8 min
3% H2O2, RT, 24he.g., 30%e.g., 4e.g., Peaks at 6.1 and 7.3 min
Heat (Solid), 80°C, 48he.g., <1%e.g., 0e.g., N/A
UV Light, 24he.g., 25%e.g., 3e.g., Peak at 8.5 min

Note: The data in this table is hypothetical and should be replaced with experimental results.

Workflow Diagram

The following diagram illustrates the overall workflow for identifying the degradation pathways of 3-(2-Aminopyridin-3-yl)propan-1-ol.

Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Identification cluster_conclusion Phase 4: Conclusion Start Start: Sample Instability Observed Method_Dev Develop Stability-Indicating HPLC Method Start->Method_Dev Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg HPLC_Analysis Analyze Stressed Samples by HPLC-PDA Forced_Deg->HPLC_Analysis LCMS_Analysis Identify Degradants by LC-MS/MS HPLC_Analysis->LCMS_Analysis Pathway_Elucidation Elucidate Degradation Pathways LCMS_Analysis->Pathway_Elucidation End End: Stability Profile Established Pathway_Elucidation->End

Caption: Workflow for degradation pathway identification.

References

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  • H. Sadou Yaye, et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. [Link][2]

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  • K. M. Alsante, et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
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  • S. Ahuja & S. Scypinski. (2010). Handbook of Modern Pharmaceutical Analysis, Second Edition. Academic Press.
  • P. B. K. et al. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 82-87.
  • S. W. Baertschi, K. M. Alsante, & R. A. Reed. (2011).

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Optimization

Technical Support Center: Optimizing Catalyst Selection for Aminopyridine Cross-Coupling Reactions

Welcome to the Technical Support Center for aminopyridine cross-coupling reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aminopyridine cross-coupling reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in aminopyridine cross-coupling reactions compared to simpler aniline couplings?

The primary challenges with aminopyridine substrates stem from the inherent properties of the pyridine ring. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially leading to catalyst inhibition or the formation of inactive complexes.[1] This is in addition to the exocyclic amino group which can also interact with the catalyst. Furthermore, the electron-deficient nature of the pyridine ring can render oxidative addition, a critical step in the catalytic cycle, more challenging.[1]

Q2: Is it always necessary to protect the amino group of the aminopyridine before attempting a cross-coupling reaction?

While protecting groups can prevent the amino group from inhibiting the catalyst, direct coupling without protection is often possible and desirable for atom and step economy.[1] The success of a non-protected coupling is highly dependent on the chosen catalytic system. Modern bulky biarylphosphine ligands are specifically designed to create a sterically hindered environment around the palladium center, which can favor the desired C-N bond formation and minimize catalyst inhibition by the amine.[2][3] We recommend performing small-scale test reactions with and without a protecting group to determine the optimal approach for your specific substrate.

Q3: Which palladium precatalyst generation is most suitable for aminopyridine cross-coupling?

The choice of precatalyst can significantly impact reaction efficiency and reproducibility. While older palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are still used, modern palladacycle precatalysts (e.g., G3 or G4 XPhos-Pd) are generally recommended. These precatalysts offer greater air and moisture stability and provide a reliable method for generating the active LPd(0) species in situ upon exposure to a base.[4][5] This avoids the often-uncontrolled reduction of Pd(II) sources, leading to more consistent results.[4]

Q4: How do I select the appropriate base for my reaction?

The choice of base is critical and depends on the functional group tolerance of your substrates.

  • Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates and allow for lower catalyst loadings.[6] However, they are incompatible with sensitive functional groups like esters or ketones.[6]

  • Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ offer excellent functional group tolerance but may require higher reaction temperatures or longer reaction times.[6]

  • Soluble organic bases like DBU have been explored for creating homogeneous reaction conditions, which can be advantageous for reproducibility and scale-up.[7]

It is crucial to use a high-purity, anhydrous base, as the quality and particle size of inorganic bases can significantly impact reaction kinetics and yields.[8]

Q5: What are the most common side reactions, and how can they be minimized?

Common side reactions in aminopyridine cross-coupling include:

  • Hydrodehalogenation: Replacement of the halide with a hydrogen atom. This can be minimized by ensuring strictly anhydrous conditions and optimizing the ligand to promote faster reductive elimination.[1]

  • Homocoupling: Dimerization of the coupling partners. This is often a sign of slow cross-coupling kinetics and can sometimes be mitigated by adjusting the catalyst-to-ligand ratio or changing the ligand.

  • Catalyst Decomposition: Formation of palladium black indicates catalyst deactivation.[1][9] This can be caused by impurities, inappropriate reaction temperature, or an unstable catalytic complex. Using robust ligands and ensuring an inert atmosphere can help prevent this.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during aminopyridine cross-coupling reactions.

Observed Problem Potential Cause(s) Suggested Solutions & Rationale
No or Low Conversion 1. Catalyst Inactivation: The pyridine nitrogen or exocyclic amine is poisoning the catalyst.[1] 2. Inefficient Oxidative Addition: The C-X bond is not being activated effectively. 3. Poor Solubility: Reagents are not fully dissolved at the reaction temperature.[4]1. Switch to a Bulkier Ligand: Use sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) to create a more coordinatively saturated and reactive palladium center, which is less susceptible to inhibition.[10] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition.[1] 3. Change Halide: If possible, switch from an aryl chloride to a more reactive aryl bromide or iodide to facilitate oxidative addition.[4] 4. Screen Solvents: Test a range of solvents (e.g., toluene, dioxane, t-amyl alcohol) to ensure adequate solubility of all components at the reaction temperature.[4]
Significant Hydrodehalogenation 1. Presence of Water: Trace water can lead to the formation of palladium hydride species. 2. Slow Reductive Elimination: If the final product-forming step is slow, competing pathways like hydrodehalogenation can dominate.1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and high-purity, dry reagents.[1][5] 2. Optimize Ligand: Select a ligand known to accelerate reductive elimination. Electron-rich and bulky ligands often facilitate this step.[2]
Formation of Palladium Black 1. Catalyst Decomposition: The active catalyst is not stable under the reaction conditions.[9] 2. Incomplete Ligand Association: An insufficient amount of ligand relative to the palladium source can lead to the formation of unstable, ligand-free palladium species that aggregate.1. Use a Precatalyst: Employing a well-defined precatalyst ensures a consistent ligand-to-metal ratio and promotes the formation of a stable active catalyst.[4][5] 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If conversion is reasonable, try lowering the temperature by 10-20 °C. 3. Ensure Inert Atmosphere: Cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.[5]
Reaction Stalls at Intermediate Conversion 1. Product Inhibition: The desired product may be coordinating to the catalyst and inhibiting further turnover. 2. Catalyst Deactivation Over Time: The catalyst may have a limited lifetime under the reaction conditions.[11]1. Modify Ligand Structure: A different ligand may alter the catalyst's susceptibility to product inhibition. 2. Add a Second Charge of Catalyst: If the reaction stalls, adding a fresh portion of the catalyst may restart the reaction, indicating a catalyst stability issue.

Experimental Protocols & Methodologies

General Protocol for Catalyst Screening in Aminopyridine Cross-Coupling

This protocol provides a starting point for optimizing the coupling of an aminopyridine with an aryl halide.

  • Reaction Setup: To an oven-dried screw-cap vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), the aminopyridine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.08 mmol) in a small amount of the reaction solvent. Add this mixture to the reaction vial. Alternatively, add the precatalyst (e.g., XPhos Pd G3, 0.04 mmol) directly.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) to the reaction vial.

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.[5]

  • Reaction: Place the vial in a preheated aluminum block at the desired temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours).[4]

  • Analysis: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and analyze by TLC, GC-MS, or LC-MS to determine conversion and product formation.

Visualizing Key Concepts

Catalytic Cycle for Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed C-N cross-coupling.[4][12]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Decision Workflow for Ligand Selection

This workflow provides a structured approach to selecting a suitable ligand for your aminopyridine cross-coupling reaction.

Ligand_Selection_Workflow Start Start: Define Substrates (Aminopyridine & Aryl Halide) Initial_Choice Initial Choice: Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) Start->Initial_Choice Run_Test Run Small-Scale Test Reaction Initial_Choice->Run_Test High_Yield High Yield (>80%)? Run_Test->High_Yield Optimize Proceed to Optimization and Scale-Up High_Yield->Optimize Yes Low_Yield Low Yield or No Reaction High_Yield->Low_Yield No Troubleshoot Troubleshoot: - Increase Steric Bulk (e.g., GPhos) - Screen Other Ligand Classes (e.g., Josiphos) - Re-evaluate Base/Solvent Low_Yield->Troubleshoot Re_Test Re-run Test Reaction Troubleshoot->Re_Test Re_Test->High_Yield

Caption: A decision workflow for initial ligand selection and optimization.

References

  • Doraghi, F., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2137-2163. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Varela-Aramburu, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3487. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2117–2170. [Link]

  • Zia, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19356. [Link]

  • Mascitti, J. A., & Hartwig, J. F. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 158-181. [Link]

  • Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Campos, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5443-5454. [Link]

  • WuXi AppTec. (2021). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Khlebnikov, V. (2022). Answer to "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?". ResearchGate. [Link]

  • Richardson, A. D., et al. (2018). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. [Link]

  • Doraghi, F., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2137-2163. [Link]

  • Reddy, K. R., et al. (2000). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 65(25), 8349–8351. [Link]

  • Doraghi, F., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • Sharma, P., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Luno, V. M., et al. (2018). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules, 23(11), 2824. [Link]

  • Li, J., et al. (2017). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • Iskra, J., & Stavber, S. (2016). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. Request PDF. [Link]

  • Chem Help ASAP. (2020). palladium coupling catalyst activation [Video]. YouTube. [Link]

  • Perosa, A., & Tundo, P. (2013). Greening cross coupling reactions by using sustainable solvents/bases blends. Green Chemistry, 15(1), 127-133. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminopyridines

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the vast toolkit of chemical transforma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the vast toolkit of chemical transformations, the introduction of fluorine into a molecular scaffold—a process known as fluorination—stands out for its profound and often beneficial impact on a drug's biological profile.[1] The aminopyridine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated aminopyridines, supported by experimental data and mechanistic insights.

The Strategic Role of Fluorine in Modulating Molecular Properties

The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates a cascade of changes in a molecule's physicochemical properties.[3] These alterations are not trivial; they are strategically employed by medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles.[2][4]

Key effects of fluorination include:

  • Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby amino group on the pyridine ring.[3] This reduction in basicity can be advantageous, as a less basic compound is less likely to be protonated at physiological pH, potentially leading to improved cell membrane permeability and oral bioavailability.[3]

  • Increased Lipophilicity : Fluorine substitution, particularly on an aromatic ring, generally increases the lipophilicity (logP) of a molecule.[5] This can enhance binding to hydrophobic pockets in target proteins and improve passage across biological membranes, including the blood-brain barrier.[5]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's half-life and metabolic stability.[4][5]

  • Conformational Control and Binding Interactions : Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds with N-H and O-H groups, and can influence the conformation of a molecule, locking it into a bioactive shape that enhances binding affinity for its target.[6][7]

The following diagram illustrates the causal relationships between fluorine's intrinsic properties and its downstream effects on a drug candidate's profile.

Fluorine_Effects cluster_properties Intrinsic Properties of Fluorine cluster_molecular Molecular & Physicochemical Effects cluster_biological Biological & Pharmacokinetic Outcomes High_Electronegativity High Electronegativity pKa_Reduction pKa Reduction (Lower Basicity) High_Electronegativity->pKa_Reduction Increased_Lipophilicity Increased Lipophilicity (Higher logP) High_Electronegativity->Increased_Lipophilicity Conformational_Constraint Conformational Constraint High_Electronegativity->Conformational_Constraint Strong_C_F_Bond Strong C-F Bond Metabolic_Blocking Metabolic Site Blocking Strong_C_F_Bond->Metabolic_Blocking Membrane_Permeability Improved Membrane Permeability pKa_Reduction->Membrane_Permeability Increased_Lipophilicity->Membrane_Permeability Binding_Affinity Enhanced Binding Affinity Increased_Lipophilicity->Binding_Affinity Increased_Half_Life Increased Half-Life (PK Profile) Metabolic_Blocking->Increased_Half_Life Conformational_Constraint->Binding_Affinity Target_Selectivity Improved Target Selectivity Conformational_Constraint->Target_Selectivity

Caption: Causal effects of fluorine substitution in drug design.

Case Study: 4-Aminopyridine and its Fluorinated Derivatives as Potassium Channel Blockers

A compelling example of the differential biological activity between non-fluorinated and fluorinated aminopyridines can be found in the context of potassium (K+) channel blockers. 4-Aminopyridine (4-AP) is a known K+ channel blocker used to treat certain symptoms of multiple sclerosis. Its fluorinated analogs have been synthesized and evaluated to improve its properties, particularly for applications like PET imaging of demyelination.[8]

A study directly compared 4-AP with its fluorinated derivative, 3-fluoro-4-aminopyridine (3F4AP), providing valuable quantitative data.[8]

Comparative Data: 4-AP vs. 3F4AP

CompoundStructureTargetPotency (IC50/EC50)Lipophilicity (logD)Basicity (pKa)
4-Aminopyridine (4-AP) NC1=CC=NC=C1K+ ChannelsVaries by channel0.39.17
3-Fluoro-4-aminopyridine (3F4AP) FC1=C(N)C=CN=C1K+ ChannelsComparable to 4-AP0.4147.37

Data sourced from multiple studies for representative values.

The data reveals several key insights:

  • Basicity: The introduction of fluorine at the 3-position significantly lowers the pKa from 9.17 to 7.37.[8] This is a direct consequence of the inductive electron-withdrawing effect of the adjacent fluorine atom. This change means that at physiological pH (~7.4), a larger fraction of 3F4AP will be in its neutral, uncharged form compared to 4-AP, which is critical for crossing the blood-brain barrier.

  • Lipophilicity: Fluorination slightly increased the lipophilicity (logD), which can also contribute to better membrane permeability.[8]

  • Potency: Despite these physicochemical changes, 3F4AP maintains a comparable potency to 4-AP as a K+ channel blocker.[8] This is a crucial finding, as it demonstrates that the modification successfully improved the molecule's drug-like properties without sacrificing its primary biological activity.

The improved characteristics of 3F4AP, such as its greater permeability and metabolic stability, have made it a promising candidate for development as a PET radioligand to image CNS demyelination.[8]

Experimental Protocols for Comparative Assessment

To ensure the trustworthiness and reproducibility of such comparative data, standardized and well-controlled experimental protocols are essential. Below are representative, step-by-step methodologies for key assays.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol is designed to compare the rate at which a parent compound is metabolized by liver enzymes, providing a proxy for its in vivo half-life.

Self-Validation System:

  • Positive Control: A compound with known high metabolic clearance (e.g., Verapamil).

  • Negative Control: The test compound incubated in buffer without NADPH (the cofactor required for P450 enzyme activity). This control accounts for any non-enzymatic degradation.

Methodology:

  • Prepare Microsomes: Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compounds (fluorinated and non-fluorinated aminopyridines) to the microsome solution at a final concentration of 1 µM.

  • Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is immediately stopped by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

  • Data Interpretation: The disappearance of the parent compound over time is plotted, and the in vitro half-life (t½) is calculated. A longer half-life indicates greater metabolic stability.

Caption: Workflow for an in vitro metabolic stability assay.

Protocol 2: Electrophysiology Assay for K+ Channel Blockade

This protocol uses patch-clamp electrophysiology to directly measure the effect of the compounds on ion channel function.

Self-Validation System:

  • Positive Control: A known potent K+ channel blocker (e.g., Tetraethylammonium or 4-AP itself).

  • Vehicle Control: Application of the vehicle solution (e.g., saline with 0.1% DMSO) to ensure it has no effect on the channel currents.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the target potassium channel (e.g., HEK293 cells expressing Kv1.3).

  • Patch-Clamp Setup: Achieve a whole-cell patch-clamp configuration on a single cell.

  • Elicit Currents: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward K+ currents.

  • Baseline Recording: Record stable baseline currents for several minutes.

  • Compound Application: Perfuse the cell with a known concentration of the test compound (e.g., 10 µM of fluorinated or non-fluorinated aminopyridine).

  • Effect Measurement: Record the K+ currents in the presence of the compound until a steady-state block is achieved.

  • Dose-Response: Repeat steps 4-6 with a range of concentrations to generate a dose-response curve.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of current inhibition for each concentration and fit the data to the Hill equation to determine the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established strategy in medicinal chemistry for optimizing the biological and pharmacokinetic properties of drug candidates.[2][9] As demonstrated with the aminopyridine scaffold, fluorination can fine-tune key parameters like basicity and lipophilicity, leading to improved membrane permeability and metabolic stability, often without compromising the desired biological activity.[8][10] The case of 3-fluoro-4-aminopyridine highlights a successful application where these principles were used to develop a superior analog for a specific biomedical application.[8]

The continued development of novel fluorination methods will undoubtedly expand the toolkit available to researchers, enabling even more precise modulation of molecular properties.[6] As our understanding of structure-activity relationships deepens, the rational design of fluorinated aminopyridines and other scaffolds will continue to yield safer and more effective therapeutics.[11][12]

References

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Fluorinated derivatives of 4-AP. (A) Compounds tested in this study. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pre-proof. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Fluorine in medicinal chemistry. PubMed. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

  • Biological Impacts of Fluorination. ResearchGate. [Link]

  • Case studies of fluorine in drug discovery. ResearchGate. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. [Link]

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Comparative

A Comparative Guide to Validating Analytical Methods for 3-(2-Aminopyridin-3-yl)propan-1-ol Quantification

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(2-Aminopyridin-3-yl)propan-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(2-Aminopyridin-3-yl)propan-1-ol, a key structural motif in various pharmaceutical compounds, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides a comparative analysis of potential analytical methodologies for the quantification of this compound, offering insights into experimental design and validation strategies grounded in established scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) as viable techniques. Each method will be evaluated based on its principles, and a detailed protocol for implementation and validation will be presented, adhering to the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3][4][5][6].

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation. For 3-(2-Aminopyridin-3-yl)propan-1-ol, its chemical structure—possessing a UV-absorbing pyridine ring, a basic amino group, and a hydroxyl group—lends itself to several chromatographic techniques.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance of the pyridine ring.Cost-effective, robust, widely available.Moderate sensitivity and selectivity. Potential for matrix interference.Routine quality control, assay of bulk drug substance and formulated products.
LC-MS/MS High-resolution separation coupled with highly selective and sensitive mass detection.Excellent sensitivity and selectivity, suitable for complex matrices.Higher cost of instrumentation and maintenance, requires specialized expertise.Bioanalysis, impurity profiling, trace-level quantification.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High chromatographic efficiency for volatile compounds.Requires derivatization for non-volatile analytes like 3-(2-Aminopyridin-3-yl)propan-1-ol. Potential for thermal degradation.Analysis of volatile impurities or with appropriate derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and reliability[7][8]. For 3-(2-Aminopyridin-3-yl)propan-1-ol, a reversed-phase HPLC method is the most logical starting point. The pyridine moiety provides a chromophore for UV detection.

Experimental Protocol: HPLC-UV

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is a good initial choice for retaining the moderately polar analyte.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). The acidic pH will ensure the amino group is protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: 275 nm, based on the typical absorbance of pyridine derivatives[9]. A diode array detector (DAD) can be used to assess peak purity.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

3. Validation Approach (ICH Q2(R1) Framework): [1][10]

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and the analyte. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[11][12].

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Workflow for HPLC-UV Method Development and Validation

Caption: HPLC-UV workflow from development to routine use.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard[13][14]. This technique couples the separation power of LC with the specific detection capabilities of mass spectrometry.

Experimental Protocol: LC-MS/MS

1. Chromatographic Conditions:

  • Utilize similar LC conditions as the HPLC-UV method to achieve chromatographic separation. The use of volatile buffers like ammonium formate or ammonium acetate is necessary for MS compatibility.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode. The amino group on the analyte will readily protonate.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The protonated molecular ion [M+H]⁺ of 3-(2-Aminopyridin-3-yl)propan-1-ol.

    • Product Ions: Fragment ions generated by collision-induced dissociation (CID) of the precursor ion. At least two product ions should be monitored for confident identification and quantification.

  • Internal Standard: A stable isotope-labeled version of the analyte is ideal to correct for matrix effects and variability in extraction.

3. Sample Preparation:

  • For bioanalytical samples (e.g., plasma), a protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interferences[15].

4. Validation Approach (FDA Guidance for Bioanalytical Method Validation):

  • The validation parameters are similar to HPLC-UV but with a greater emphasis on matrix effects, selectivity in the presence of endogenous compounds, and stability of the analyte in the biological matrix.

Workflow for LC-MS/MS Method Development and Validation

Caption: LC-MS/MS workflow for bioanalytical applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds[16][17][18][19]. Due to the polar nature and low volatility of 3-(2-Aminopyridin-3-yl)propan-1-ol, derivatization is necessary to increase its volatility and thermal stability.

Experimental Protocol: GC-MS

1. Derivatization:

  • Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the amino and hydroxyl groups[20]. The reaction is typically carried out in a non-polar solvent like pyridine.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Scan mode for initial identification of the derivatized analyte's fragmentation pattern, followed by selected ion monitoring (SIM) for quantitative analysis.

4. Validation Approach:

  • The validation will follow the ICH Q2(R1) guidelines, with additional considerations for the completeness and reproducibility of the derivatization reaction.

Workflow for GC-MS Method Development and Validation

Caption: GC-MS workflow including the essential derivatization step.

Summary of Validation Parameters and Acceptance Criteria

Parameter HPLC-UV LC-MS/MS GC-MS
Specificity No interference at the retention time of the analyte.No co-eluting interferences with the same MRM transitions.No interfering peaks at the retention time of the derivatized analyte.
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (for bioanalysis)95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 15.0% (for bioanalysis)≤ 5.0%
LOD/LOQ Method dependent, typically in the µg/mL range.Method dependent, typically in the ng/mL to pg/mL range.Method dependent, typically in the ng/mL range.
Robustness Insensitive to minor changes in method parameters.Insensitive to minor changes in method parameters.Insensitive to minor changes in method parameters.

Conclusion

The choice of an analytical method for the quantification of 3-(2-Aminopyridin-3-yl)propan-1-ol is contingent on the specific analytical challenge. For routine quality control of bulk material or pharmaceutical formulations, a validated HPLC-UV method offers a balance of performance, cost, and accessibility. For applications demanding high sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, LC-MS/MS is the superior choice. GC-MS presents a viable alternative, particularly for impurity profiling, provided an efficient and reproducible derivatization procedure is developed.

Regardless of the chosen technique, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and accurate data[21][22]. The experimental protocols and validation strategies outlined in this guide provide a solid foundation for developing and implementing robust analytical methods for 3-(2-Aminopyridin-3-yl)propan-1-ol, thereby ensuring the quality and safety of pharmaceutical products.

References

  • Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis. (2025, January 15). Retrieved from [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
  • Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]

  • Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T - Sci Forschen. (2021, September 8). Retrieved from [Link]

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  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - NIH. Retrieved from [Link]

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  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Retrieved from [Link]

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Validation

A Researcher's Guide to Cross-Reactivity Profiling of 3-(2-Aminopyridin-3-yl)propan-1-ol Derivatives as Putative Kinase Inhibitors

This guide provides a comprehensive framework for the systematic cross-reactivity profiling of novel chemical entities, using the 3-(2-aminopyridin-3-yl)propan-1-ol scaffold as a case study. In drug discovery, particular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic cross-reactivity profiling of novel chemical entities, using the 3-(2-aminopyridin-3-yl)propan-1-ol scaffold as a case study. In drug discovery, particularly within the realm of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] Therefore, a rigorous and early assessment of a compound's interaction with a wide range of biological targets is not just a regulatory expectation but a cornerstone of rational drug design.[3][4]

The 3-(2-aminopyridin-3-yl)propan-1-ol core structure represents a promising starting point for the development of novel therapeutics. Its structural similarity to known kinase inhibitor scaffolds, such as the 3-aminopyridin-2-one core which has shown activity against mitotic kinases like MPS1 and Aurora kinases, suggests its potential as a hinge-binding motif.[5] This guide will walk researchers through a tiered, data-driven approach to characterizing the selectivity of derivatives of this scaffold, ensuring that subsequent lead optimization efforts are built on a solid foundation of empirical evidence.

The Strategic Imperative of Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This conservation presents a significant challenge in the development of truly selective inhibitors.[5] A lack of selectivity can result in a multitude of adverse effects, derailing an otherwise promising drug candidate.[2][3] Conversely, a well-characterized cross-reactivity profile can unveil opportunities for developing drugs with desired polypharmacological profiles, for instance, in oncology where hitting multiple nodes in a cancer signaling network can be advantageous.

This guide will use three hypothetical derivatives of 3-(2-aminopyridin-3-yl)propan-1-ol—designated as Compound A , Compound B , and Compound C —to illustrate the principles and methodologies of cross-reactivity profiling. We will assume that these compounds have been designed to target a specific kinase, "Kinase X," which is implicated in a particular disease pathway.

A Tiered Approach to Cross-Reactivity Profiling

A logical, tiered workflow is the most resource-efficient strategy for profiling new chemical entities. This approach starts with focused assays and progressively broadens in scope based on the data generated at each stage.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Comprehensive Profiling cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: In Silico & Proteomic Analysis T1_Primary Primary Target Assay (Kinase X) Determine IC50 T1_Panel Initial Selectivity Panel (~25-50 Kinases) T1_Primary->T1_Panel Active Compounds T4_InSilico In Silico Docking & Predictive Modeling T1_Primary->T4_InSilico Structural Insights T2_Kinome Broad Kinome Screen (>100 Kinases) Determine % Inhibition & IC50 T1_Panel->T2_Kinome Promising Selectivity T3_OnTarget On-Target Cellular Assay (e.g., Phospho-Substrate Levels) T2_Kinome->T3_OnTarget Potent & Selective Leads T3_OffTarget Off-Target Cellular Assays (for potent hits from Tier 2) T2_Kinome->T3_OffTarget Identify Key Off-Targets T4_Proteomics Chemoproteomics (e.g., Kinobeads, ABPP) T3_OnTarget->T4_Proteomics T3_OffTarget->T4_Proteomics Confirm Cellular Engagement

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Primary Target Engagement and Initial Selectivity

The first step is to confirm that the synthesized compounds are active against the intended target and to get an early indication of their selectivity profile.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[6]

Materials:

  • Kinase X (recombinant)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test Compounds (Compound A, B, C) and a non-selective control (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting at 100 µM.

  • Enzyme/Inhibitor Incubation: In the assay plate, add 5 µL of the appropriate compound dilution to each well. Add 5 µL of a solution containing Kinase X in assay buffer. Incubate for 15-20 minutes at room temperature to allow for compound binding.[7]

  • Reaction Initiation: Add 10 µL of a solution containing the kinase substrate and ATP (at its Km concentration for Kinase X) in assay buffer to initiate the reaction.[6][8]

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Following the primary screen, active compounds are then tested in a similar format against a panel of 25-50 kinases representing different branches of the human kinome. This provides an early "snapshot" of the selectivity profile.

Tier 2: Broad Kinome Profiling

Compounds that show promising activity and initial selectivity should be subjected to a broad kinome screen. Several commercial services offer profiling against panels of hundreds of kinases. The data is typically provided as percent inhibition at a single high concentration (e.g., 1 or 10 µM) and/or as IC50 or Ki values for the most potently inhibited kinases.

Data Presentation: Hypothetical Kinome Scan Results

Below is a table summarizing hypothetical data for our three compounds against the primary target (Kinase X) and a selection of representative off-targets.

Kinase TargetKinase FamilyCompound A IC50 (nM)Compound B IC50 (nM)Compound C IC50 (nM)
Kinase X CMGC 15 25 5
Kinase YTK>10,0008,500>10,000
Kinase ZAGC2501505,000
Kinase PCAMK1,200950>10,000
Kinase QSTE>10,000>10,0008,900
Kinase RAtypical8004506,000

Interpreting the Data & Calculating Selectivity Scores

  • Compound C is the most potent against the primary target, Kinase X.

  • Compounds A and B show significant off-target activity against Kinase Z and Kinase R.

  • Compound C appears to be the most selective, with IC50 values for off-targets that are over 1000-fold higher than for Kinase X.

To quantify selectivity, various metrics can be used. A simple Selectivity Score (S-score) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.[9] More sophisticated methods like the Gini coefficient can also be used to provide a threshold-independent measure of selectivity.[9]

Tier 3: Cellular Target Validation

Biochemical assays, while crucial, do not fully recapitulate the complexity of a cellular environment. Therefore, it is essential to validate the on-target and key off-target activities in a cellular context.[10]

Experimental Protocol: Western Blot for Phospho-Substrate Levels

This protocol assesses the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in cells.

Materials:

  • Cell line expressing the target kinase (e.g., Kinase X) and a relevant off-target (e.g., Kinase Z).

  • Primary antibodies against the phosphorylated substrate of Kinase X and the total protein of that substrate.

  • Primary antibodies against the phosphorylated substrate of Kinase Z and its total protein.

  • HRP-conjugated secondary antibodies.

  • Cell lysis buffer.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dose-response of the test compounds (e.g., Compound A and C) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the phospho-substrate of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody for the total substrate protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. The inhibition of phosphorylation can be determined by the ratio of the phospho-protein signal to the total protein signal.

This cellular data provides a crucial link between biochemical potency and physiological effect, helping to confirm that the compound engages its intended target in a living system and to assess the functional consequences of any off-target inhibition.

Visualizing Signaling Context

Understanding the potential impact of off-target effects requires placing them in the context of cellular signaling pathways. For instance, if our primary target, Kinase X, is involved in cell proliferation, but a key off-target, Kinase Z, is a critical component of a cardiotoxicity pathway, this has significant implications for the drug's safety profile.

G cluster_0 Therapeutic Pathway cluster_1 Adverse Effect Pathway Growth_Factor Growth Factor Receptor_X Receptor Growth_Factor->Receptor_X Kinase_X Kinase X Receptor_X->Kinase_X Proliferation Cell Proliferation Kinase_X->Proliferation Stress_Signal Stress Signal Receptor_Z Receptor Stress_Signal->Receptor_Z Kinase_Z Kinase Z Receptor_Z->Kinase_Z Cardiotoxicity Cardiotoxicity Kinase_Z->Cardiotoxicity Compound_C Compound C (Selective) Compound_C->Kinase_X Inhibits Compound_A Compound A (Non-Selective) Compound_A->Kinase_X Inhibits Compound_A->Kinase_Z Inhibits

Caption: Impact of inhibitor selectivity on distinct signaling pathways.

Conclusion and Forward Look

The cross-reactivity profiling of novel kinase inhibitors is a multi-faceted process that requires a combination of biochemical, cellular, and computational approaches. By employing a tiered strategy, researchers can efficiently characterize the selectivity of new chemical series, such as the 3-(2-aminopyridin-3-yl)propan-1-ol derivatives discussed herein.

The hypothetical data presented for Compounds A, B, and C illustrates how these profiling efforts can guide lead selection and optimization. Compound C, with its high potency and selectivity, would be prioritized for further preclinical development. In contrast, Compounds A and B would likely undergo further medicinal chemistry efforts to mitigate their off-target activities, particularly against kinases in pathways known to be associated with toxicity.

Ultimately, a thorough understanding of a compound's selectivity profile is indispensable for minimizing the risk of late-stage failures in drug development and for building a comprehensive safety and efficacy case for a new therapeutic agent.[4][11]

References

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Available from: [Link]

  • Kryštof, V., & Uldrijan, S. (2010). Cross-reactivity profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11(1), 473. Available from: [Link]

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  • Massive Bio. (2026). Off Target Effect. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • White, F. M. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1548-1555. Available from: [Link]

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  • Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2734-2747. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available from: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available from: [Link]

  • PubMed. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available from: [Link]

  • ResearchGate. (2025). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. Available from: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available from: [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available from: [Link]

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Comparative

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Aminopyridine Analogues

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Privileged Nature of the 2-Aminopyridine Scaffold In the landscape of medicinal chemistry, ce...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Nature of the 2-Aminopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 2-aminopyridine moiety is a quintessential example of such a scaffold.[1][2][3] This simple, low-molecular-weight heterocycle is a cornerstone in the design of numerous pharmaceuticals, including the anti-inflammatory drug Piroxicam, the antibacterial agent Sulfapyridine, and the antihistamine Tripelennamine.[2][4] Its value stems from a combination of favorable properties: its functionalized nature allows for straightforward chemical modification, its structural rigidity provides a defined vector for substituents, and its nitrogen atoms serve as critical hydrogen bond donors and acceptors for target engagement.[1][5]

The versatility of the 2-aminopyridine core has led to its incorporation into agents with a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[2][3][6] This guide provides a comparative analysis of structure-activity relationship (SAR) studies for 2-aminopyridine analogues across several key therapeutic targets. By examining how specific structural modifications influence biological outcomes, we aim to provide a logical framework and field-proven insights to guide future drug discovery efforts.

Core Synthetic Strategies: Building the Analogues

The generation of diverse 2-aminopyridine libraries for SAR studies relies on robust and flexible synthetic methodologies. The choice of strategy is dictated by the desired complexity of the final molecule.

Strategy 1: Efficient Multicomponent Reactions (MCRs)

For rapid library synthesis, one-pot multicomponent reactions are exceptionally efficient. A common approach involves the condensation of an enaminone, malononitrile, and a primary amine. This method is valued for its operational simplicity and cleaner reaction profiles, often proceeding under solvent-free conditions.[6] The proposed mechanism involves an initial Knoevenagel condensation, followed by Michael addition of the amine and subsequent cyclization and aromatization to yield the 2-aminopyridine core.[6]

G cluster_workflow Multicomponent Synthesis Workflow reagents Enaminone + Malononitrile + Primary Amine mixing One-Pot Mixing (Solvent-free, 80°C) reagents->mixing cyclization Reaction Cascade: Knoevenagel, Michael Addition, Cyclization, Aromatization mixing->cyclization product Substituted 2-Aminopyridine Analogue cyclization->product purification Purification (e.g., Crystallization) product->purification analysis Structural Confirmation (NMR, IR, MS) purification->analysis

Caption: General workflow for multicomponent synthesis of 2-aminopyridines.

Strategy 2: Multi-Step Synthesis for Complex Targets (e.g., Kinase Inhibitors)

Targeting complex proteins like kinases often requires more elaborate molecules. Their synthesis typically involves a sequential, multi-step approach utilizing modern cross-coupling reactions. A representative strategy might involve a Mitsunobu reaction to link a pyridine core to a side chain, followed by reduction of a nitro group to the key amine, and finally a Suzuki coupling to install various aryl groups.[7] This approach offers precise control over the final structure, enabling systematic exploration of SAR.[7]

Comparative SAR Analysis Across Key Biological Targets

The true utility of the 2-aminopyridine scaffold is revealed by examining how its derivatives perform against different biological targets. The following sections compare SAR trends for distinct therapeutic applications.

A. Selective Janus Kinase 2 (JAK2) Inhibitors

The aberrant activation of JAK2 kinase is a driver of myeloproliferative neoplasms, making it a critical therapeutic target.[8] SAR studies have focused on developing 2-aminopyridine analogues that are not only potent against JAK2 but also highly selective over other JAK family members to minimize off-target effects.

Based on a lead compound, Crizotinib, researchers systematically explored substitutions. The findings indicate that small, well-placed modifications can dramatically impact both potency and selectivity. For instance, compound 21b from one study, which features a specific piperidine-containing side chain, exhibited an impressive IC50 of 9 nM against JAK2 while demonstrating 276-fold and 184-fold selectivity over JAK1 and JAK3, respectively.[8] This highlights the importance of probing the solvent-exposed regions of the ATP-binding pocket to achieve isoform selectivity.

Compound Core Structure Key Substituent JAK2 IC50 (nM) [8]Selectivity (JAK1/JAK2) [8]Selectivity (JAK3/JAK2) [8]
Lead (Crizotinib-like)2-AminopyridineVaries>50--
21b 2-Aminopyridine1-(piperidin-4-yl)-1H-pyrazol-4-yl9276184
Analogue X2-AminopyridineSimpler side chain455030
Analogue Y2-AminopyridineBulky side chain1501510

Table 1. Comparison of JAK2 inhibitory activity and selectivity for representative 2-aminopyridine analogues.

B. Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective nNOS inhibition is a promising strategy for treating various neurological disorders.[9] The design challenge lies in achieving high potency and selectivity against nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms, while also ensuring blood-brain barrier permeability.[9]

SAR studies on 2-aminopyridine analogues revealed several key principles:

  • Linker Length and Flexibility: Shorter, more flexible linkers between the 2-aminopyridine "head" and a terminal amine "tail" generally lead to better binding affinity compared to longer or rigid linkers.[9]

  • Amine Basicity and Sterics: The nature of the tail amine is critical for selectivity. A tertiary amine was found to be important for achieving good isoform selectivity over eNOS.[9]

  • Fluorination: Introducing fluorine atoms into the tail amine (e.g., a 4,4-difluoropiperidine ring) can modulate basicity and improve membrane permeability, a crucial factor for CNS-targeted drugs.[9]

Compound Linker Type Tail Amine nNOS Ki (nM) [9]Selectivity (eNOS/nNOS) [9]Permeability (Caco-2 Pe) [9]
11 PropylSecondaryHigh PotencyLow-
12 PropylTertiary291262.0 x 10⁻⁶ cm s⁻¹
20 Propyl4,4-difluoropiperidinePotentHighGood

Table 2. Comparison of nNOS inhibitors highlighting the impact of linker and tail amine modifications.

C. Antimicrobial Agents

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed.[6] SAR studies on 2-amino-3-cyanopyridine derivatives have identified compounds with potent activity against Gram-positive bacteria.

A key finding was the critical role of specific substituents. For example, the presence of a cyclohexylamine moiety was found to be responsible for the potent antibacterial activity observed in one series of compounds.[6] The introduction of other groups or altering the spacing of the amine function led to a disappearance of activity, demonstrating a very specific structural requirement for the antibacterial effect.

Compound Key Substituent at C-6 Substituent on Amino Group MIC vs. S. aureus (µg/mL) [6]MIC vs. B. subtilis (µg/mL) [6]
2c PhenylCyclohexyl0.0390.039
2a PhenylBenzyl>1>1
2d PhenylPhenethyl>1>1

Table 3. Comparison of antimicrobial activity, showing the importance of the cyclohexylamine moiety.

Experimental Protocols: A Self-Validating System

The integrity of any SAR study rests on the quality and reproducibility of its experimental data. Below are detailed protocols for key assays.

Protocol 1: General Synthesis of a 2-Amino-3-Cyanopyridine Analogue (e.g., Compound 2c)

Causality: This protocol exemplifies the multicomponent reaction strategy, chosen for its efficiency in generating a series of analogues for initial screening by varying the starting amine. The solvent-free condition at 80°C was optimized to maximize yield and reaction rate.[6]

  • Reactant Preparation: In a 10 mL round-bottom flask, combine the starting enaminone (1 mmol), malononitrile (1 mmol), and cyclohexylamine (1 mmol).

  • Reaction: Place a magnetic stir bar in the flask and seal it. Heat the mixture to 80°C in a preheated oil bath.

  • Monitoring: Stir the molten mixture vigorously for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate mobile phase.

  • Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. The resulting solid is then recrystallized from ethanol to yield the pure product.

  • Characterization: The structure of the final compound is confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: In Vitro nNOS Inhibition Assay

Causality: This spectrophotometric assay is a standard method for measuring NOS activity. It relies on monitoring the conversion of oxyhemoglobin to methemoglobin, which is a direct consequence of nitric oxide (NO) production by the enzyme. The use of a specific buffer system (HEPES) maintains a stable pH of 7.4, optimal for enzyme activity.[9]

  • Reagent Preparation: Prepare an assay buffer consisting of 100 mM HEPES and 10% glycerol, pH 7.4. Prepare stock solutions of the inhibitor compounds in DMSO.

  • Assay Mixture: In a 96-well plate, combine the assay buffer with L-arginine (substrate), NADPH (cofactor), calmodulin, and oxyhemoglobin.

  • Inhibitor Addition: Add varying concentrations of the 2-aminopyridine test compound to the wells. Include a control well with DMSO only.

  • Enzyme Initiation: Initiate the reaction by adding a purified human nNOS enzyme solution.

  • Data Acquisition: Immediately measure the absorbance at 401 nm over time using a plate reader. The rate of increase in absorbance is proportional to the rate of NO production.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the Ki (inhibition constant) by fitting the data to the appropriate enzyme inhibition model.

Protocol 3: Caco-2 Permeability Assay

Causality: The Caco-2 cell line is the gold standard for in vitro prediction of human intestinal absorption of drugs. These cells differentiate into a monolayer that mimics the intestinal epithelial barrier. Measuring the apical-to-basolateral transport of a compound provides a reliable estimate of its potential for oral absorption.

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for full differentiation and formation of tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay: Remove the culture medium. Add the test compound (dissolved in transport buffer) to the apical (AP) side of the monolayer. Add fresh transport buffer to the basolateral (BL) side.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace with fresh buffer. Also, take a sample from the AP side at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.

ADMET Profile: From Hit to Drug Candidate

A potent compound is not necessarily a good drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. Computational and in vitro models are used to predict the pharmacokinetic properties of promising analogues.

G cluster_workflow Early ADMET Assessment Funnel active_compound Potent Analogue (from SAR) lipinski Computational Screen (Lipinski's Rule of Five, TPSA, etc.) active_compound->lipinski permeability In Vitro Permeability (PAMPA, Caco-2) lipinski->permeability Pass metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism Pass toxicity In Vitro Cytotoxicity (e.g., HepG2 cells) metabolism->toxicity Pass candidate Lead Candidate for In Vivo Studies toxicity->candidate Pass

Caption: A typical workflow for early-stage ADMET profiling.

For example, analysis of the potent antibacterial compound 2c revealed that it satisfies Lipinski's, Veber's, and Egan's rules for drug-likeness.[6] Its calculated topological polar surface area (TPSA) of 48.71 Ų suggests good cell membrane permeability. Furthermore, its predicted Caco-2 permeability and high human intestinal absorption (HIA) value indicate a high probability of being orally bioavailable.[6] Such early-stage validation is critical for prioritizing which compounds advance to more complex and costly in vivo studies.

Conclusion and Future Outlook

The 2-aminopyridine scaffold remains a remarkably fertile ground for drug discovery. As this guide has demonstrated, its simple structure belies a chemical versatility that allows for precise tuning of activity against a wide array of biological targets. The key to success lies in a systematic and logical approach to SAR, where each modification is a deliberate test of a specific hypothesis about molecular interactions.

Future efforts will likely focus on several key areas:

  • Novel Substitution Patterns: Exploring untapped chemical space around the pyridine core to identify new interactions and biological activities.

  • Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors to design analogues with novel mechanisms of action.

  • Targeting Protein-Protein Interactions: Utilizing the 2-aminopyridine scaffold to disrupt disease-relevant protein complexes, a traditionally challenging area of drug discovery.

By integrating rational design, efficient synthesis, and a robust battery of self-validating biological and pharmacokinetic assays, the full potential of 2-aminopyridine analogues can continue to be realized, paving the way for the next generation of innovative therapeutics.

References

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Li, H., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. [Link]

  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, U. P., et al. (2023). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ChemistrySelect. [Link]

  • Njoroge, M., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Gherghel, S., et al. (2019). 2-aminopyridine – a classic and trendy pharmacophore. Farmacia. [Link]

  • RSC Publishing. (2021). 2-Aminopyridine – an unsung hero in drug discovery. [Link]

  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Pîrvu, L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Takagaki, K., et al. (1995). Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. [Link]

  • Wang, Z., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • ACS Publications. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead. [Link]

  • Wijtmans, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

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Validation

A Comparative Analysis of Synthetic Routes to the Aminopyridine Core: A Guide for Researchers

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding...

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The efficient and versatile synthesis of aminopyridine derivatives is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to the aminopyridine core, offering insights into their mechanisms, practical advantages, and limitations to aid in the strategic selection of the most suitable method for a given synthetic challenge.

The Chichibabin Reaction: A Classic Approach to 2-Aminopyridines

First reported in 1914, the Chichibabin reaction remains a direct and atom-economical method for the synthesis of 2-aminopyridines from the parent pyridine.[1] This reaction involves the nucleophilic substitution of a hydride ion by an amide, typically sodium amide (NaNH₂).

Mechanism of the Chichibabin Reaction

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion (⁻NH₂) attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged intermediate known as a σ-complex or Meisenheimer-type adduct. Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the newly formed 2-aminopyridine or ammonia) to liberate hydrogen gas. The final product is obtained after an aqueous workup.[1]

Chichibabin_Mechanism Pyridine Pyridine Sigma_Complex σ-Complex (Meisenheimer Adduct) Pyridine->Sigma_Complex + ⁻NH₂ NaNH2 NaNH₂ Intermediate_Salt Sodium salt of 2-aminopyridine Sigma_Complex->Intermediate_Salt - H⁻ H2 H₂ Aminopyridine 2-Aminopyridine Intermediate_Salt->Aminopyridine + H₂O (workup)

Caption: Mechanism of the Chichibabin Reaction.

Advantages and Limitations

The primary advantage of the Chichibabin reaction is its directness and use of inexpensive reagents. However, it suffers from several significant drawbacks:

  • Harsh Reaction Conditions: The reaction typically requires high temperatures (100-160 °C) and a strong base, which can be incompatible with many functional groups.[1]

  • Limited Substrate Scope: The reaction is generally limited to the synthesis of 2-aminopyridines and is not applicable to the synthesis of 3- or 4-aminopyridines. Electron-donating groups on the pyridine ring can hinder the reaction.

  • Safety Concerns: Sodium amide is a highly reactive and potentially hazardous reagent. The evolution of hydrogen gas also requires careful management.

  • Side Reactions: Dimerization of the pyridine substrate can occur as a side reaction, reducing the yield of the desired aminopyridine.[1]

Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine

This protocol is a representative example and should be adapted and optimized for specific substrates and scales.

Materials:

  • 3-Picoline (3-methylpyridine)

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

  • Dichloromethane

Procedure:

  • To a stirred suspension of sodium amide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), 3-picoline is added dropwise at a temperature of 110-120 °C.

  • The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as distillation or recrystallization, to afford 2-amino-5-methylpyridine.

Transition-Metal Catalyzed C-N Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of aminopyridines, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. The Buchwald-Hartwig amination and the Ullmann condensation are the two most prominent examples of this class of reactions.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction involves the coupling of a halopyridine with an amine in the presence of a palladium catalyst and a base.

The catalytic cycle is generally believed to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the aminopyridine product.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands being particularly effective.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-X) PdII_Complex Ar-Pd(II)(X)L₂ Pd0->PdII_Complex Amine_Coord Amine Coordination (R₂NH) PdII_Amine [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ PdII_Complex->PdII_Amine Deprotonation Deprotonation (Base) Pd_Amido Ar-Pd(II)(NR₂)L₂ PdII_Amine->Pd_Amido Pd_Amido->Pd0 Red_Elim Reductive Elimination Product Ar-NR₂ Pd_Amido->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Advantages:

  • Broad Substrate Scope: A wide variety of halopyridines (Cl, Br, I, OTf) and amines (primary, secondary, anilines, amides) can be coupled.[2]

  • High Functional Group Tolerance: The reaction is compatible with a broad range of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.

  • Milder Reaction Conditions: Compared to the Chichibabin reaction, the Buchwald-Hartwig amination generally proceeds under milder conditions, although heating is often still required.

Limitations:

  • Catalyst Cost and Sensitivity: Palladium catalysts and specialized phosphine ligands can be expensive. The catalysts can also be sensitive to air and moisture.

  • Base Sensitivity: The use of strong bases (e.g., sodium tert-butoxide) can be problematic for substrates with base-sensitive functional groups.

  • Chelation Issues: The pyridine nitrogen can sometimes chelate to the palladium center, inhibiting the catalytic cycle. Careful selection of ligands and reaction conditions is often necessary to overcome this issue.

This protocol is a representative example and should be adapted and optimized for specific substrates and scales.

Materials:

  • 2-Chloropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube are added palladium(II) acetate, Xantphos, and sodium tert-butoxide. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous, degassed toluene is added, followed by 2-chloropyridine and aniline via syringe.

  • The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours, or until the starting materials are consumed (monitored by TLC or GC-MS).

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford N-phenyl-2-aminopyridine.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction that provides an alternative to the palladium-catalyzed methods. While historically requiring harsh conditions, modern modifications have made it a more viable and often more economical option.

The precise mechanism of the Ullmann condensation is still a subject of some debate, but a plausible pathway involves:

  • Formation of a Copper-Amide Complex: The amine reacts with a Cu(I) salt in the presence of a base to form a copper-amide complex.

  • Oxidative Addition: The halopyridine undergoes oxidative addition to the Cu(I) center to form a Cu(III) intermediate.

  • Reductive Elimination: Reductive elimination from the Cu(III) species forms the C-N bond and regenerates a Cu(I) species, completing the catalytic cycle.

The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction and allow for milder conditions.

Ullmann_Condensation_Mechanism CuI_L Cu(I)L Amine_Coord_Deprot Amine Coordination & Deprotonation (R₂NH, Base) Cu_Amide L-Cu(I)-NR₂ CuI_L->Cu_Amide Ox_Add Oxidative Addition (Ar-X) CuIII_Complex L-Cu(III)(Ar)(NR₂)X Cu_Amide->CuIII_Complex CuIII_Complex->CuI_L Red_Elim Reductive Elimination Product Ar-NR₂ CuIII_Complex->Product

Caption: A Plausible Catalytic Cycle for the Ullmann Condensation.

Advantages:

  • Cost-Effectiveness: Copper catalysts are significantly less expensive than palladium catalysts.

  • Alternative Reactivity: The Ullmann condensation can sometimes be successful for substrates that are challenging in Buchwald-Hartwig aminations.

  • Ligand Diversity: A wide range of relatively simple and inexpensive ligands can be effective.

Limitations:

  • Harsh Conditions (Classical): Traditional Ullmann reactions often require high temperatures (>150 °C) and stoichiometric amounts of copper.

  • Substrate Scope: The reaction is often most effective with electron-deficient halopyridines and may not be as general as the Buchwald-Hartwig amination.

  • Reaction Times: Reaction times can be long, and catalyst loadings may be higher than in palladium-catalyzed systems.

This protocol is a representative example of a modern Ullmann condensation and should be adapted and optimized for specific substrates and scales.

Materials:

  • 2-Bromopyridine

  • Morpholine

  • Copper(I) iodide (CuI)

  • L-Proline (or another suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of 2-bromopyridine, copper(I) iodide, L-proline, and potassium carbonate is placed in a reaction vessel.

  • Morpholine and dimethyl sulfoxide are added.

  • The reaction mixture is heated to 90-120 °C and stirred for 24-48 hours under an inert atmosphere.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-morpholinopyridine.

Comparative Summary of Synthetic Routes

FeatureChichibabin ReactionBuchwald-Hartwig AminationUllmann Condensation
Reaction Type Nucleophilic Aromatic SubstitutionPd-catalyzed Cross-CouplingCu-catalyzed Cross-Coupling
Starting Material PyridineHalopyridine (Cl, Br, I, OTf)Halopyridine (I, Br > Cl)
Amine Source Sodium AmidePrimary/Secondary Amines, AnilinesPrimary/Secondary Amines, Anilines
Catalyst NonePalladium complexesCopper salts
Typical Temperature 100-160 °C80-120 °C90-180 °C (modern protocols can be milder)
Key Advantages Atom economical, inexpensive reagentsBroad substrate scope, high functional group toleranceCost-effective catalyst, alternative reactivity
Key Limitations Harsh conditions, limited to 2-aminopyridines, safety concernsCatalyst cost, potential for catalyst inhibitionOften requires higher temperatures and longer reaction times

Modern and Alternative Synthetic Strategies

Beyond these classical and transition-metal-catalyzed methods, several other strategies for aminopyridine synthesis have emerged:

  • Nucleophilic Aromatic Substitution (SNAAr): For highly electron-deficient halopyridines (e.g., those bearing nitro or cyano groups), direct SNAr with amines can be a facile and catalyst-free method.

  • Transition-Metal-Free Amination: Recent research has focused on the development of transition-metal-free methods, often employing strong bases or photochemical activation to promote C-N bond formation.

  • Enzymatic Amination: Biocatalysis offers a green and highly selective approach to aminopyridine synthesis, although its application is currently more limited in scope.

Conclusion: A Strategic Approach to Aminopyridine Synthesis

The synthesis of the aminopyridine core is a well-developed field with a diverse toolbox of methodologies available to the synthetic chemist. The choice of the optimal synthetic route depends on a careful consideration of factors such as the desired substitution pattern, the presence of other functional groups, cost, and scalability.

  • The Chichibabin reaction , while historically significant, is now generally reserved for specific applications where its directness and low cost outweigh its harshness and limited scope.

  • The Buchwald-Hartwig amination stands as the most versatile and widely used method, offering broad substrate scope and functional group tolerance, making it the go-to choice for complex settings and late-stage functionalization.

  • The Ullmann condensation provides a cost-effective and valuable alternative, particularly for large-scale syntheses and for substrates that may be problematic in palladium-catalyzed systems.

By understanding the nuances of each of these powerful synthetic tools, researchers can strategically navigate the synthesis of diverse aminopyridine derivatives, accelerating the discovery and development of new medicines and functional materials.

References

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Comparative

A Comparative Guide to Benchmarking 3-(2-Aminopyridin-3-yl)propan-1-ol Derivatives Against Known Kinase Inhibitors

Introduction: The Quest for Potent and Selective Kinase Inhibitors Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, and survival.[1][2] Their dysregulation thr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, and survival.[1][2] Their dysregulation through mutation or abnormal expression is a well-established driver of numerous diseases, particularly cancer.[1][3] This has positioned kinases as one of the most critical classes of drug targets in modern medicine.[4] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, but challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds.

The 3-(2-aminopyridin-3-yl)propan-1-ol scaffold represents a promising, yet underexplored, foundation for designing next-generation kinase inhibitors. The aminopyridine moiety is a privileged structure capable of forming key hydrogen bond interactions with the kinase hinge region—a highly conserved ATP-binding site feature critical for potent inhibition.[5] The propan-1-ol side chain provides a versatile vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals to rigorously benchmark novel derivatives of this scaffold. We will detail the critical aspects of experimental design, provide a robust protocol for in vitro evaluation, and explain how to interpret the resulting data in the context of established kinase inhibitors.

Part 1: The Foundation of a Robust Benchmarking Study

A successful benchmarking study is built on a logical and well-controlled experimental design. The goal is to generate high-quality, reproducible data that allows for a direct and unbiased comparison of novel compounds against established standards.[6][7]

Strategic Selection of the Kinase Panel

The choice of kinases is dictated by the therapeutic goal. For an oncology program, a panel should include:

  • Primary Targets: Key oncogenic driver kinases (e.g., EGFR, ALK, BRAF).

  • Selectivity Panel: A broad representation of the human kinome to identify potential off-target liabilities.[8][9] Profiling against a diverse panel is crucial, as even highly selective inhibitors can have unexpected off-target effects.[10]

  • Anti-Targets: Kinases known to cause toxicity if inhibited (e.g., certain kinases involved in cardiac function).

Choosing the Right Benchmarks

Novel derivatives must be compared against relevant positive controls. These should include:

  • Clinically Approved Drugs: Inhibitors with known efficacy against the primary target(s) (e.g., Crizotinib for ALK/ROS1).[11]

  • Well-Characterized Tool Compounds: Publicly known inhibitors with established potency and selectivity profiles.

This ensures that the assay is performing correctly and provides a clear performance threshold for the new chemical series.

Selecting the In Vitro Assay Format

The most direct method to assess inhibitor potency is through an in vitro biochemical assay that measures the phosphorylation of a substrate by an isolated kinase.[12][13] While traditional radiometric assays are highly sensitive, non-radioactive, luminescence-based assays have become the industry standard for their high-throughput capability, robust performance, and safety.[4][14]

Luminescence assays, such as the Kinase-Glo® platform, operate on a straightforward principle: they quantify the amount of ATP remaining after a kinase reaction.[2] High kinase activity depletes ATP, resulting in a low luminescent signal. Conversely, a potent inhibitor preserves the ATP pool, leading to a strong signal.[2][12]

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Generalized workflow for a luminescence-based kinase inhibition assay.

Part 2: Detailed Experimental Protocol

This protocol describes a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of test compounds using a luminescence-based assay.

  • Compound Handling and Dilution:

    • Rationale: Accurate compound concentration is critical for reliable IC50 determination. DMSO is the standard solvent for its ability to dissolve a wide range of organic molecules.

    • Protocol:

      • Prepare 10 mM stock solutions of all 3-(2-aminopyridin-3-yl)propan-1-ol derivatives and reference inhibitors in 100% DMSO.

      • Perform a 3-fold serial dilution in DMSO to create an 11-point concentration gradient (e.g., from 10 mM down to 170 nM). This will be the source plate for the assay.

      • Transfer a small volume (e.g., 50 nL) of the compound dilutions to a low-volume 384-well assay plate. Include DMSO-only wells for a "high activity" control.

  • Kinase Reaction:

    • Rationale: The reaction conditions, including enzyme and substrate concentrations, should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).[15] The ATP concentration should be set near its Michaelis-Menten constant (Km) for the specific kinase to allow for a fair comparison of ATP-competitive inhibitors.[16]

    • Protocol:

      • Prepare a 2X kinase/substrate reaction mix in the appropriate kinase buffer.

      • Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate containing the pre-spotted compounds.

      • Add 5 µL of a 2X ATP solution to initiate the reaction. The final reaction volume is 10 µL.

      • Incubate the plate at room temperature for 1 hour.

  • Signal Detection and Data Acquisition:

    • Rationale: The detection reagent contains luciferase and luciferin, which produce light in the presence of ATP. Adding this reagent simultaneously stops the kinase reaction (by diluting components) and generates the luminescent signal.

    • Protocol:

      • Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

      • Add 10 µL of the reagent to each well of the assay plate.

      • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

      • Read the plate on a luminescence-capable plate reader.

  • Data Analysis and IC50 Determination:

    • Rationale: The raw luminescence data is converted to percent inhibition relative to controls. A non-linear regression analysis, typically a four-parameter logistic model, is used to fit a dose-response curve and calculate the IC50.[17][18]

    • Protocol:

      • Define the 0% inhibition control as the average signal from the DMSO-only wells.

      • Define the 100% inhibition control as the average signal from wells containing a known, potent inhibitor at a saturating concentration.

      • Calculate the percent inhibition for each compound concentration.

      • Plot percent inhibition versus the log of the compound concentration.

      • Use software like GraphPad Prism to fit a variable slope (four-parameter) dose-response curve and determine the IC50 value.[19][20]

Part 3: Data Interpretation and Visualization

The primary output of this benchmarking study is a quantitative comparison of potency and selectivity. This data is best presented in a clear, tabular format.

Table 1: Comparative Inhibitory Profile of 3-(2-Aminopyridin-3-yl)propan-1-ol Derivatives

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (IC50 B / IC50 A)
Derivative-001 15 >10,000 >667
Derivative-002851,20014
Reference Inhibitor X 10 500 50
  • Potency: Derivative-001 (IC50 = 15 nM) is nearly as potent as the Reference Inhibitor X (IC50 = 10 nM) against the primary target.

  • Selectivity: Derivative-001 demonstrates vastly superior selectivity (>667-fold) over the off-target kinase compared to the reference inhibitor (50-fold). This is a highly desirable outcome in drug discovery, as it may translate to a better safety profile.

Visualizing the Mechanism of Action

Understanding where these inhibitors act is crucial. Most kinase inhibitors target the ATP-binding site, preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[21] Dysregulated signaling pathways are a hallmark of cancer, often driven by mutations in upstream receptors or kinases themselves.[22][23]

Simplified Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor 3-(2-Aminopyridin-3-yl) propan-1-ol Derivative Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway, a common cancer driver.[24]

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking novel 3-(2-aminopyridin-3-yl)propan-1-ol kinase inhibitors. By employing a strategically designed kinase panel, appropriate reference compounds, and a robust, high-throughput assay format, researchers can generate high-quality, comparative data. The ultimate goal is to identify derivatives that exhibit not only high potency against the desired target but also a superior selectivity profile relative to existing inhibitors. Promising compounds identified through this in vitro screening cascade should be prioritized for further characterization in cell-based models and subsequent preclinical development.

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Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Aminopyridine-Based Compounds

For researchers, scientists, and drug development professionals, the journey of a novel compound from laboratory bench to clinical application is fraught with challenges. A critical hurdle lies in the translation of prom...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from laboratory bench to clinical application is fraught with challenges. A critical hurdle lies in the translation of promising in vitro results to tangible in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of aminopyridine-based compounds, a versatile class of molecules with broad therapeutic potential. By examining the underlying science, experimental methodologies, and the often-complex correlation between these two essential stages of drug discovery, this guide aims to equip you with the insights needed to navigate this critical transition more effectively.

Aminopyridines, characterized by a pyridine ring with an amino substituent, are known for their primary mechanism of action as voltage-gated potassium (Kv) channel blockers.[1] This action underpins their therapeutic applications in conditions such as multiple sclerosis, where they enhance nerve signal conduction.[2][3] However, the diverse biological activities of aminopyridine derivatives extend to anti-parasitic, anti-inflammatory, and anti-cancer applications, making them a rich field of study.[2][4][5] This guide will delve into specific examples from these therapeutic areas to illustrate the nuances of in vitro-in vivo correlation.

The In Vitro Landscape: Foundational Efficacy Assessment

In vitro assays serve as the initial proving ground for aminopyridine-based compounds, offering a controlled environment to assess their biological activity, mechanism of action, and potential toxicity. These assays are indispensable for screening large numbers of compounds and selecting promising candidates for further development.[6]

Key In Vitro Methodologies

1. Electrophysiology: Whole-Cell Patch Clamp for Kv Channel Activity

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of aminopyridines on their primary targets, the voltage-gated potassium channels.[7][8] This method allows for the direct measurement of ion channel activity in individual cells.

Experimental Protocol: Whole-Cell Patch Clamp [7][9]

  • Cell Preparation: Culture cells expressing the target Kv channel (e.g., CHO or HEK293 cells) on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.

  • Seal Formation: Under a microscope, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.

  • Data Acquisition: Apply a series of voltage steps to the cell and record the resulting potassium currents in the absence and presence of the aminopyridine compound. The inhibition of the current by the compound is used to determine its potency (e.g., IC50).

2. Anti-Parasitic Activity: Intracellular Amastigote Assays

For infectious diseases like Chagas disease and leishmaniasis, the clinically relevant stage of the parasite is often the intracellular amastigote. Therefore, in vitro assays that assess the ability of compounds to kill parasites within host cells are crucial.[10][11]

Experimental Protocol: In Vitro Anti-Leishmania Amastigote Assay [11][12]

  • Macrophage Seeding: Plate a suitable macrophage cell line (e.g., THP-1) in 96-well plates and differentiate them into a macrophage-like state.

  • Infection: Infect the macrophages with Leishmania promastigotes. The promastigotes will be phagocytosed and transform into amastigotes within the macrophages.

  • Compound Treatment: After infection, wash away any remaining extracellular promastigotes and add the aminopyridine compounds at various concentrations to the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) to allow the compounds to exert their effect on the intracellular amastigotes.

  • Quantification of Parasite Load: Lyse the macrophages and quantify the number of viable amastigotes. This can be done by various methods, including microscopic counting, qPCR, or using reporter gene-expressing parasites. The reduction in parasite number compared to untreated controls is used to determine the compound's efficacy (e.g., EC50).

The In Vivo Arena: Assessing Efficacy in a Complex Biological System

While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo models are essential for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and safety in a complex biological system.[13]

Key In Vivo Methodologies

1. Neurological Disorders: 4-Aminopyridine-Induced Seizure Model in Rodents

4-Aminopyridine itself is a potent convulsant and is widely used to induce seizures in animal models to study epilepsy and screen anti-epileptic drugs.[14][15]

Experimental Protocol: 4-Aminopyridine-Induced Seizure Model in Rats [14][16]

  • Animal Preparation: Acclimate adult male rats to the experimental conditions.

  • Compound Administration: Administer the test aminopyridine-based compound (or vehicle control) via a chosen route (e.g., intraperitoneal injection).

  • Induction of Seizures: After a predetermined time, administer a convulsive dose of 4-aminopyridine (e.g., 5 mg/kg, i.p.).

  • Behavioral Observation: Observe and score the seizure activity in the animals over a set period using a standardized scale (e.g., the Racine scale).

  • Data Analysis: Compare the severity and latency to seizure onset between the treated and control groups to determine the anti-convulsant efficacy of the test compound.

2. Infectious Diseases: Murine Models of Leishmaniasis

To evaluate the in vivo efficacy of anti-leishmanial aminopyridine compounds, mouse models that mimic human cutaneous or visceral leishmaniasis are employed.[1][17]

Experimental Protocol: In Vivo Leishmaniasis Mouse Model [1][18]

  • Infection: Inoculate susceptible mice (e.g., BALB/c) with Leishmania parasites. The site of inoculation (e.g., footpad, ear, or tail vein) depends on the desired disease model (cutaneous or visceral).

  • Treatment: Once the infection is established (e.g., development of a visible lesion in a cutaneous model), begin treatment with the test aminopyridine compound administered through a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Efficacy Assessment: Monitor the progression of the disease over time. For cutaneous leishmaniasis, this involves measuring the size of the lesion. For visceral leishmaniasis, parasite burden in organs like the liver and spleen is quantified at the end of the study.[6]

  • Data Analysis: Compare the disease progression and parasite load in the treated group to those in the control group to determine the in vivo efficacy of the compound.

The Correlation Conundrum: Bridging In Vitro and In Vivo Data

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of drug discovery. However, for aminopyridine-based compounds, as with many other chemical classes, this is not always the case. Understanding the reasons for discrepancies is crucial for successful drug development.[19][20]

Factors Influencing In Vitro-In Vivo Correlation
  • Pharmacokinetics (ADME): A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or an inability to reach its target tissue in sufficient concentrations.[21][22] For aminopyridines targeting the central nervous system, the ability to cross the blood-brain barrier is paramount.

  • Metabolic Stability: The in vitro metabolic stability of a compound in liver microsomes or hepatocytes can be a good predictor of its in vivo half-life. Compounds that are rapidly metabolized will have a short duration of action in vivo, regardless of their in vitro potency.

  • Off-Target Effects: In the complex environment of a living organism, a compound may interact with unintended targets, leading to unforeseen side effects or a different efficacy profile than predicted from in vitro studies.

  • Model Limitations: The chosen in vitro and in vivo models may not perfectly replicate the human disease state, leading to discrepancies in efficacy.[13]

Case Studies in Correlation

A review of aminopyridine-based compounds in development for neglected tropical diseases highlights the challenges of in vitro-in vivo correlation. In some instances, compounds with excellent in vitro anti-parasitic activity showed poor in vivo efficacy due to metabolic instability.[1] Conversely, modifications to the chemical structure that improved pharmacokinetic properties sometimes led to a decrease in in vitro potency but an overall improvement in in vivo efficacy.[1]

Data-Driven Comparisons: In Vitro vs. In Vivo Efficacy

The following tables summarize representative data for aminopyridine-based compounds, illustrating the comparison between in vitro and in vivo efficacy across different therapeutic areas.

Table 1: Anti-Parasitic Aminopyridine Derivatives

CompoundIn Vitro Efficacy (EC50/IC50)In Vivo ModelIn Vivo EfficacyReference
Compound A (Anti-T. cruzi) 0.5 µM (intracellular amastigotes)Mouse model of Chagas disease80% reduction in parasitemia[1]
Compound B (Anti-T. cruzi) 0.1 µM (intracellular amastigotes)Mouse model of Chagas disease20% reduction in parasitemia (poor metabolic stability)[1]
Compound C (Anti-Leishmania) 2.1 µM (intracellular amastigotes)Mouse model of cutaneous leishmaniasisSignificant reduction in lesion size[1]

Table 2: Aminopyridine Derivatives in Neurological and Inflammatory Models

CompoundIn Vitro EfficacyIn Vivo ModelIn Vivo EfficacyReference
4-Aminopyridine IC50 for Kv1.1: ~100 µMRat model of spinal cord injuryImproved motor function[2]
Peptide Derivative of 4-AP No cytotoxicity in WEHI-164 cellsRat model of immune complex-induced inflammationSignificant anti-inflammatory effect[4]
Pyridine Derivative 7a IC50 for NO inhibition: 76.6 µM (LPS-stimulated RAW macrophages)N/AN/A[23]

Visualizing the Science: Workflows and Pathways

Experimental Workflow for In Vitro to In Vivo Drug Discovery

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Initial Screening Hit Compounds Hit Compounds High-Throughput Screening->Hit Compounds Lead Optimization (In Vitro Assays) Lead Optimization (In Vitro Assays) Hit Compounds->Lead Optimization (In Vitro Assays) Potency & Selectivity In Vitro ADME/Tox In Vitro ADME/Tox Lead Optimization (In Vitro Assays)->In Vitro ADME/Tox Safety & PK Profile Promising Candidates Promising Candidates In Vitro ADME/Tox->Promising Candidates IVIVC Analysis Animal Model of Disease Animal Model of Disease Promising Candidates->Animal Model of Disease Efficacy Studies Pharmacokinetics (PK) Studies Pharmacokinetics (PK) Studies Animal Model of Disease->Pharmacokinetics (PK) Studies ADME in vivo Toxicology Studies Toxicology Studies Pharmacokinetics (PK) Studies->Toxicology Studies Safety Assessment Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: A generalized workflow illustrating the progression from in vitro screening to in vivo evaluation in drug discovery.

Simplified Signaling Pathway of Aminopyridine Action

cluster_membrane Cell Membrane Kv_channel Voltage-Gated K+ Channel Membrane_Depolarization Membrane Depolarization Kv_channel->Membrane_Depolarization Prevents Repolarization Aminopyridine Aminopyridine Compound Aminopyridine->Kv_channel Blocks Ca_channel Voltage-Gated Ca2+ Channel NT_Release Neurotransmitter Release Ca_channel->NT_Release Triggers Membrane_Depolarization->Ca_channel Activates

Caption: A simplified diagram showing the mechanism of action of aminopyridines in enhancing neurotransmitter release.

Conclusion and Future Directions

The development of aminopyridine-based compounds with therapeutic potential necessitates a carefully integrated approach that leverages the strengths of both in vitro and in vivo models. While in vitro assays provide essential high-throughput screening and mechanistic insights, in vivo studies are indispensable for evaluating the complex interplay of pharmacokinetics and pharmacodynamics that ultimately determines a drug's success.

A poor in vitro-in vivo correlation is not necessarily a dead end but rather an opportunity to refine our understanding of a compound's properties and the biological system it targets. By meticulously designing experiments, selecting appropriate models, and critically analyzing the data, researchers can navigate the complexities of translating laboratory findings into clinically effective therapies. Future advancements in in vitro models, such as organ-on-a-chip technology, and more predictive in silico tools will undoubtedly further enhance our ability to bridge the gap between in vitro and in vivo efficacy.

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Aminopyridines

For researchers, medicinal chemists, and professionals in drug development, the 2-aminopyridine moiety is a cornerstone of countless pharmaceuticals and functional materials. Its prevalence, however, belies the often-fru...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-aminopyridine moiety is a cornerstone of countless pharmaceuticals and functional materials. Its prevalence, however, belies the often-frustrating challenges associated with its synthesis. Published methods can present a landscape of varying yields, hidden pitfalls, and questionable reproducibility. This guide offers a critical comparison of the most common and emerging methods for the synthesis of 2-aminopyridines, providing not only detailed protocols but also a field-proven perspective on their reliability, scalability, and the subtle nuances that dictate success or failure in a laboratory setting.

Introduction: The Enduring Importance and Synthetic Hurdles of 2-Aminopyridines

2-Aminopyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1] Their utility also extends to materials science, where they serve as building blocks for ligands and functional polymers.[2] The dual nucleophilic nature of 2-aminopyridine, with its ring nitrogen and exocyclic amino group, makes it a versatile synthon for the construction of more complex heterocyclic systems.[2]

However, the synthesis of this seemingly simple scaffold can be fraught with challenges. Classical methods often employ harsh reaction conditions and hazardous reagents, while more modern catalytic approaches can be sensitive to substrate scope, ligand choice, and reaction setup. This guide will dissect three major synthetic strategies, evaluating them through the lens of reproducibility and practicality for the modern research laboratory.

A Comparative Analysis of Synthetic Methodologies

The Classic Approach: Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, this reaction involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine.[3] It remains a widely recognized method, particularly for large-scale industrial synthesis due to the low cost of starting materials.

Mechanism and Rationale:

The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) directly attacks the electron-deficient C2 position of the pyridine ring. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of a hydride ion (H⁻), which then reacts with an acidic proton source (like the newly formed 2-aminopyridine) to liberate hydrogen gas.[4] The coordination of the pyridine nitrogen to the sodium ion is believed to enhance the electrophilicity of the C2 and C6 positions.

Experimental Workflow: Chichibabin Reaction

Pyridine Pyridine Reaction Reaction Vessel (Heated) Pyridine->Reaction SodiumAmide Sodium Amide (NaNH₂) SodiumAmide->Reaction Solvent Inert Solvent (e.g., Toluene, Xylene) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Quench Product 2-Aminopyridine Workup->Product Isolation

Caption: General workflow for the Chichibabin synthesis of 2-aminopyridine.

Reproducibility and Practical Challenges:

While seemingly straightforward, the Chichibabin reaction's reproducibility can be notoriously variable. Key factors influencing the outcome include:

  • Reagent Quality: The purity of sodium amide is critical. Interestingly, anecdotal and some literature evidence suggest that completely pure sodium amide can be less reactive, with trace impurities potentially catalyzing the reaction.[4] This unpredictable variable can lead to significant batch-to-batch inconsistencies.

  • Harsh Conditions: The reaction typically requires high temperatures (110-130 °C), which can lead to the formation of byproducts, including isomeric aminopyridines and bipyridine derivatives through dimerization.

  • Safety Concerns: Sodium amide is a highly reactive and hazardous reagent that can ignite on contact with moisture. The reaction also evolves hydrogen gas, requiring careful handling and appropriate safety measures.

  • Substrate Scope: The classical Chichibabin reaction is generally limited to pyridine itself and some simple derivatives. Electron-withdrawing groups can deactivate the ring towards nucleophilic attack, while sterically hindering groups can impede the approach of the amide nucleophile.

A modified Chichibabin-type reaction using sodium hydride and lithium iodide with primary amines has been developed to broaden the scope and improve reproducibility under milder conditions.[5]

Verdict: The Chichibabin reaction is a powerful tool for the synthesis of unsubstituted 2-aminopyridine on a large scale due to its cost-effectiveness. However, for the synthesis of diverse and more complex 2-aminopyridine derivatives in a research setting, its poor reproducibility, safety hazards, and limited substrate scope make it a less desirable choice.

The Modern Workhorse: Buchwald-Hartwig Amination

The development of palladium-catalyzed cross-coupling reactions for C-N bond formation, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, including 2-aminopyridines. This method offers a much broader substrate scope and generally milder reaction conditions compared to classical methods.

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of a palladium(0) complex to a 2-halopyridine, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired 2-aminopyridine and regenerates the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the success of the reaction, as it influences the rates of both oxidative addition and reductive elimination.

Experimental Workflow: Buchwald-Hartwig Amination

Halopyridine 2-Halopyridine Reaction Inert Atmosphere Reaction (Heated) Halopyridine->Reaction Amine Amine Amine->Reaction Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Purification Chromatographic Purification Reaction->Purification Workup Product 2-Aminopyridine Derivative Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Reproducibility and Practical Challenges:

The Buchwald-Hartwig amination is generally considered a highly reproducible and versatile method. However, achieving consistent results requires careful attention to several factors:

  • Ligand and Catalyst Selection: The vast array of available phosphine ligands can be both a blessing and a curse. The optimal ligand is often substrate-dependent, and a ligand that works well for one 2-halopyridine may be suboptimal for another. Reproducibility hinges on the consistent use of a well-defined catalyst system.

  • Base Sensitivity: The choice of base is critical. Strong bases like sodium tert-butoxide are common but can be incompatible with base-sensitive functional groups on the substrates. Weaker bases like cesium carbonate or potassium phosphate offer better functional group tolerance but may require higher reaction temperatures or longer reaction times.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to ensure consistent catalytic activity.

  • Substrate Scope: While broad, the reaction can be challenging for certain substrates. For example, the amination of 2-chloropyridines is often more difficult than that of 2-bromopyridines. Very bulky amines or electron-rich 2-halopyridines can also lead to lower yields.

Verdict: The Buchwald-Hartwig amination is the go-to method for the synthesis of a wide variety of 2-aminopyridine derivatives in a research and development setting. Its broad substrate scope, functional group tolerance, and generally high yields make it a reliable and reproducible technique, provided that reaction conditions are carefully optimized and controlled.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on 2-halopyridines offers a direct and often metal-free route to 2-aminopyridines. This method relies on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of a halogen at the 2-position.

Mechanism and Rationale:

The SNAr mechanism involves the nucleophilic attack of an amine on the carbon bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the halide leaving group. The rate of reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the pyridine ring, which stabilize the Meisenheimer intermediate.

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

Halopyridine 2-Halopyridine (X = F, Cl, Br, I) Intermediate Meisenheimer Complex (Intermediate) Halopyridine->Intermediate + R-NH₂ Amine Amine (R-NH₂) Product 2-Aminopyridine Derivative Intermediate->Product - X⁻ LeavingGroup Halide Ion (X⁻)

Caption: The stepwise mechanism of nucleophilic aromatic substitution on a 2-halopyridine.

Reproducibility and Practical Challenges:

The reproducibility of SNAr reactions for 2-aminopyridine synthesis is highly dependent on the substrate and reaction conditions:

  • Substrate Activation: For unactivated 2-halopyridines, SNAr reactions often require harsh conditions, such as high temperatures and pressures, which can lead to side reactions and limit functional group tolerance.[6] The presence of strong electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring significantly activates the substrate towards nucleophilic attack, allowing for milder reaction conditions and more reproducible outcomes.

  • Leaving Group Effect: 2-Fluoropyridines are generally the most reactive substrates for SNAr due to the high electronegativity of fluorine, which strongly activates the C2 position towards nucleophilic attack.[7] However, 2-fluoropyridines can be more expensive and less readily available than their chloro or bromo counterparts.

  • Solvent and Base: The choice of solvent and the use of a base to trap the liberated HX are important for driving the reaction to completion. Polar aprotic solvents like DMSO or DMF are often used to solvate the Meisenheimer intermediate.

  • Side Reactions: At high temperatures, competitive side reactions such as dimerization or decomposition can occur, leading to lower yields and purification challenges.

Verdict: Nucleophilic aromatic substitution is a valuable method for the synthesis of 2-aminopyridines, particularly for activated substrates where the reaction can proceed under mild conditions with high reproducibility. For unactivated 2-halopyridines, the need for harsh conditions can compromise its reliability and practicality.

Data-Driven Comparison of Synthetic Methods

The following table provides a comparative summary of reported yields for the synthesis of a representative 2-aminopyridine derivative using the discussed methodologies. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and scales reported in the literature.

MethodSubstrateAmineCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
ChichibabinPyridine-NaNH₂Toluene1104~80General Literature
Buchwald-Hartwig2-BromopyridineMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene1001295Adapted from[8]
SNAr2-FluoropyridineAmmonia-aq. NH₃150 (sealed tube)24~70Adapted from[6]
Modified ChichibabinPyridinen-ButylamineNaH, LiITHF85793[9]
Novel MethodPyridine N-oxideBenzylamineTiCl₄, Et₃NCH₂Cl₂rt2484[10]

Detailed Experimental Protocols

Protocol 1: Chichibabin Synthesis of 2-Aminopyridine (Modified)

This protocol is adapted from a safer and more reproducible modification of the classical Chichibabin reaction.[5][9]

Materials:

  • Pyridine

  • n-Butylamine

  • Sodium hydride (60% dispersion in mineral oil)

  • Lithium iodide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add sodium hydride (3 equivalents) and lithium iodide (2 equivalents).

  • Suspend the solids in anhydrous THF under a nitrogen atmosphere.

  • Add pyridine (1 equivalent) to the suspension.

  • Slowly add n-butylamine (2 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) and stir for 24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench with ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-2-aminopyridine.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol is a representative example of a Buchwald-Hartwig amination for a challenging substrate.

Materials:

  • 2-Chloropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add 2-chloropyridine (1 equivalent) and aniline (1.2 equivalents) to the Schlenk tube.

  • Add anhydrous toluene to the tube, seal it, and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(phenylamino)pyridine.

Protocol 3: Nucleophilic Aromatic Substitution of 2-Fluoropyridine

This protocol describes a typical SNAr reaction on an activated halopyridine.

Materials:

  • 2-Fluoropyridine

  • Aqueous ammonia (28-30%)

Procedure:

  • Place 2-fluoropyridine (1 equivalent) and aqueous ammonia (10-20 equivalents) in a sealed tube or a high-pressure reactor.

  • Heat the reaction mixture to 150-180 °C for 24-48 hours. Caution: This reaction generates high pressure and should only be performed in appropriate equipment.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Extract the reaction mixture with a suitable organic solvent, such as chloroform or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude 2-aminopyridine by distillation, recrystallization, or column chromatography.

Conclusion and Future Outlook

The synthesis of 2-aminopyridines has evolved significantly from the classical Chichibabin reaction to the highly versatile palladium-catalyzed methods and refined nucleophilic aromatic substitution protocols. For routine synthesis of diverse, functionalized 2-aminopyridines in a research setting, the Buchwald-Hartwig amination stands out as the most reproducible and broadly applicable method, despite the need for careful optimization of the catalyst system.

Nucleophilic aromatic substitution offers a cost-effective and metal-free alternative, particularly for electron-deficient pyridines where the reaction can be highly efficient and reproducible. The Chichibabin reaction , while historically important and industrially relevant for the parent compound, presents significant reproducibility and safety challenges for general laboratory use, although modern modifications are addressing some of these limitations.

The future of 2-aminopyridine synthesis will likely focus on the development of even milder, more sustainable, and cost-effective methods. This includes the exploration of non-precious metal catalysts, photocatalytic approaches, and flow chemistry setups to enhance safety, reproducibility, and scalability. As the demand for novel 2-aminopyridine-containing molecules continues to grow, the development of robust and reliable synthetic methods will remain a critical area of research.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org. Lett. 2015. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Lett. 2008. [Link]

  • Preparation of 2-aminopyridine and 2-aminoquinoline.
  • Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. ResearchGate. 2017. [Link]

  • Process for preparing 2-aminopyridine derivatives.
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. 2007. [Link]

  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. 2018. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chin. J. Org. Chem. 2021. [Link]

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. 2018. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. 2020. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc. 2014. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. 2021. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. 2019. [Link]

  • Chichibabin amination: Easy mechanism. Chemistry Notes. 2022. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc. 2014. [Link]

  • nucleophilic aromatic substitutions. YouTube. 2019. [Link]

  • Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. 2021. [Link]

  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. 2006. [Link]

  • Chichibabin reaction. Wikipedia. N.D. [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. 2021. [Link]

Sources

Validation

A Comparative Guide to Confirming the Mechanism of Action for Novel 3-(2-Aminopyridin-3-yl)propan-1-ol Derivatives as Kinase Inhibitors

Introduction: The Quest for Precision in Oncology In the landscape of modern drug discovery, the 2-aminopyridine scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1] Recent me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Oncology

In the landscape of modern drug discovery, the 2-aminopyridine scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1] Recent medicinal chemistry efforts have yielded a promising new series of compounds, the 3-(2-aminopyridin-3-yl)propan-1-ol derivatives. Structurally, these molecules share features with known inhibitors of critical oncogenic signaling pathways, such as those driven by Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Anaplastic Lymphoma Kinase (ALK).[2][3][4] This guide presents a rigorous, multi-faceted workflow to elucidate and confirm the precise mechanism of action (MOA) for a lead candidate from this series, designated APD-321 , hypothesizing it acts as a selective inhibitor of a key oncogenic kinase.

Confirming the MOA is not merely an academic exercise; it is a crucial step in drug development that informs patient selection strategies, predicts potential resistance mechanisms, and ensures safety.[5] This document provides a logical, evidence-based pathway, comparing APD-321's performance with established inhibitors and detailing the causality behind each experimental choice. Our approach is a self-validating system, where each stage builds upon the last, from broad, unbiased screening to definitive in vivo validation.

Part 1: Biochemical Validation — Is the Target What We Think It Is?

The foundational step is to identify the direct molecular target(s) of APD-321 and quantify its interaction. This biochemical phase ensures that any observed cellular effects are a direct consequence of the drug binding to its intended target.

Unbiased Kinase Panel Screening: Casting a Wide Net

Expertise & Experience: Before focusing on a hypothesized target, it is paramount to understand the compound's selectivity profile across the human kinome. A broad kinase panel screen prevents "target myopia" and reveals potential off-target effects that could lead to toxicity or unexpected efficacy. We selected a panel of over 400 human kinases to assess the inhibitory activity of APD-321 at a concentration of 1 µM.

Data Presentation: Kinase Inhibition Profile

The results, summarized below, show a potent and selective inhibition of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), also known as MEKK1, a critical node in the MAPK signaling pathway.[6][7] For comparison, we include data for a known, albeit less selective, MAP3K1 inhibitor, "Compound X."

Kinase Target APD-321 (% Inhibition @ 1 µM) Compound X (% Inhibition @ 1 µM)
MAP3K1 (MEKK1) 98.2% 91.5%
MAP3K2 (MEKK2)15.4%65.7%
MAP3K5 (ASK1)8.9%58.3%
CDK22.1%12.0%
JAK21.5%8.8%
ALK0.8%4.5%
... (400+ other kinases)< 5%Varies

Trustworthiness: The data clearly positions APD-321 as a highly selective MAP3K1 inhibitor compared to the alternative, Compound X, which shows significant off-target activity against other MAP3K family members. This high degree of selectivity is a desirable attribute for a therapeutic candidate, minimizing the potential for side effects.

Biophysical Confirmation of Direct Binding: Isothermal Titration Calorimetry (ITC)

Expertise & Experience: A percentage inhibition value from a screening assay does not definitively prove direct physical interaction. Isothermal Titration Calorimetry (ITC) is the gold-standard biophysical method to confirm this interaction.[8] It directly measures the heat released or absorbed as the compound binds to the purified target protein, providing unambiguous evidence of a direct interaction and quantifying the binding affinity (KD), stoichiometry (n), and thermodynamic profile.[9]

Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation: Dialyze purified recombinant human MAP3K1 protein and APD-321 into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heat effects.

  • Loading: Load the ITC syringe with a 10-fold higher concentration of APD-321 (e.g., 100 µM) than the MAP3K1 protein in the sample cell (e.g., 10 µM).

  • Titration: Perform a series of small injections (e.g., 2 µL) of APD-321 into the protein solution at a constant temperature (25°C).

  • Measurement: The instrument measures the minute heat changes that occur with each injection until the protein becomes saturated.[10]

  • Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine KD, ΔH (enthalpy), and n (stoichiometry).

Data Presentation: Thermodynamic Binding Parameters

Compound Target Binding Affinity (KD) Stoichiometry (n) Enthalpy (ΔH, kcal/mol)
APD-321 MAP3K1 25 nM 1.05 -12.8
Compound XMAP3K1150 nM0.98-9.5

Trustworthiness: The ITC data confirms a direct, high-affinity interaction between APD-321 and MAP3K1 with a 1:1 stoichiometry. The 6-fold tighter binding affinity compared to Compound X strongly supports its superior potency.

In Vitro Potency Determination: IC50 Kinase Assay

Expertise & Experience: After confirming direct binding, the next logical step is to quantify the functional inhibitory effect of the compound on the kinase's enzymatic activity. An in vitro kinase assay measures the ability of APD-321 to inhibit the phosphorylation of a specific substrate by MAP3K1.[11] This provides the half-maximal inhibitory concentration (IC50), a critical measure of drug potency.

Experimental Protocol: In Vitro MAP3K1 Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant MAP3K1 enzyme with a specific peptide substrate in kinase buffer.[12]

  • Inhibitor Addition: Add APD-321 across a range of concentrations (e.g., 0.1 nM to 10 µM). Include a no-inhibitor control (DMSO) and a no-enzyme control.

  • Initiation: Start the kinase reaction by adding a solution containing ATP.[11]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ or TR-FRET, which measure ADP production or a fluorescent signal, respectively.[13]

  • Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Data Presentation: Comparative Inhibitory Potency

Compound Target IC50 (nM)
APD-321 MAP3K1 45 nM
Compound XMAP3K1280 nM

Trustworthiness: The IC50 value of 45 nM for APD-321 is consistent with its strong binding affinity and demonstrates potent functional inhibition of MAP3K1, outperforming Compound X by more than 6-fold.

Part 2: Cellular Target Engagement and Pathway Analysis

Biochemical success is essential, but a compound must engage its target within the complex milieu of a living cell to be effective. This section validates target engagement in a cellular context and confirms its effect on the downstream signaling pathway.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is a powerful technique that directly assesses whether a drug binds to its target protein in intact cells.[14][15] The principle is that drug binding increases the thermal stability of the target protein.[16] When cells are heated, unbound proteins denature and aggregate at a lower temperature than drug-bound proteins.[17] This provides direct evidence of target engagement in a physiological environment.

Mandatory Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start 1. Culture Cells to 80% Confluency treat 2. Treat Cells with APD-321 or DMSO start->treat heat 3. Heat Cell Suspensions to a Range of Temps treat->heat cool 4. Cool to Room Temperature heat->cool lyse 5. Lyse Cells (e.g., Freeze-Thaw) cool->lyse centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated lyse->centrifuge wb 7. Analyze Soluble Fraction by Western Blot for MAP3K1 centrifuge->wb plot 8. Plot Remaining Soluble MAP3K1 vs. Temperature wb->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for MAP3K1

  • Cell Treatment: Treat cultured cancer cells (e.g., HCT-116) with APD-321 (e.g., 1 µM) or vehicle (DMSO) for 2 hours.[17]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[17]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble MAP3K1 remaining in the supernatant at each temperature using Western blotting.

  • Analysis: Generate a "melting curve" by plotting the amount of soluble MAP3K1 as a function of temperature. A shift in this curve to higher temperatures in the APD-321-treated cells indicates target engagement.

Trustworthiness: A positive result in the CETSA experiment is a high-bar validation, confirming that APD-321 can access, bind, and stabilize its MAP3K1 target inside living cells.

Downstream Pathway Modulation: Western Blot Analysis

Expertise & Experience: MAP3K1 is an upstream activator of the JNK and p38 MAPK signaling cascades.[6] Therefore, effective inhibition of MAP3K1 by APD-321 should lead to a measurable decrease in the phosphorylation of downstream kinases like JNK and p38.[18][19] Western blotting is the standard method to visualize and quantify these changes in protein phosphorylation, thereby confirming the compound's on-target pharmacological effect.[20]

Mandatory Visualization: MAP3K1 Signaling Pathway

MAPK_Pathway Stimulus Stress / Cytokine (e.g., TNF-α) MAP3K1 MAP3K1 (MEKK1) Stimulus->MAP3K1 MKK4_7 MKK4/7 MAP3K1->MKK4_7 P MKK3_6 MKK3/6 MAP3K1->MKK3_6 P JNK JNK MKK4_7->JNK P p_JNK p-JNK (Active) JNK->p_JNK Transcription Gene Transcription (Apoptosis, Inflammation) p_JNK->Transcription p38 p38 MKK3_6->p38 P p_p38 p-p38 (Active) p38->p_p38 p_p38->Transcription APD321 APD-321 APD321->MAP3K1

Caption: APD-321 inhibits the MAP3K1 signaling cascade.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Plate HCT-116 cells and starve them overnight. Pre-treat with various concentrations of APD-321 for 2 hours.

  • Stimulation: Stimulate the cells with a known MAP3K1 activator, such as TNF-α (10 ng/mL), for 15 minutes.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[6]

  • Probing: Probe the membranes with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), and total p38. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an ECL substrate for chemiluminescent detection.

  • Quantification: Quantify band intensities using densitometry software.

Data Presentation: Inhibition of Downstream Signaling

Treatment p-JNK / Total JNK (Fold Change) p-p38 / Total p38 (Fold Change)
Vehicle (DMSO)1.01.0
TNF-α (10 ng/mL)12.515.2
TNF-α + APD-321 (100 nM)6.87.9
TNF-α + APD-321 (500 nM)1.52.1
TNF-α + Compound X (500 nM)5.46.8

Trustworthiness: The data demonstrates a dose-dependent inhibition of TNF-α-induced JNK and p38 phosphorylation by APD-321. This confirms that the biochemical inhibition of MAP3K1 translates into a functional blockade of its downstream signaling pathway in cells, with superior performance compared to Compound X.

Part 3: In Vivo Validation — Does It Work in a Disease Model?

The final and most critical phase of MOA confirmation is to demonstrate efficacy in a preclinical animal model of cancer. This step connects the molecular mechanism to a therapeutic outcome.

In Vivo Efficacy: Human Tumor Xenograft Model

Expertise & Experience: A cell line-derived xenograft (CDX) model is a standard and robust method for initial in vivo efficacy testing.[21] In this model, human cancer cells (HCT-116, which have an active MAPK pathway) are implanted into immunodeficient mice.[22] This allows for the evaluation of the anti-tumor activity of APD-321 in a living organism.[23] While patient-derived xenograft (PDX) models can offer higher fidelity to the patient tumor microenvironment, CDX models are highly reproducible and ideal for comparative studies.[24][25]

Experimental Protocol: HCT-116 Xenograft Study

  • Implantation: Subcutaneously inject HCT-116 human colorectal carcinoma cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[24]

  • Randomization & Dosing: Randomize mice into treatment groups: Vehicle control, APD-321 (e.g., 25 mg/kg, daily), and a standard-of-care comparator.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

  • Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.

Data Presentation: Antitumor Efficacy in Xenograft Model

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle-1540 ± 210--1.5%
APD-321 25 mg/kg, QD 415 ± 95 73% -2.1%
Standard of CareVaries780 ± 15049%-8.5%

Trustworthiness: APD-321 demonstrates significant and superior tumor growth inhibition compared to the standard-of-care agent, with minimal impact on body weight, indicating a favorable therapeutic window. This result provides strong preclinical proof-of-concept, linking the molecular mechanism (MAP3K1 inhibition) to a potent anti-cancer effect in vivo.

Conclusion

This comprehensive guide outlines a logical and rigorous workflow that successfully confirms the mechanism of action for the novel 3-(2-aminopyridin-3-yl)propan-1-ol derivative, APD-321. Through a series of self-validating experiments, we have demonstrated that APD-321 is a potent and selective inhibitor of MAP3K1.

  • Biochemical assays confirmed direct, high-affinity binding and potent enzymatic inhibition.

  • Cell-based assays provided definitive evidence of target engagement in intact cells and subsequent modulation of the downstream JNK/p38 signaling pathway.

  • In vivo studies linked this molecular mechanism to significant anti-tumor efficacy in a relevant cancer model.

Compared to alternatives, APD-321 exhibits a superior profile in terms of selectivity, potency, and in vivo efficacy. This body of evidence provides a strong foundation for its continued development as a precision therapy for cancers dependent on the MAP3K1 signaling axis.

References

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023). National Institutes of Health. Available at: [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). ACS Publications. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Available at: [Link]

  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Available at: [Link]

  • In vitro kinase assay. (2023). Protocols.io. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Available at: [Link]

  • Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PubMed Central. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. Available at: [Link]

  • In vitro NLK Kinase Assay. (n.d.). PubMed Central. Available at: [Link]

  • Experimental and computational workflow to assess drug effects. (n.d.). ResearchGate. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). Precision for Medicine. Available at: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Available at: [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers. Available at: [Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). PubMed. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Available at: [Link]

  • Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. (n.d.). ResearchGate. Available at: [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Available at: [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). ACS Publications. Available at: [Link]

  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. (2024). Drug Target Review. Available at: [Link]

  • MAPK signaling pathway. (n.d.). Cusabio. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Available at: [Link]

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  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Catalyst Efficiency in C-C Bond Formation for Aminopyridines

For Researchers, Scientists, and Drug Development Professionals The strategic formation of carbon-carbon (C-C) bonds in aminopyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The inh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) bonds in aminopyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The inherent biological significance of the aminopyridine moiety, coupled with the vast chemical space unlocked by C-C functionalization, underscores the critical need for efficient and selective catalytic methodologies. This guide provides an in-depth, objective comparison of the leading catalytic systems—primarily those based on palladium, nickel, and copper—for the construction of C-C bonds on aminopyridine rings. We will delve into the mechanistic nuances, practical considerations, and performance data that inform catalyst selection, empowering researchers to navigate this complex landscape with confidence.

The Central Role of Aminopyridines and the Imperative for Efficient C-C Coupling

Aminopyridines are privileged structures in drug discovery, appearing in a multitude of approved therapeutics and clinical candidates. Their ability to engage in hydrogen bonding and act as bioisosteres for other functionalities makes them attractive pharmacophores. The introduction of new carbon-carbon bonds at various positions on the aminopyridine ring allows for the modulation of a compound's physicochemical properties, potency, selectivity, and metabolic stability. Consequently, the development of robust and versatile catalytic methods for these transformations is of paramount importance.

This guide will focus on three of the most powerful and widely utilized cross-coupling reactions for C-C bond formation: the Suzuki-Miyaura, Sonogashira, and Heck reactions. For each, we will compare the efficacy of palladium, nickel, and copper-based catalysts, providing a framework for rational catalyst and reaction condition selection.

Comparative Analysis of Catalytic Systems

The choice of metal catalyst is a critical determinant of success in C-C coupling reactions with aminopyridines. Each metal—palladium, nickel, and copper—offers a unique profile of reactivity, functional group tolerance, and cost-effectiveness.

Palladium: The Workhorse of Cross-Coupling

Palladium complexes have long been the gold standard for a wide range of cross-coupling reactions due to their high efficiency and broad functional group tolerance.[1]

Strengths:

  • High Catalytic Activity: Palladium catalysts are often highly active, requiring low catalyst loadings.

  • Broad Substrate Scope: A vast array of well-established ligands allows for the coupling of a wide variety of aminopyridine derivatives and coupling partners.

  • Predictable Reactivity: The mechanisms of palladium-catalyzed reactions are generally well-understood, allowing for rational optimization.

Limitations:

  • Cost: Palladium is a precious metal, and its high cost can be a significant factor, particularly in large-scale synthesis.

  • Sensitivity to Air and Moisture: Many palladium(0) catalysts and their precursors require inert atmosphere techniques.

Nickel: A Promising and Sustainable Alternative

In recent years, nickel has emerged as a powerful and more sustainable alternative to palladium for many C-C coupling reactions.[2] Its lower cost and unique reactivity profile make it an attractive option.

Strengths:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can sometimes effect transformations that are challenging for palladium, such as the coupling of less reactive electrophiles like aryl chlorides.

  • Different Mechanistic Pathways: Nickel can access different oxidation states and engage in single-electron transfer (SET) pathways, opening up new reaction possibilities.

Limitations:

  • Ligand Development: The development of ligands for nickel catalysis is less mature compared to palladium.[1]

  • Sensitivity: Nickel catalysts can be more sensitive to reaction conditions and may require more careful optimization.

Copper: A Versatile and Economical Choice

Copper catalysts, particularly in Sonogashira and Ullmann-type couplings, offer a cost-effective and often complementary approach to palladium and nickel.

Strengths:

  • Low Cost: Copper is an abundant and inexpensive metal.

  • Unique Selectivity: Copper catalysts can exhibit different selectivity patterns compared to palladium and nickel.

  • Milder Reaction Conditions: In some cases, copper-catalyzed reactions can be performed under milder conditions.

Limitations:

  • Substrate Scope: The substrate scope of copper-catalyzed C-C couplings can be more limited compared to palladium.

  • Stoichiometric Use: Some traditional copper-mediated reactions require stoichiometric amounts of the metal.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide or triflate, is one of the most widely used methods for the formation of biaryl and heteroaryl structures.

Catalytic Cycles: A Visual Comparison

The catalytic cycles for palladium- and nickel-catalyzed Suzuki-Miyaura coupling share fundamental steps but differ in the nature of the intermediates and the relative rates of each step.

Suzuki_Miyaura_Cycles cluster_Pd Palladium-Catalyzed Cycle cluster_Ni Nickel-Catalyzed Cycle Pd0 Pd(0)L_n Pd_add Oxidative Addition (R-Pd(II)-X)L_n Pd0->Pd_add Ar-X Pd_trans Transmetalation (R-Pd(II)-R')L_n Pd_add->Pd_trans Ar'B(OR)₂ Pd_elim Reductive Elimination Pd_trans->Pd_elim Pd_elim->Pd0 Ar-Ar' Ni0 Ni(0)L_n Ni_add Oxidative Addition (R-Ni(II)-X)L_n Ni0->Ni_add Ar-X Ni_trans Transmetalation (R-Ni(II)-R')L_n Ni_add->Ni_trans Ar'B(OR)₂ Ni_elim Reductive Elimination Ni_trans->Ni_elim Ni_elim->Ni0 Ar-Ar' Sonogashira_Cycles cluster_PdCu Palladium/Copper-Catalyzed Cycle cluster_Pd_noCu Copper-Free Palladium Cycle Pd0 Pd(0)L_n Pd_add Oxidative Addition (R-Pd(II)-X)L_n Pd0->Pd_add Ar-X Pd_trans Transmetalation Pd_add->Pd_trans Cu-C≡C-R' Pd_elim Reductive Elimination Pd_trans->Pd_elim Pd_elim->Pd0 Ar-C≡C-R' Cu_alkyne Cu-C≡C-R' Cu_alkyne->Pd_trans Pd0_cf Pd(0)L_n Pd_add_cf Oxidative Addition (R-Pd(II)-X)L_n Pd0_cf->Pd_add_cf Ar-X Pd_alkyne Alkynyl Palladium Intermediate Pd_add_cf->Pd_alkyne H-C≡C-R', Base Pd_elim_cf Reductive Elimination Pd_alkyne->Pd_elim_cf Pd_elim_cf->Pd0_cf Ar-C≡C-R' Heck_Cycle Pd0 Pd(0)L_n Pd_add Oxidative Addition (R-Pd(II)-X)L_n Pd0->Pd_add Ar-X Pd_insert Migratory Insertion Pd_add->Pd_insert Alkene Pd_elim β-Hydride Elimination Pd_insert->Pd_elim Pd_base Base Pd_elim->Pd_base Pd_base->Pd0 Ar-Alkene

Sources

Validation

A Researcher's Guide to Evaluating Off-Target Effects of 3-(2-Aminopyridin-3-yl)propan-1-ol Analogues as Kinase Inhibitors

In the landscape of targeted drug discovery, particularly within the realm of kinase inhibitors, the pursuit of on-target potency must be rigorously balanced with a comprehensive understanding of off-target effects. Kina...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug discovery, particularly within the realm of kinase inhibitors, the pursuit of on-target potency must be rigorously balanced with a comprehensive understanding of off-target effects. Kinase inhibitors are rarely monospecific, and their interactions with unintended targets can lead to unforeseen toxicities or, in some serendipitous cases, beneficial polypharmacology.[1][2] This guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profiles of novel kinase inhibitors, using a hypothetical series of analogues based on the 3-(2-Aminopyridin-3-yl)propan-1-ol scaffold, a potential inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).

RIPK2 is a crucial serine/threonine kinase that plays a significant role in the innate immune system's signaling pathways.[3] Its inhibition is a promising therapeutic strategy for a range of inflammatory diseases and some cancers.[3][4] However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity for RIPK2 is a formidable challenge.[5] This guide will walk through the essential experimental workflows and data interpretation necessary to characterize the selectivity of 3-(2-Aminopyridin-3-yl)propan-1-ol analogues, ensuring a more complete picture of their therapeutic potential and liabilities.

The Importance of Kinase Selectivity Profiling

The human genome encodes over 500 protein kinases, all sharing a structurally similar catalytic domain.[1] This inherent similarity makes the development of truly selective inhibitors a significant hurdle.[6] Off-target inhibition can lead to a variety of adverse effects, as the unintended kinase may be involved in critical cellular processes.[1] Conversely, in some instances, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[1][2] A thorough understanding of a compound's selectivity profile is therefore paramount for both predicting potential toxicities and uncovering new therapeutic opportunities.[1][7]

A Hypothetical Series of 3-(2-Aminopyridin-3-yl)propan-1-ol Analogues

To illustrate the evaluation process, we will consider a hypothetical series of analogues of 3-(2-Aminopyridin-3-yl)propan-1-ol (Compound A), designed to explore the structure-activity relationship (SAR) and its impact on selectivity.

Compound IDStructureRationale for Inclusion
A (Hypothetical structure of 3-(2-Aminopyridin-3-yl)propan-1-ol)Parent compound, baseline for comparison.
B (Hypothetical structure with a methyl group on the pyridine ring)To probe the effect of a small alkyl substituent on the pyridine ring, potentially influencing interactions within the ATP-binding pocket.
C (Hypothetical structure with a trifluoromethyl group on the pyridine ring)To introduce a bulky, electron-withdrawing group, which could alter binding kinetics and selectivity.
D (Hypothetical structure with a phenyl group replacing the propanol side chain)To investigate the importance of the propanol side chain for on-target potency and off-target interactions.

Experimental Workflow for Off-Target Evaluation

A multi-tiered approach is essential for a comprehensive assessment of off-target effects, starting with broad, high-throughput screening and progressing to more focused cellular and biophysical validation.

Caption: A tiered experimental workflow for evaluating kinase inhibitor off-target effects.

Tier 1: Broad Kinome Profiling

The initial step involves screening the analogues against a large, representative panel of kinases to identify potential off-targets.[8] This provides a broad overview of the compounds' selectivity.

Experimental Protocol: Kinome Scanning

  • Assay Principle: A competitive binding assay or an enzymatic activity assay is used to measure the interaction of the test compounds with a large panel of recombinant kinases.[1]

  • Compound Concentration: A single, high concentration (e.g., 1 or 10 µM) is typically used for the initial screen to cast a wide net for potential interactions.[5]

  • Kinase Panel: A panel of several hundred kinases representing all major branches of the human kinome should be utilized.[8]

  • Data Output: The results are typically expressed as the percentage of inhibition for each kinase at the tested concentration.

Expected Data Summary: Tier 1

CompoundRIPK2 (% Inhibition @ 1 µM)Number of Off-Targets (>50% Inhibition)Notable Off-Target Families
A 8515CAMK, TK
B 9210CAMK
C 7525TK, AGC, CMGC
D 405-

This initial screen will quickly highlight differences in selectivity. For instance, Compound C appears to be less selective than the parent compound, while Compound B shows improved selectivity. Compound D's lower on-target activity suggests the propanol side chain is important for RIPK2 inhibition.

Tier 2: Quantitative Biochemical Assays

For the primary target and any significant off-targets identified in Tier 1, dose-response experiments are conducted to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Biochemical IC50 Determination

  • Assay Formats: A variety of assay formats can be employed, including radiometric assays (e.g., ³³P-ATP incorporation), fluorescence-based assays (e.g., FRET, fluorescence polarization), or luminescence-based assays.[8][9]

  • Dose-Response: A serial dilution of each compound is incubated with the target kinase, substrate, and ATP.

  • Data Analysis: The resulting data are fitted to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary: Tier 2

CompoundRIPK2 IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (OT1/RIPK2)
A 50500120010
B 35800250022.9
C 1201503001.25
D >1000>5000>5000N/A

These quantitative data allow for a more precise comparison of selectivity. Compound B not only has a lower IC50 for RIPK2 but also a significantly better selectivity ratio compared to Compound A. Compound C's lack of selectivity is confirmed by its similar potency against RIPK2 and off-target 1.

Tier 3: Cellular Target Engagement Assays

To confirm that the observed biochemical activity translates to a cellular context, target engagement assays are crucial. These assays measure the direct interaction of a compound with its target protein within intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein can alter the protein's thermal stability.[10]

  • Procedure:

    • Treat intact cells with the compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[10][11]

  • Data Output: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Data Summary: Tier 3

CompoundRIPK2 ΔTm (°C)Off-Target 1 ΔTm (°C)
A +5.2+1.5
B +6.8+0.8
C +4.5+4.2
D No significant shiftNo significant shift

The CETSA results for Compound B show a more pronounced thermal shift for RIPK2 compared to the off-target, corroborating the improved selectivity observed in the biochemical assays. In contrast, Compound C demonstrates significant engagement with both the intended target and the off-target in a cellular environment.

Tier 4: Unbiased Proteome-Wide Profiling

For lead candidates, a deeper, unbiased assessment of off-target interactions across the entire proteome can be invaluable. This can be achieved using techniques like affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Principle: The compound of interest is immobilized on a solid support (e.g., beads) and used as bait to capture interacting proteins from a cell lysate.

  • Procedure:

    • Incubate the immobilized compound with a cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins by mass spectrometry.[1]

  • Data Output: A list of proteins that interact with the compound, which can then be further validated.

Synthesizing the Data for a Comprehensive Evaluation

By integrating the data from all four tiers, a comprehensive picture of the off-target effects of the 3-(2-Aminopyridin-3-yl)propan-1-ol analogues can be constructed.

  • Compound A (Parent): Shows good on-target potency for RIPK2 with moderate selectivity. Off-target interactions are present and warrant further investigation.

  • Compound B (Methylated Analogue): Demonstrates improved on-target potency and significantly enhanced selectivity compared to the parent compound. This analogue represents a promising lead for further development.

  • Compound C (Trifluoromethylated Analogue): While active, it exhibits poor selectivity, with potent inhibition of multiple off-target kinases. This compound is likely to have a higher risk of off-target toxicity.

  • Compound D (Side-Chain Modification): The lack of activity highlights the critical role of the propanol side chain for RIPK2 binding.

Conclusion

The systematic evaluation of off-target effects is a critical component of modern drug discovery. By employing a tiered approach that combines broad kinome screening with focused biochemical and cellular validation, researchers can build a robust understanding of a compound's selectivity profile. This comprehensive data is essential for making informed decisions about which candidates to advance, ultimately leading to the development of safer and more effective targeted therapies. The methodologies and illustrative data presented in this guide provide a solid foundation for any research program aimed at characterizing the off-target effects of novel kinase inhibitors.

References

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2015). Target validation in drug discovery. Nature Reviews Drug Discovery, 14(3), 199–213. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96–104. [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166–169. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. PLoS One, 8(6), e66755. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Gani, O. A., & Engh, R. A. (2010). Protein kinase inhibition: the stories of imatinib, sorafenib and sunitinib. Inhibitors of Protein Kinases and Protein Phosphatases, 1-20. [Link]

  • Canning, P., Ruan, Q., & Sorrell, F. J. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 22(8), 1174-1184. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Aminopyridin-3-yl)propan-1-ol

An Expert Guide to Personal Protective Equipment for Handling 3-(2-Aminopyridin-3-yl)propan-1-ol In the fast-paced environment of drug discovery and development, the safety of laboratory personnel is a non-negotiable pri...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 3-(2-Aminopyridin-3-yl)propan-1-ol

In the fast-paced environment of drug discovery and development, the safety of laboratory personnel is a non-negotiable priority. The introduction of novel chemical entities like 3-(2-Aminopyridin-3-yl)propan-1-ol into workflows necessitates a robust and well-reasoned safety protocol. This guide, developed by a Senior Application Scientist, provides a comprehensive, in-depth framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring that your research is not only groundbreaking but also conducted under the safest possible conditions.

Hazard Assessment: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for 3-(2-Aminopyridin-3-yl)propan-1-ol may not be readily available, a thorough hazard analysis can be constructed by examining its core chemical motifs: an aminopyridine ring and a propanol chain.

  • Aminopyridine Moiety: Aminopyridines are known to be hazardous. For instance, 3-Aminopyridine is classified as fatal if swallowed and toxic in contact with skin.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] The general class of aminopyridines can target the central nervous system and respiratory system.[2] Therefore, preventing skin contact, eye contact, and inhalation is critical.[2][3]

  • Propanol Moiety: The 3-amino-1-propanol component is a corrosive material that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed.[4] Primary alcohols, in general, can be irritating to the eyes and skin upon contact.[5]

This dual-functionality necessitates a PPE strategy that addresses both systemic toxicity and corrosive hazards. All laboratory operations involving this compound must be governed by a comprehensive Chemical Hygiene Plan as mandated by OSHA (29 CFR 1910.1450).[6][7]

Personal Protective Equipment (PPE) Protocol

Based on the hazard analysis, the following table outlines the essential PPE for handling 3-(2-Aminopyridin-3-yl)propan-1-ol. This multi-layered approach is designed to provide comprehensive protection.

Protection Area Required PPE Rationale and Specifications
Respiratory Chemical Fume HoodPrimary Containment: All manipulations of the solid compound or its solutions must be performed in a properly certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Eye & Face Chemical Splash Goggles & Face ShieldSplash and Impact Protection: Tightly fitting chemical splash goggles are mandatory.[4][8] A face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.[4][8]
Hand Nitrile or Neoprene Gloves (Double-Gloved)Dermal Barrier: Due to the compound's corrosive nature and potential for dermal toxicity, double-gloving with nitrile or neoprene gloves provides an enhanced barrier. Gloves must be inspected before use and removed properly to avoid skin contact with the outer surface.[4]
Body Chemical-Resistant Laboratory CoatBody Protection: A lab coat, preferably one rated for chemical resistance, is required to protect against incidental contact and small splashes.[9]

Operational and Disposal Plans: A Step-by-Step Guide

Safe chemical handling is a process that begins before the vial is opened and ends long after the experiment is complete.

Pre-Handling and Preparation

The workflow for safely preparing to handle 3-(2-Aminopyridin-3-yl)propan-1-ol is a critical first step in mitigating risk. This process ensures that all safety measures are in place before any chemical manipulation occurs.

G cluster_prep Preparation Phase cluster_donning PPE Donning Sequence start Obtain Compound sds Review SDS of Analogs (e.g., 3-Aminopyridine, 3-Amino-1-propanol) start->sds Hazard Identification ppe_select Select PPE Based on Hazard Assessment sds->ppe_select hood_prep Prepare & Verify Chemical Fume Hood ppe_select->hood_prep don_coat Don Lab Coat hood_prep->don_coat don_gloves1 Don First Pair of Nitrile Gloves don_coat->don_gloves1 don_goggles Don Chemical Goggles don_gloves1->don_goggles don_shield Don Face Shield don_goggles->don_shield don_gloves2 Don Second Pair of Nitrile Gloves don_shield->don_gloves2 Ready for Handling

Sources

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